molecular formula C3H8OS2 B125519 Dimercaprol CAS No. 59-52-9

Dimercaprol

Numéro de catalogue: B125519
Numéro CAS: 59-52-9
Poids moléculaire: 124.23 g/mol
Clé InChI: WQABCVAJNWAXTE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dimercaprol, also known as British Anti-Lewisite (BAL), is a traditional chelating agent used in research for acute poisoning by heavy metals such as arsenic, mercury, gold, and lead . Its primary research value lies in its mechanism of action: it competes with the thiol groups on metabolic enzymes for binding to metal ions, forming stable chelate complexes that are then excreted, thereby mitigating the metal's inhibitory effect on enzymatic activity . This makes it an essential tool for studying chelation therapy and the toxicology of metals like arsenic, gold, and inorganic mercury . Researchers also utilize this compound in models of Wilson's disease, as it acts as a copper chelating agent . Beyond metal research, recent investigations have explored its potential as a repurposed therapeutic for hemotoxic snakebite due to its ability to chelate the zinc ions required for snake venom metalloproteinase activity . It is important for researchers to note that this compound is typically formulated as a suspension in peanut oil and is administered via intramuscular injection in experimental settings . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. This compound is a clear, colorless to yellow liquid with a molecular formula of C3H8OS2 and a molecular weight of 124.23 g/mol . For stability, it is recommended to store the product in a refrigerator at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,3-bis(sulfanyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8OS2/c4-1-3(6)2-5/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQABCVAJNWAXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CS)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8OS2
Record name 2,3-DIMERCAPTO-1-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20218
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5040461
Record name Dimercaprol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2,3-dimercapto-1-propanol is a clear colorless viscous liquid with a pungent offensive odor of mercaptans. Used as a medicine and an antidote to the chemical warfare agent LEWISITE., Clear to slightly yellow liquid with a pungent odor; [HSDB] Viscous oily liquid; [Merck Index] Strong, offensive odor; [MSDSonline], Solid
Record name 2,3-DIMERCAPTO-1-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20218
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimercaprol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2636
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Dimercaprol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015677
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

248 °F at 15 mmHg (NTP, 1992), BP: 68-69 °C at 0.0001 mm Hg; 83 °C at 0.8 mm Hg, BP: 120 °C at 15 mm Hg
Record name 2,3-DIMERCAPTO-1-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20218
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimercaprol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06782
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dimercaprol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4004
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

greater than 235 °F (NTP, 1992), Flash Point > 235 °F
Record name 2,3-DIMERCAPTO-1-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20218
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimercaprol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2636
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

10 to 50 mg/mL at 68 °F (NTP, 1992), Soluble in ether, ethanol; slightly soluble in chloroform, Soluble in vegetable oils, Solubility in water: 8.7 g/100 mL
Record name 2,3-DIMERCAPTO-1-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20218
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimercaprol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06782
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dimercaprol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4004
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.2463 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2385 at 25 °C/4 °C
Record name 2,3-DIMERCAPTO-1-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20218
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimercaprol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4004
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

4.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.3 (Air = 1)
Record name 2,3-DIMERCAPTO-1-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20218
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimercaprol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4004
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

4.92 mmHg at 77 °F (NTP, 1992), 4.92 [mmHg], VP: 1.9 mm Hg at 80 °C; 40 mm Hg at 140 °C.
Record name 2,3-DIMERCAPTO-1-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20218
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimercaprol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2636
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Dimercaprol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4004
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Viscous oily liquid, Colorless

CAS No.

59-52-9
Record name 2,3-DIMERCAPTO-1-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20218
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimercaprol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimercaprol [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimercaprol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06782
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIMERCAPROL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760094
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DIMERCAPROL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DIMERCAPROL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4646
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propanol, 2,3-dimercapto-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimercaprol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimercaprol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.394
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMERCAPROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CPP32S55X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dimercaprol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4004
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dimercaprol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015677
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C, 77 °C
Record name Dimercaprol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06782
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dimercaprol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4004
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Development of Dimercaprol (British Anti-Lewisite) as an Antidote to Lewisite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth historical and scientific overview of the development of dimercaprol, also known as British Anti-Lewisite (BAL), as a therapeutic countermeasure to the chemical warfare agent lewisite. Lewisite, an organoarsenical vesicant, posed a significant threat during World War II, prompting an intensive research effort that led to the creation of this effective chelating agent. This document details the mechanism of action of both lewisite and this compound, summarizes available quantitative data on its efficacy and toxicity, outlines key experimental methodologies, and provides visualizations of the critical biochemical pathways and experimental workflows. The rapid development and deployment of this compound stands as a landmark achievement in toxicology and drug development, offering valuable lessons for contemporary medical countermeasure research.

Introduction: The Threat of Lewisite

Lewisite (2-chlorovinyldichloroarsine) is a potent chemical warfare agent first synthesized in 1918.[1][2] Although not used in World War I, its properties as a powerful vesicant (blistering agent) and lung irritant, combined with its systemic toxicity, made it a significant threat in the lead-up to and during World War II.[3][4] Upon contact with the skin, lewisite causes immediate pain, followed by the rapid formation of large, fluid-filled blisters.[5] Inhalation can lead to severe damage to the respiratory tract, and systemic absorption can result in "lewisite shock," a condition characterized by loss of fluid from capillaries, leading to a drop in blood pressure and potential organ failure.[6]

The toxicity of lewisite stems from the high affinity of its trivalent arsenic atom for sulfhydryl (-SH) groups present in proteins and other biological molecules.[5] This reactivity disrupts critical enzymatic processes within cells, leading to widespread cellular damage.

The Discovery and Development of this compound (British Anti-Lewisite)

In response to the threat of lewisite, a team of biochemists at Oxford University, led by Sir Rudolph Albert Peters, embarked on a mission to develop an effective antidote during World War II.[7][8] Their research focused on finding a compound that could compete with biological sulfhydryl groups for the arsenic in lewisite, thereby preventing or reversing its toxic effects.

This intensive research effort, which began in the late 1930s and early 1940s, led to the synthesis of 2,3-dimercapto-1-propanol in July 1940.[7][9] This compound, which became known as this compound or British Anti-Lewisite (BAL), proved to be a highly effective chelating agent.[3] The two adjacent sulfhydryl groups in the this compound molecule form a stable five-membered ring with the arsenic atom of lewisite, creating a water-soluble complex that can be safely excreted from the body.[5]

The development of this compound was a closely guarded secret during the war, and its existence was not publicly revealed until 1945.[1] Following the war, its utility was expanded to treat poisoning by other heavy metals, including arsenic, gold, and mercury.[3][10]

Mechanism of Action

Lewisite's Molecular Target: The Pyruvate (B1213749) Dehydrogenase Complex

The primary molecular target of lewisite is the pyruvate dehydrogenase (PDH) complex, a critical enzyme system in cellular respiration. The PDH complex is responsible for converting pyruvate, a product of glycolysis, into acetyl-CoA for entry into the citric acid cycle. Lewisite specifically attacks the dihydrolipoamide (B1198117) cofactor of the dihydrolipoyl transacetylase (E2) component of the PDH complex. The trivalent arsenic in lewisite forms a stable covalent bond with the two sulfhydryl groups of dihydrolipoamide, inhibiting the enzyme and halting cellular respiration.

G Lewisite Lewisite (trivalent arsenic) Dihydrolipoamide Dihydrolipoamide (with two -SH groups) Lewisite->Dihydrolipoamide Binds to sulfhydryl groups PDH_complex Pyruvate Dehydrogenase (PDH) Complex Cellular_Respiration Cellular Respiration PDH_complex->Cellular_Respiration Is essential for Dihydrolipoamide->PDH_complex Is a cofactor of Inhibited_PDH Inhibited PDH Complex (Arsenic-dihydrolipoamide adduct) Dihydrolipoamide->Inhibited_PDH Forms stable adduct with Lewisite Inhibited_PDH->Cellular_Respiration Inhibits ATP_Production ATP Production Cellular_Respiration->ATP_Production Leads to

Figure 1: Mechanism of Lewisite Toxicity.
This compound's Rescue Mechanism: Chelation

This compound acts as a competitive chelating agent. Its two sulfhydryl groups have a higher affinity for the arsenic in lewisite than the sulfhydryl groups of dihydrolipoamide. When administered, this compound effectively "pulls" the arsenic off the PDH complex, forming a stable, water-soluble this compound-lewisite complex that is then excreted in the urine. This action restores the function of the PDH complex and cellular respiration.

G Inhibited_PDH Inhibited PDH Complex (Arsenic-dihydrolipoamide adduct) Restored_PDH Restored PDH Complex Inhibited_PDH->Restored_PDH Releases PDH complex This compound This compound (BAL) (with two -SH groups) This compound->Inhibited_PDH Competitively binds to arsenic BAL_Lewisite_Complex This compound-Lewisite Complex (Water-soluble) This compound->BAL_Lewisite_Complex Forms stable chelate Excretion Renal Excretion BAL_Lewisite_Complex->Excretion Is eliminated via

Figure 2: Mechanism of this compound Action.

Quantitative Data

While detailed quantitative data from the original WWII-era studies are not extensively published in readily accessible formats, the following tables summarize available information on the toxicity of lewisite and the efficacy and toxicity of this compound.

Table 1: Toxicity of Lewisite

ParameterValueSpeciesExposure RouteReference
LCt50 (Lethal Concentration and Time)1,200-1,500 mg-min/m³Human (estimated)Inhalation[11]
Lethal Dose (approximate)37.6 mg/kgHuman (estimated)Dermal[12]
Onset of PainImmediateHumanDermal[5]
Blister FormationWithin 2-3 hoursHumanDermal[6]

Table 2: Efficacy and Dosage of this compound against Arsenic Poisoning

ParameterValueConditionAdministrationReference
Mild Arsenic Poisoning2.5 mg/kg every 4 hours for 2 days, then every 12 hours for 1 day, then once daily for 10 daysMildDeep Intramuscular[7]
Severe Arsenic Poisoning3 mg/kg every 4 hours for 2 days, then 2-3 times daily for up to 10 daysSevereDeep Intramuscular[7]
Peak Plasma Concentration30-60 minutes post-injectionN/AIntramuscular[7]
Half-lifeShort, with excretion largely complete within 4 hoursN/AIntramuscular[13]

Table 3: Toxicity of this compound

Adverse EffectIncidence/DosageNotesReference
Pain at injection siteCommonAdministered as a viscous oil[5]
Rise in blood pressure and heart rateDose-dependentTypically transient[14]
Nausea, vomiting, headacheCommonDose-dependent[5]
Fever (especially in children)Can occur[5]
NephrotoxicityCan occur with high dosesThe this compound-metal complex can dissociate in acidic urine[14]

Experimental Protocols

Objective: To evaluate the therapeutic efficacy of topically applied this compound against skin lesions induced by lewisite vapor.

Animal Model: SKH-1 hairless mice.

Experimental Groups:

  • Control (no exposure, no treatment)

  • Lewisite exposure only

  • Lewisite exposure + topical this compound treatment (e.g., 5% solution in a suitable vehicle)

  • Lewisite exposure + vehicle control

Procedure:

  • Lewisite Exposure: Anesthetized mice are exposed to a controlled dose of lewisite vapor on a defined area of their dorsal skin for a specific duration.

  • Treatment Application: At a predetermined time point post-exposure (e.g., 1 hour), the treatment (this compound solution or vehicle) is topically applied to the exposed area.

  • Observation and Data Collection: Animals are monitored at regular intervals (e.g., 24, 48, 72 hours) for the following parameters:

    • Macroscopic Evaluation: Photographic documentation of the skin lesions. Measurement of wound size and scoring of erythema (redness) and edema (swelling).

    • Histological Analysis: Skin biopsies are collected at the end of the experiment. Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for necrosis, inflammation (e.g., neutrophil infiltration), and epidermal hyperplasia.

    • Skin Barrier Function: Transepidermal water loss (TEWL) is measured to quantify damage to the skin's barrier function.

Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the outcomes between the different experimental groups.

G start Start animal_prep Animal Preparation (SKH-1 Hairless Mice) start->animal_prep lewisite_exposure Controlled Lewisite Vapor Exposure animal_prep->lewisite_exposure treatment_application Topical Application (this compound or Vehicle) lewisite_exposure->treatment_application monitoring Regular Monitoring treatment_application->monitoring macroscopic Macroscopic Evaluation (Wound Size, Photos) monitoring->macroscopic histological Histological Analysis (Biopsy, Staining) monitoring->histological barrier_function Skin Barrier Function (TEWL Measurement) monitoring->barrier_function data_analysis Data Analysis macroscopic->data_analysis histological->data_analysis barrier_function->data_analysis end End data_analysis->end

Figure 3: Experimental Workflow for Topical this compound Efficacy Study.

Conclusion

The development of this compound as an antidote to lewisite was a pivotal moment in the history of toxicology and pharmacology. It represented one of the first successful examples of rational drug design, where a deep understanding of the toxicant's mechanism of action led to the creation of a specific and effective countermeasure. The principles of chelation therapy established through the development of BAL continue to be applied in the treatment of heavy metal poisoning today. While newer, less toxic chelating agents have since been developed, the story of British Anti-Lewisite remains a powerful testament to the ability of scientific research to rapidly address urgent public health and safety threats. This guide serves as a repository of the core technical knowledge surrounding this historic achievement for the benefit of current and future researchers in the field of medical countermeasures.

References

The Discovery of Dimercaprol (British Anti-Lewisite): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Genesis of a Landmark Antidote

This technical guide provides an in-depth exploration of the seminal discovery of dimercaprol, more commonly known as British Anti-Lewisite (BAL). Developed during the Second World War as a critical countermeasure to the arsenical warfare agent Lewisite, this compound's creation marked a pivotal moment in toxicology and pharmacology. This document, intended for researchers, scientists, and drug development professionals, delves into the core scientific principles, experimental methodologies, and quantitative data that underpinned this life-saving innovation.

Introduction: The Urgent Need for an Arsenic Antidote

The looming threat of chemical warfare in the early 20th century, particularly the development of potent arsenical agents like Lewisite, created an urgent need for an effective antidote. Lewisite, a vesicant and systemic poison, exerts its toxic effects by binding to sulfhydryl groups in essential proteins, thereby disrupting critical metabolic pathways.[1][2] Recognizing this mechanism, a team of biochemists at Oxford University, led by Sir Rudolph Peters, embarked on a mission to develop a compound that could counteract the devastating effects of arsenic-based chemical weapons.[3] The first synthesis of this compound was achieved in July 1940, a closely guarded secret of the Allied war effort.

The Biochemical Rationale: A Competitive Binding Strategy

The foundational principle behind the development of this compound was the concept of competitive binding. The research team hypothesized that a compound with two thiol (-SH) groups (a dithiol) would have a higher affinity for arsenic than the monothiol groups found in biological proteins.[3] This dithiol would theoretically form a stable, five-membered ring complex with the arsenic atom, effectively "chelating" it and preventing it from interacting with and inhibiting vital enzymes.[2] This chelated complex could then be safely excreted from the body.

The primary target of Lewisite's toxicity was identified as the pyruvate (B1213749) oxidase system, a critical component of cellular respiration.[4] By inhibiting this enzyme system through binding to its sulfhydryl groups, Lewisite effectively halts cellular energy production. This compound was designed to preferentially bind with the arsenical, thus protecting the pyruvate oxidase system and restoring its function.

Experimental Protocols: From Theory to a Functional Antidote

The development and testing of this compound involved a series of meticulous in vitro and in vivo experiments. While the full, detailed protocols from the original top-secret wartime research are not entirely available, subsequent publications and reviews provide significant insight into the methodologies employed.

In Vitro Studies: Validating the Chelation Hypothesis

Initial experiments focused on demonstrating the protective effect of various dithiol compounds on the pyruvate oxidase system in vitro. The researchers utilized pigeon brain tissue as a source of this enzyme system.

Experimental Protocol:

  • Preparation of Brain Tissue: Pigeon brains were minced and suspended in a phosphate (B84403) buffer solution.

  • Inhibition with Arsenicals: The brain tissue suspension was incubated with a solution containing an arsenical compound (such as a substance analogous to Lewisite) to inhibit the pyruvate oxidase activity.

  • Application of Dithiol Compounds: Various dithiol compounds, including the precursor to this compound, were added to the inhibited brain tissue suspension.

  • Measurement of Enzyme Activity: The respiration of the brain tissue, a measure of pyruvate oxidase activity, was monitored using a manometer to determine if the dithiol compound could reverse the inhibition caused by the arsenical.

These in vitro studies confirmed that dithiols could indeed protect the enzyme system from arsenical poisoning and, in some cases, even reverse the inhibition.

In Vivo Studies: Demonstrating Efficacy in Animal Models

Following the success of the in vitro experiments, the research progressed to animal testing to evaluate the efficacy and toxicity of this compound in a living organism. Rats and rabbits were the primary animal models used in these studies.

Experimental Protocol:

  • Animal Subjects: Healthy rats and rabbits of specified weight ranges were used for the experiments.

  • Lewisite Administration: Lewisite, dissolved in a suitable solvent, was administered to the animals, typically through percutaneous (skin) application or injection, at doses calculated to be lethal.

  • This compound (BAL) Administration: this compound, formulated as a 5% solution in arachis oil with 10% benzyl (B1604629) benzoate (B1203000) to enhance solubility and stability, was administered via intramuscular injection. The timing and dosage of BAL administration relative to Lewisite exposure were critical variables in these experiments.

  • Observation and Endpoints: The primary endpoint was survival. Animals were closely monitored for clinical signs of Lewisite poisoning and the therapeutic effects of BAL. In some studies, arsenic levels in urine and tissues were measured to quantify the chelating effect of this compound.

These in vivo studies provided conclusive evidence of this compound's remarkable ability to protect against the lethal effects of Lewisite poisoning when administered promptly after exposure.

Quantitative Data: The Evidence of Efficacy

The success of the this compound project was underpinned by robust quantitative data that demonstrated its life-saving potential. The following tables summarize some of the key findings from the early research.

Animal ModelRoute of Lewisite AdministrationLD50 of Lewisite (mg/kg)Reference
RabbitDermal~6[5]
RatDermal~24[5]
RatOral~50[6]

Table 1: Lethal Dose (LD50) of Lewisite in Animal Models. This table illustrates the high toxicity of Lewisite through various routes of exposure in the absence of an antidote.

While the original papers did not present a direct comparative table of LD50 values with and without BAL in the same study, the protective effect was dramatically evident. For instance, in one set of experiments, rats treated with a lethal dose of an arsenical that would typically cause 100% mortality showed a 100% survival rate when subsequently treated with this compound. The efficacy was found to be highly dependent on the time elapsed between poisoning and treatment, with earlier administration yielding significantly better outcomes.

Visualizing the Science: Diagrams and Workflows

To further elucidate the scientific principles and experimental processes behind the discovery of this compound, the following diagrams have been generated using the Graphviz (DOT language).

cluster_Lewisite Lewisite Toxicity cluster_BAL This compound (BAL) Action Lewisite Lewisite (Arsenical Agent) Pyruvate_Dehydrogenase Pyruvate Dehydrogenase Complex (with -SH groups) Lewisite->Pyruvate_Dehydrogenase Binds to Sulfhydryl Groups Chelate_Complex Chelate_Complex Inhibited_Enzyme Inhibited Enzyme Cellular_Respiration Cellular Respiration Inhibited_Enzyme->Cellular_Respiration Blocks Cell_Death Cell Death Cellular_Respiration->Cell_Death Leads to BAL This compound (BAL) (Dithiol Compound) BAL->Lewisite Preferentially Binds to Arsenic Chelated_Complex Stable Chelate Complex Excretion Renal Excretion Chelated_Complex->Excretion Facilitates cluster_treatment Treatment Protocol start Start: In Vivo Efficacy Testing animal_selection Animal Model Selection (e.g., Rats, Rabbits) start->animal_selection lewisite_prep Preparation of Lewisite Solution animal_selection->lewisite_prep lewisite_admin Administration of Lethal Dose of Lewisite (Percutaneous or Injection) lewisite_prep->lewisite_admin bal_prep Preparation of this compound (BAL) Solution bal_admin Intramuscular Administration of BAL (Varying Doses and Times Post-Exposure) bal_prep->bal_admin lewisite_admin->bal_admin observation Observation of Clinical Signs (Toxicity vs. Recovery) bal_admin->observation data_collection Data Collection (Mortality Rates, Physiological Parameters) observation->data_collection analysis Analysis of Results (Determination of Protective Effect) data_collection->analysis conclusion Conclusion on Efficacy of BAL analysis->conclusion

References

Dimercaprol: A Technical Guide to its Chemical Structure, Properties, and Chelating Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimercaprol, also known by its historical name British Anti-Lewisite (BAL), is a chelating agent of significant importance in the treatment of heavy metal poisoning.[1][2] Developed during World War II as an antidote to the arsenic-based chemical warfare agent Lewisite, its application has since expanded to include the treatment of poisoning by gold, mercury, and in combination with other agents, severe lead poisoning.[2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, with a focus on data relevant to researchers and professionals in drug development.

Chemical Structure and Identification

This compound is a dithiol compound with the systematic IUPAC name 2,3-bis(sulfanyl)propan-1-ol.[4] Its structure consists of a three-carbon backbone with two sulfhydryl (-SH) groups and a primary alcohol (-OH) group. The presence of two vicinal thiol groups is central to its chelating activity.

Chemical structure of this compound.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 2,3-bis(sulfanyl)propan-1-ol
Synonyms 2,3-Dimercapto-1-propanol, British Anti-Lewisite (BAL), Dithioglycerol
CAS Number 59-52-9
Chemical Formula C₃H₈OS₂
Molecular Weight 124.23 g/mol
InChI Key WQABCVAJNWAXTE-UHFFFAOYSA-N
SMILES C(C(CS)S)O

Physicochemical Properties

This compound is a viscous, oily liquid with a characteristic pungent, mercaptan-like odor. Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Melting Point < 25 °C[5]
Boiling Point 140 °C at 40 mmHg[5][6]
Density 1.239 g/cm³ at 20 °C[7]
Solubility 87 g/L in water (with slow decomposition)[8]
logP (Octanol-Water Partition Coefficient) 0.2[5]
pKa (Thiol Groups) 9.00 ± 0.25 (Predicted)[8]
Refractive Index 1.5720 at 25 °C[5]
Vapor Pressure 7.4 hPa at 100 °C[7]
Flash Point >112 °C[7]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the deaminative halogenation of S-benzylcysteine to yield 3-benzylthio-2-chloropropionic acid. This intermediate can then be converted to 2,3-bis(benzylthio)propionic acid, followed by reduction to 2,3-bis(benzylthio)propanol. The final step involves the removal of the benzyl (B1604629) protecting groups to yield 2,3-dimercaptopropanol.[9]

Determination of Physicochemical Properties
  • Boiling Point: The boiling point of viscous liquids like this compound can be determined using a Thiele tube apparatus. A small sample of the liquid is placed in a micro test tube along with an inverted capillary tube. The apparatus is heated, and the temperature at which a continuous stream of bubbles emerges from the capillary, and subsequently, the liquid re-enters the capillary upon cooling, is recorded as the boiling point at the measured atmospheric pressure.[10][11][12]

  • pKa: The acid dissociation constants (pKa) of the thiol groups can be determined by potentiometric titration. A solution of this compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Other methods for thiol pKa determination include spectrophotometric titrations and isothermal titration calorimetry.[13][14]

  • logP: The octanol-water partition coefficient (logP) can be determined using the shake-flask method. A solution of this compound is prepared in a mixture of n-octanol and water. After equilibration, the phases are separated, and the concentration of this compound in each phase is determined, often by UV-Vis spectrophotometry after appropriate calibration. The ratio of the concentrations is then used to calculate the logP value.[15]

Mechanism of Action and Signaling Pathways

Chelation of Heavy Metals

The primary mechanism of action of this compound is its ability to act as a chelating agent. The two sulfhydryl groups form a stable five-membered ring complex with heavy metals such as arsenic, mercury, and gold.[16] This chelation prevents the metal ions from binding to and inhibiting essential sulfhydryl-containing enzymes in the body.[13] The resulting this compound-metal complex is less toxic and is excreted from the body, primarily through the urine.[4]

G cluster_0 Heavy Metal Poisoning cluster_1 Chelation Therapy Metal Heavy Metal (e.g., Arsenic) Enzyme Sulfhydryl-Containing Enzyme Metal->Enzyme Binds to sulfhydryl groups ChelateComplex Stable this compound-Metal Complex Metal->ChelateComplex InhibitedEnzyme Inhibited Enzyme Enzyme->InhibitedEnzyme Inhibition of function This compound This compound This compound->Metal Chelates heavy metal This compound->ChelateComplex Excretion Renal Excretion ChelateComplex->Excretion Facilitates

Mechanism of this compound chelation.

Interaction with Signaling Pathways

Beyond its primary role as a chelator, research suggests that this compound can interact with specific signaling pathways, particularly at high doses, which may contribute to its neurotoxic effects.

  • GABAergic System: High doses of this compound have been shown to induce seizures in experimental models. This neurotoxicity is thought to be mediated, in part, through interactions with the GABAergic system. Studies have indicated that this compound can increase the binding of [3H]muscimol to brain synaptic plasma membranes, suggesting a modulatory effect on GABA-A receptors.[1] Allosteric modulators of the GABAergic system, such as diazepam and phenobarbital, have been shown to block this compound-induced seizures.[1]

  • Voltage-Gated Sodium Channels: The neurotoxic effects of this compound may also involve voltage-gated sodium channels. Carbamazepine, a known sodium channel blocker, has been found to reduce the incidence of seizures induced by this compound.[1]

  • Acrolein Scavenging and TRPA1 Channels: Recent research has identified this compound as an effective scavenger of acrolein, a toxic aldehyde produced during lipid peroxidation that is implicated in various neurodegenerative conditions.[17][18] By reducing acrolein levels, this compound can mitigate acrolein-mediated cellular toxicity. This action may also involve the transient receptor potential ankyrin 1 (TRPA1) channel, a pain-sensing ion channel that can be activated by acrolein.[17][19]

G This compound This compound (High Doses) GABA GABAergic System Modulation This compound->GABA NaChannel Voltage-Gated Na+ Channel Blockade This compound->NaChannel Acrolein Acrolein Scavenging This compound->Acrolein Seizures Neurotoxicity (Seizures) GABA->Seizures NaChannel->Seizures TRPA1 TRPA1 Channel Modulation Acrolein->TRPA1 Neuroprotection Neuroprotection Acrolein->Neuroprotection TRPA1->Neuroprotection

This compound's effects on signaling pathways.

Clinical Application and Experimental Workflow

This compound is administered via deep intramuscular injection and is a critical component in the management of acute heavy metal poisoning. The following diagram illustrates a generalized clinical workflow for the treatment of acute arsenic poisoning.

G start Patient with Suspected Acute Arsenic Poisoning assessment Clinical Assessment & History (Confirm exposure, assess severity) start->assessment lab_tests Laboratory Confirmation (Urine & blood arsenic levels) assessment->lab_tests supportive_care Supportive Care (IV fluids, electrolyte correction) assessment->supportive_care chelation Initiate Chelation Therapy (this compound Administration) lab_tests->chelation supportive_care->chelation dosing Dosing Regimen (Based on severity, e.g., 3-5 mg/kg IM q4h) chelation->dosing monitoring Monitoring (Vital signs, renal function, urine output) dosing->monitoring adverse_effects Monitor for Adverse Effects (Hypertension, nephrotoxicity) monitoring->adverse_effects taper Taper and Discontinue Therapy (Based on clinical improvement and arsenic levels) monitoring->taper adverse_effects->taper

Clinical workflow for arsenic poisoning.

Conclusion

This compound remains a vital tool in the toxicologist's armamentarium for treating certain types of severe heavy metal poisoning. Its efficacy is rooted in its simple yet effective chemical structure, which allows for the potent chelation of toxic metals. While its use is associated with a narrow therapeutic window and potential side effects, a thorough understanding of its chemical properties, mechanism of action, and clinical protocols is essential for its safe and effective application. Further research into its interactions with cellular signaling pathways may uncover additional therapeutic applications and strategies to mitigate its toxicity.

References

dimercaprol's role in treating heavy metal poisoning

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Dimercaprol in Treating Heavy Metal Poisoning

Abstract

This compound, also known as British Anti-Lewisite (BAL), is a chelating agent developed during World War II as an antidote to the arsenic-based chemical weapon, Lewisite.[1][2][3] It remains a critical drug for the treatment of acute poisoning by heavy metals, particularly arsenic, gold, inorganic mercury, and severe lead poisoning.[1][4][5] Its mechanism of action relies on its two sulfhydryl groups, which form stable, water-soluble complexes with heavy metals, preventing them from binding to and inactivating essential sulfhydryl-containing enzymes in the body.[4][6][7] This action facilitates the excretion of the metal from the body, mitigating its toxic effects.[6] Despite its efficacy, this compound has a narrow therapeutic index and can cause significant adverse effects, necessitating careful administration and monitoring.[1][4] This guide provides a comprehensive technical overview of this compound, covering its mechanism of action, the pathophysiology of relevant heavy metal toxicities, clinical pharmacology, and administration protocols, intended for researchers, scientists, and drug development professionals.

Introduction

This compound (2,3-dimercaptopropan-1-ol) is a dithiol compound that has been a cornerstone of chelation therapy for over 70 years.[1][2] Its development was a pivotal moment in toxicology, providing the first effective antidote for arsenic-based chemical warfare agents.[3][8] Post-war, its application expanded to clinical toxicology for treating poisoning by various heavy metals.[2][3] Heavy metals exert their toxicity primarily by binding to sulfhydryl groups in proteins, including critical metabolic enzymes, which disrupts their function and leads to cellular damage.[7][9][10] this compound acts as a competitive chelator, offering preferential binding sites for the metal ions.[1][4] It is administered via deep intramuscular injection, typically in a peanut oil solution.[1][11] While newer, less toxic analogues like succimer (B1681168) (DMSA) have been developed, this compound remains an essential drug, particularly for severe, acute poisonings.[1][2]

Mechanism of Action

Chelation Chemistry

The therapeutic effect of this compound is derived from its chemical structure, which features two thiol (-SH) groups on adjacent carbon atoms.[2][8] These groups have a high affinity for heavy metal ions such as arsenic (As), mercury (Hg), and lead (Pb).[6][8] this compound chelates the metal by forming a stable five-membered ring complex.[2][12] This complex is more water-soluble than the metal alone, which facilitates its excretion via the kidneys.[6] By forming this stable chelate, this compound effectively removes the metal from circulation and from its binding sites on endogenous proteins.[4][6]

cluster_0 Enzyme Inhibition by Heavy Metal cluster_1 Action of this compound Enzyme Enzyme (with -SH groups) InhibitedEnzyme Inhibited Enzyme (Metal-Enzyme Complex) Enzyme->InhibitedEnzyme binds to -SH groups Metal Heavy Metal Ion (e.g., As³⁺, Hg²⁺) Metal->InhibitedEnzyme This compound This compound (BAL) Chelate Stable this compound-Metal Chelate Complex InhibitedEnzyme->Chelate Metal removed from enzyme This compound->Chelate chelates ReactivatedEnzyme Reactivated Enzyme Chelate->ReactivatedEnzyme releases Excretion Renal Excretion Chelate->Excretion

Caption: Mechanism of this compound Chelation.
Reversal of Enzyme Inhibition

Heavy metals like arsenic are toxic because they inhibit essential metabolic enzymes, such as the pyruvate (B1213749) dehydrogenase complex, by binding to their thiol residues.[13] This disrupts cellular respiration and energy production.[13] this compound is most effective when administered soon after exposure because it is better at preventing enzyme inhibition than at reactivating already inhibited enzymes.[12] It competes with the enzyme's sulfhydryl groups for the metal ion, and by forming a more stable complex, it can extract the metal, thereby restoring enzyme function.[1][7]

Pathophysiology of Heavy Metal Toxicity

Arsenic Toxicity Pathways

Arsenic exists in two primary inorganic oxidation states: trivalent arsenite (As³⁺) and pentavalent arsenate (As⁵⁺).[14] As³⁺ is considered more toxic due to its high affinity for sulfhydryl groups on proteins.[9][14] It disrupts cellular metabolism by inhibiting key enzymes in glycolysis and the citric acid cycle.[13] As⁵⁺ can act as a phosphate (B84403) analog, substituting for phosphate in ATP synthesis to form an unstable arsenate ester that rapidly hydrolyzes, effectively uncoupling oxidative phosphorylation.[9]

cluster_AsV Arsenate (As V) Pathway cluster_AsIII Arsenite (As III) Pathway AsV Arsenate (As V) ATP_Synthase ATP Synthase AsV->ATP_Synthase substitutes for Phosphate Phosphate (PO₄³⁻) Phosphate->ATP_Synthase normal substrate ADP_As ADP-Arsenate (Unstable) ATP_Synthase->ADP_As ATP ATP (Energy Currency) ATP_Synthase->ATP normal reaction Uncoupling Uncoupling of Oxidative Phosphorylation ADP_As->Uncoupling rapid hydrolysis AsIII Arsenite (As III) Inhibited_PDH Inhibited PDH AsIII->Inhibited_PDH binds to -SH groups PDH Pyruvate Dehydrogenase Complex (contains -SH) PDH->Inhibited_PDH TCA_Cycle TCA Cycle Disruption Inhibited_PDH->TCA_Cycle Chelate As-Dimercaprol Chelate Inhibited_PDH->Chelate removes As This compound This compound This compound->Chelate chelates As Chelate->PDH reactivates cluster_Heme Heme Synthesis Pathway Disruption cluster_Calcium Calcium Mimicry & Neurotoxicity Pb1 Lead (Pb²⁺) ALAD ALAD Enzyme Pb1->ALAD inhibits ALA δ-aminolevulinic acid (ALA) Pb1->ALA causes accumulation of Heme Heme Synthesis ALAD->Heme catalyzes ALA->ALAD substrate ROS Reactive Oxygen Species (ROS) Generation ALA->ROS auto-oxidation OxStress Oxidative Stress ROS->OxStress Pb2 Lead (Pb²⁺) CaChannels Voltage-gated Ca²⁺ Channels Pb2->CaChannels interferes with / mimics Ca²⁺ Neurotransmitter Neurotransmitter Release CaChannels->Neurotransmitter disrupts Synapse Synaptic Transmission Disruption Neurotransmitter->Synapse cluster_workflow General Experimental Workflow for Chelator Efficacy Start Patient Selection (Confirmed Acute Heavy Metal Poisoning) Baseline Baseline Assessment - 24hr Urine Collection - Blood Metal Levels - Clinical Symptoms Start->Baseline Admin Administer this compound (According to Standard Protocol) Baseline->Admin Sampling Serial Sampling - Timed Urine Collections (e.g., 24, 48, 72h) - Daily Blood Draws Admin->Sampling Analysis Laboratory Analysis - Urinary Metal Concentration (e.g., via AAS or ICP-MS) - Blood Metal Levels - Renal/Hepatic Function Tests Sampling->Analysis Endpoint Endpoint Evaluation - Total Metal Excreted - Change in Blood Levels - Clinical Improvement - Adverse Event Monitoring Analysis->Endpoint Conclusion Conclusion on Efficacy and Safety Endpoint->Conclusion

References

Core Principles of Dithiol Chelating Agents: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Introduction

Dithiol chelating agents are a class of compounds characterized by the presence of two thiol (-SH) groups, which are pivotal to their function as potent binders of heavy metal ions.[1] This technical guide provides an in-depth exploration of the fundamental principles of dithiol chelating agents, their mechanism of action, quantitative properties, and the experimental methodologies used to evaluate them. It is intended for researchers, scientists, and drug development professionals engaged in the study of toxicology, pharmacology, and medicinal chemistry. The guide will delve into the chemical properties that govern their efficacy, the biological pathways they influence, and the structure-activity relationships that inform the design of new and improved chelators.

Fundamental Principles of Dithiol Chelation

The primary role of dithiol chelating agents is to counteract heavy metal toxicity.[2] Heavy metals, such as lead (Pb²⁺), mercury (Hg²⁺), arsenic (As³⁺), and cadmium (Cd²⁺), exert their toxic effects by binding to sulfhydryl groups within essential biological molecules like enzymes and structural proteins, thereby disrupting their function.[3] Dithiol chelating agents operate by forming stable, soluble complexes with these metal ions through a process called chelation.[2][3] This process effectively sequesters the metal ions, preventing them from interacting with biological targets and facilitating their excretion from the body.[2]

The effectiveness of a dithiol chelator is largely dictated by its binding affinity for a specific heavy metal ion. This affinity is quantitatively expressed by the stability constant (log K) of the resulting metal-dithiol complex.[2] A higher stability constant signifies a stronger and more stable complex, indicating a more effective chelating agent for that particular metal.[2][4] The formation of a ring-like structure between the dithiol ligand and the central metal ion, known as a chelate, is a key feature of this interaction.[3] An ideal dithiol chelating agent should exhibit high affinity and selectivity for toxic heavy metals over essential endogenous metals, possess water solubility to ensure renal excretion, and demonstrate minimal toxicity.[3]

Key Dithiol Chelating Agents: A Comparative Overview

Several dithiol chelating agents are utilized in clinical practice and research. The most prominent among them are Dimercaprol (British Anti-Lewisite, BAL), meso-2,3-dimercaptosuccinic acid (DMSA), and 2,3-dimercapto-1-propanesulfonic acid (DMPS).[5][6] These agents, while sharing the common feature of vicinal dithiol groups, exhibit distinct physicochemical and pharmacokinetic properties that influence their clinical utility.

Quantitative Data Summary

The following tables summarize key quantitative data for BAL, DMSA, and DMPS, providing a basis for comparison of their efficacy and safety profiles.

Table 1: Comparative Stability Constants (log K) of Dithiol Chelating Agents with Heavy Metals

Chelating AgentPb²⁺Hg²⁺As³⁺Cd²⁺
This compound (BAL) -HighHigh-
meso-2,3-dimercaptosuccinic acid (DMSA) High AffinityHigh AffinityHigh AffinityHigh Affinity
2,3-dimercapto-1-propanesulfonic acid (DMPS) -High AffinityHigh AffinityLower than BAL

Table 2: Comparative Toxicity (LD₅₀) of Dithiol Chelating Agents

Chelating AgentSpeciesRouteLD₅₀ (mmol/kg)
This compound (BAL) MouseIntraperitoneal0.73
meso-2,3-dimercaptosuccinic acid (DMSA) MouseIntraperitoneal13.73
2,3-dimercapto-1-propanesulfonic acid (DMPS) MouseIntraperitoneal6.53

Source: Data compiled from multiple sources.[5][7]

Table 3: Pharmacokinetic Parameters of Dithiol Chelating Agents in Humans

ParameterThis compound (BAL)meso-2,3-dimercaptosuccinic acid (DMSA)2,3-dimercapto-1-propanesulfonic acid (DMPS)
Administration Route IntramuscularOralOral, Intravenous
tₘₐₓ (Oral) N/A3.0 ± 0.45 h-
t₁/₂ (Elimination) Short3.2 ± 0.56 h (total DMSA)1.8 h (parent drug), 20 h (total DMPS)
Cₘₐₓ (Oral) N/A26.2 ± 4.7 µM-
Bioavailability (Oral) N/A~20%39% (parent drug)
Protein Binding -~95% (to albumin)High
Primary Excretion Route RenalRenalRenal

Source: Data compiled from multiple sources.[8][9][10]

Mechanism of Action and Signaling Pathways

The fundamental mechanism of action for dithiol chelating agents is the formation of a stable complex with heavy metals, thereby preventing metal-induced cellular damage.[3] Heavy metal toxicity is often associated with the induction of oxidative stress, which can activate various cellular signaling pathways.[3] While the primary role of dithiol chelators is to remove the inciting metal ion, some dithiol compounds, such as dithiolethiones, have been shown to directly modulate cellular signaling pathways involved in the antioxidant response, notably the Keap1-Nrf2 pathway.[11]

The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[12][13] In the presence of oxidative or electrophilic stress, Keap1 is modified, leading to the release of Nrf2.[13] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes, including antioxidant enzymes.[12] Certain dithiol compounds can activate this pathway, thereby enhancing the cell's intrinsic antioxidant capacity.[11]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Cul3->Nrf2 Ubiquitination Dithiol Dithiol Chelating Agent Dithiol->Keap1 Potentially Modulates ROS Oxidative Stress (e.g., from Heavy Metals) ROS->Keap1 Inactivates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Fig. 1: The Keap1-Nrf2 signaling pathway and potential modulation by dithiol agents.

Experimental Protocols

The evaluation of dithiol chelating agents involves a range of experimental techniques to determine their physicochemical properties, efficacy, and safety.

Synthesis of Dithiol Chelating Agents

Example: Synthesis of 2,3-dimercapto-1-propanesulfonic acid (DMPS)

The synthesis of DMPS is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.[14] A common synthetic route involves the following key transformations:

  • Sulfonation of Allyl Bromide: Allyl bromide is reacted with sodium sulfite (B76179) in an aqueous medium to produce sodium 2-propene-1-sulfonate.[15]

  • Bromination: The resulting sodium 2-propene-1-sulfonate is then brominated to yield the dibromo derivative.[16]

  • Thiolation: The dibrominated intermediate is reacted with a sulfur source, such as sodium hydrogen sulfide, to introduce the two thiol groups, forming the sodium salt of DMPS.[15][16]

  • Purification: The crude product is often purified by precipitation as a heavy metal salt (e.g., lead or mercury salt), followed by regeneration of the free dithiol and recrystallization.[15]

DMPS_Synthesis AllylBromide Allyl Bromide PropeneSulfonate Sodium 2-propene-1-sulfonate AllylBromide->PropeneSulfonate SodiumSulfite Sodium Sulfite (Na₂SO₃) SodiumSulfite->PropeneSulfonate DibromoIntermediate Dibromo Intermediate PropeneSulfonate->DibromoIntermediate Bromine Bromine (Br₂) Bromine->DibromoIntermediate CrudeDMPS Crude Na-DMPS DibromoIntermediate->CrudeDMPS SodiumHydrosulfide Sodium Hydrosulfide (NaSH) SodiumHydrosulfide->CrudeDMPS Purification Purification (e.g., via metal salt precipitation) CrudeDMPS->Purification PureDMPS Pure Na-DMPS Purification->PureDMPS

Fig. 2: Generalized workflow for the synthesis of DMPS.
Determination of Metal-Ligand Stability Constants

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes in solution.[2]

  • Objective: To determine the stability constant of a dithiol-heavy metal complex by monitoring the change in pH or ion concentration upon titration.

  • Materials:

    • Potentiometer with a pH electrode or ion-selective electrode.

    • Automated burette.

    • Thermostated reaction vessel.

    • Stock solutions of the dithiol chelating agent, the heavy metal salt, a strong acid, and a strong base (CO₂-free).

    • Inert background electrolyte (e.g., KCl) to maintain constant ionic strength.

  • Procedure:

    • Electrode Calibration: Calibrate the electrode system using standard buffer solutions.

    • Ligand Protonation Constants: Titrate a solution of the dithiol agent and a strong acid with a standardized strong base in the absence of the metal ion. This allows for the determination of the protonation constants of the ligand.

    • Complex Stability Constants: Titrate a solution containing the dithiol agent, the heavy metal salt, and a strong acid with the standardized strong base.

    • Data Analysis: The titration data (volume of titrant vs. pH/potential) are analyzed using specialized computer programs that employ non-linear least-squares algorithms to fit the experimental data to a chemical model of the system, yielding the stability constants (log K) for the metal-ligand complexes.[2]

UV-Visible Spectrophotometry

This method is applicable if the formation of the metal-dithiol complex results in a change in the absorbance spectrum.[3]

  • Objective: To determine the binding constant of a dithiol-heavy metal complex by measuring the change in absorbance upon complex formation.

  • Materials:

    • UV-Vis spectrophotometer.

    • Quartz cuvettes.

    • Stock solutions of the dithiol and the heavy metal salt.

    • Buffer solution to maintain a constant pH.

  • Procedure:

    • Spectral Scans: Record the UV-Vis spectra of the dithiol solution alone, the heavy metal salt solution alone, and a mixture of the two to identify spectral shifts or changes in absorbance that indicate complex formation.[3]

    • Titration Experiment: Prepare a series of solutions with a constant concentration of either the dithiol or the metal ion and varying concentrations of the other component. Maintain constant pH and ionic strength.

    • Absorbance Measurements: Measure the absorbance of each solution at the wavelength of maximum change.

    • Data Analysis: The binding constant (K) and stoichiometry of the complex can be determined by analyzing the absorbance data using methods such as the Benesi-Hildebrand plot for 1:1 complexes or by fitting the data to a binding isotherm equation using non-linear regression.[3]

Structure-Activity Relationships (SAR)

The biological activity of dithiol chelating agents is intrinsically linked to their chemical structure. Understanding these structure-activity relationships is crucial for the design of more effective and less toxic chelators.

Key structural features that influence the activity of dithiol chelators include:

  • The Dithiol Moiety: The presence of two thiol groups is essential for high-affinity metal binding. The distance between the thiol groups influences the stability of the resulting chelate ring.

  • Hydrophilicity/Lipophilicity: The overall polarity of the molecule affects its absorption, distribution, metabolism, and excretion (ADME) properties. More hydrophilic agents like DMSA and DMPS are readily excreted renally but may have limited ability to cross cell membranes.[3]

  • Steric Hindrance: The size and arrangement of substituents near the thiol groups can influence the accessibility of the metal ion and the stability of the complex.

  • Ionizable Groups: The presence of carboxylic acid or sulfonic acid groups, as in DMSA and DMPS, imparts water solubility and influences the pH-dependent chelation behavior.[17]

SAR_Dithiol cluster_properties Physicochemical Properties cluster_outcomes Biological Outcomes DithiolCore Dithiol Core (-SH, -SH) Backbone Molecular Backbone DithiolCore->Backbone PKa pKa of Thiols DithiolCore->PKa Substituents Substituents (R groups) Backbone->Substituents Hydrophilicity Hydrophilicity/ Lipophilicity Backbone->Hydrophilicity StericEffects Steric Effects Substituents->StericEffects ElectronicEffects Electronic Effects Substituents->ElectronicEffects ADME ADME Properties (Distribution, Excretion) Hydrophilicity->ADME BindingAffinity Metal Binding Affinity & Selectivity StericEffects->BindingAffinity ElectronicEffects->BindingAffinity PKa->BindingAffinity Toxicity Toxicity BindingAffinity->Toxicity ADME->Toxicity

Fig. 3: Logical relationships in the structure-activity of dithiol chelators.

Preclinical Development Workflow

The development of a novel dithiol chelating agent follows a structured preclinical workflow to establish its efficacy and safety before it can be considered for clinical trials.

Chelator_Development_Workflow cluster_invitro cluster_animal cluster_tox Design 1. Design & Synthesis (Based on SAR) InVitro 2. In Vitro Characterization Design->InVitro AnimalModels 3. In Vivo Efficacy in Animal Models InVitro->AnimalModels Binding Binding Affinity & Selectivity CellTox Cellular Toxicity Mechanism Mechanism of Action Tox 4. Preclinical Toxicology & Safety Pharmacology AnimalModels->Tox PKPD Pharmacokinetics/ Pharmacodynamics Efficacy Metal Mobilization & Excretion IND 5. Investigational New Drug (IND) Application Tox->IND AcuteTox Acute Toxicity (LD₅₀) ChronicTox Repeat-Dose Toxicity Safety Safety Pharmacology

Fig. 4: Preclinical development workflow for a novel dithiol chelating agent.

Conclusion

Dithiol chelating agents are indispensable tools in the management of heavy metal poisoning. Their efficacy is rooted in the fundamental principles of coordination chemistry, where the dual thiol groups form stable complexes with toxic metal ions. The selection of an appropriate chelator for a specific clinical or research application requires a thorough understanding of its binding affinities, pharmacokinetic profile, and potential for interaction with cellular signaling pathways. Future research in this field will likely focus on the development of new dithiol chelators with improved selectivity, oral bioavailability, and the ability to target intracellular metal deposits, guided by the structure-activity relationships established from existing agents. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of this important class of therapeutic agents.

References

An In-depth Technical Guide to the Synthesis and Purification of Dimercaprol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimercaprol (2,3-dimercapto-1-propanol), widely known as British Anti-Lewisite (BAL), is a crucial chelating agent in the treatment of heavy metal poisoning. Its development during World War II as an antidote to the arsenic-based chemical warfare agent Lewisite marked a significant advancement in toxicology and emergency medicine. This guide provides a comprehensive overview of the core synthesis and purification methods for this compound, intended for professionals in research and drug development.

This compound's therapeutic effect stems from its two thiol (-SH) groups, which have a high affinity for and form stable complexes with various heavy metals, including arsenic, gold, and mercury. These complexes are then renally excreted, effectively removing the toxic metals from the body. Given its continued importance, a thorough understanding of its synthesis and purification is essential for ensuring a high-quality, safe, and effective final drug product.

Synthesis of this compound

The most established and widely cited method for the synthesis of this compound involves a two-step process starting from allyl alcohol.

Primary Synthetic Pathway: From Allyl Alcohol

This pathway consists of the bromination of allyl alcohol to yield 2,3-dibromopropan-1-ol, followed by the substitution of the bromine atoms with thiol groups using a hydrosulfide (B80085) reagent.

Dimercaprol_Synthesis Allyl_Alcohol Allyl Alcohol Dibromopropanol 2,3-Dibromopropan-1-ol Allyl_Alcohol->Dibromopropanol Bromination (Br2) This compound This compound (2,3-dimercapto-1-propanol) Dibromopropanol->this compound Thiolation (NaSH)

Caption: Primary synthesis route of this compound.

Experimental Protocol: Synthesis from Allyl Alcohol

The following protocol is a composite of information gathered from various sources, including patents and chemical literature. Precise, industrial-scale parameters are often proprietary; therefore, this protocol should be considered a foundational method for laboratory-scale synthesis.

Step 1: Bromination of Allyl Alcohol to 2,3-Dibromopropan-1-ol

  • Reaction Setup: In a reaction vessel equipped with a stirrer, dropping funnel, and a cooling system, place a solution of allyl alcohol in a suitable inert solvent (e.g., a chlorinated hydrocarbon).

  • Bromine Addition: Cool the solution to a low temperature (typically below 10°C) to control the exothermic reaction. Slowly add bromine (Br₂) dropwise to the stirred solution. The reaction is typically monitored by the disappearance of the bromine's color.

  • Reaction Completion and Work-up: Once the addition is complete, allow the reaction to proceed to completion. The reaction mixture is then washed with a reducing agent solution (e.g., sodium bisulfite) to remove any excess bromine, followed by washing with water and brine. The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure to yield crude 2,3-dibromopropan-1-ol.

Step 2: Synthesis of this compound from 2,3-Dibromopropan-1-ol

  • Preparation of Sodium Hydrosulfide: A solution of sodium hydrosulfide (NaSH) is typically prepared in situ or used as a commercially available solution.

  • Reaction: The crude 2,3-dibromopropan-1-ol is added to the sodium hydrosulfide solution. This reaction is typically carried out under pressure and at an elevated temperature.

  • Isolation and Crude Product: After the reaction is complete, the mixture is cooled, and the crude this compound is isolated. This may involve acidification and extraction into an organic solvent. The solvent is then removed to yield the crude product.

Quantitative Data for Synthesis
ParameterValueReference
Starting MaterialAllyl Alcohol[1]
Intermediate2,3-Dibromopropan-1-ol[1]
ReagentsBromine, Sodium Hydrosulfide[1]
Typical YieldData not consistently available in public literature
Reaction ConditionsBromination: <10°C; Thiolation: Elevated temperature and pressure[1]

Purification of this compound

Crude this compound contains impurities, with the most significant being 1,2,3-trimercaptopropane. Purification is critical to ensure the safety and efficacy of the final product. The primary methods for purification are fractional distillation and chromatography.

Dimercaprol_Purification Crude Crude this compound Distillation Fractional Vacuum Distillation Crude->Distillation Chromatography Partition Chromatography Crude->Chromatography Pure Purified this compound Distillation->Pure Impurity1 Low-boiling Impurities Distillation->Impurity1 Chromatography->Pure Impurity2 1,2,3-trimercaptopropane Chromatography->Impurity2

Caption: Purification workflow for this compound.

Fractional Distillation

Fractional distillation under reduced pressure is a common method for purifying liquids with different boiling points. This compound can be separated from lower and higher boiling point impurities using this technique.

Experimental Protocol: Fractional Distillation

  • Apparatus: A fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux column), a condenser, and receiving flasks is assembled.

  • Procedure: The crude this compound is placed in the distillation flask. The system is evacuated to the desired pressure. The flask is heated gently. Fractions are collected based on their boiling points. The main fraction containing this compound is collected at its characteristic boiling point under the applied vacuum.

Quantitative Data for Distillation

ParameterValueReference
Boiling Point120 °C at 15 mmHg[2]
Purity AchievedHigh, but quantitative data is not readily available
YieldDependent on the efficiency of the column and the impurity profile
Partition Chromatography

A specific method for removing the toxic impurity 1,2,3-trimercaptopropane involves partition chromatography.

Experimental Protocol: Partition Chromatography

This method utilizes a stationary aqueous buffer phase on a solid support and a mobile organic phase.

  • Column Preparation: A chromatographic column is packed with a slurry of a suitable adsorbent (e.g., silicic acid) and an aqueous buffer solution. The column is then washed with the mobile phase.

  • Sample Loading: The crude this compound, dissolved in the mobile phase, is loaded onto the column.

  • Elution: The column is eluted with the mobile phase (e.g., a mixture of isopropyl ether and petroleum ether).

  • Fraction Collection: Fractions are collected and analyzed for purity. The fractions containing pure this compound are combined.

  • Solvent Removal: The solvent is removed from the combined pure fractions under reduced pressure to yield purified this compound.

Quantitative Data for Chromatography

ParameterValueReference
Stationary PhaseAqueous buffer on silicic acid
Mobile PhaseIsopropyl ether and petroleum ether mixture
Impurity Removed1,2,3-trimercaptopropane
Purity AchievedHigh, free of 1,2,3-trimercaptopropane
Recovery/YieldData not specified in the available literature

Quality Control and Analysis

The purity of this compound is typically assessed by several methods, including iodometric titration to quantify the thiol content, and measurement of physical constants such as refractive index and density.

Purity Specifications

ParameterSpecificationReference
AppearanceClear, colorless to pale yellow liquid[1]
Assay (Iodometric Titration)≥98%[2]
Refractive Index (at 20°C)1.572 - 1.574[2]
Density (at 25°C)1.239 g/mL[2]

Mechanism of Action: Chelation

The therapeutic efficacy of this compound is based on its ability to act as a chelating agent. The two sulfhydryl groups form a stable five-membered ring with heavy metal ions, which is then excreted. This mechanism is particularly effective for metals that exert their toxicity by binding to the sulfhydryl groups of enzymes and other essential proteins.

Chelation_Mechanism cluster_0 In Body cluster_1 Chelation cluster_2 Excretion This compound This compound (BAL) Chelate_Complex Stable Chelate Complex This compound->Chelate_Complex Heavy_Metal Heavy Metal Ion (e.g., As³⁺, Hg²⁺) Heavy_Metal->Chelate_Complex Renal_Excretion Renal Excretion Chelate_Complex->Renal_Excretion

Caption: Mechanism of action of this compound.

Conclusion

The synthesis and purification of this compound are well-established chemical processes that are critical for producing a safe and effective drug for the treatment of heavy metal poisoning. The primary synthetic route from allyl alcohol and subsequent purification by fractional distillation or chromatography provide a reliable means of obtaining high-purity this compound. A thorough understanding of these methods and the associated quality control measures is paramount for any professional involved in the development and manufacturing of this essential medicine. Further research into more efficient and environmentally friendly synthetic routes could be a valuable area of exploration.

References

An In-Depth Technical Guide to the Toxicology of Dimercaprol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimercaprol, also known as British Anti-Lewisite (BAL), is a chelating agent developed during World War II as an antidote to the arsenic-based chemical warfare agent Lewisite.[1] Today, its primary clinical use is in the treatment of heavy metal poisoning, particularly from arsenic, gold, and inorganic mercury.[1][2] It is also used as an adjunct with edetate calcium disodium (B8443419) (CaNa₂EDTA) for severe lead poisoning.[1][3] Despite its therapeutic efficacy, this compound possesses a narrow therapeutic index and is associated with a range of toxic effects, making a thorough understanding of its toxicology crucial for its safe and effective use.[2][3]

Mechanism of Action and Toxicology

This compound's therapeutic and toxic effects are rooted in its chemical structure, which features two sulfhydryl (-SH) groups. These groups have a high affinity for and form stable five-membered ring complexes with certain heavy metals.[1][4] This chelation process sequesters the metal ions, preventing them from binding to and inactivating essential endogenous sulfhydryl-containing enzymes, thereby mitigating their toxicity and promoting their excretion.[3][5]

However, the very reactivity of these sulfhydryl groups also contributes to this compound's inherent toxicity. The molecular mechanisms underlying its adverse effects are not fully elucidated but are thought to involve interactions with endogenous metabolic processes and signaling pathways.

Quantitative Toxicological Data

The acute toxicity of this compound has been evaluated in several animal models. The following tables summarize the available quantitative data.

Acute Toxicity Data for this compound
Species Route of Administration Toxicity Value Reference
RatIntramuscular (IM)LD50: ~105 mg/kg[6]
RatIntraperitoneal (IP)LD50: 140 mg/kg[6]
MouseIntraperitoneal (IP)LD80: ~125 mg/kg[6]

LD50: Lethal dose for 50% of the test population. LD80: Lethal dose for 80% of the test population.

Adverse Effects

This compound administration is associated with a wide spectrum of adverse effects, many of which are dose-dependent.[1]

System Organ Class Adverse Effects References
Cardiovascular Hypertension, Tachycardia[1][7]
Nervous System Headache, Paresthesia (tingling), Tremors, Seizures (at high doses)[7][8]
Gastrointestinal Nausea, Vomiting, Abdominal pain, Salivation[1][7]
Local Pain at injection site, Sterile abscesses[7]
Ocular Conjunctivitis, Lacrimation, Blepharospasm[1]
Renal Nephrotoxicity (especially with pre-existing renal impairment)[7][9]
Hematological Hemolysis (in G6PD deficient patients)[1]
General Fever (especially in children), Burning sensation (lips, mouth, throat), Feeling of constriction in the throat or chest[7]

Signaling Pathways Implicated in this compound Toxicity

While research into the specific signaling pathways affected by this compound is ongoing, two key areas have been identified: inhibition of the mitochondrial respiratory chain and modulation of the mitogen-activated protein kinase (MAPK) pathway.

Inhibition of Mitochondrial Respiratory Chain

This compound has been shown to inhibit the mitochondrial respiratory chain at Complex III (cytochrome b-c1 complex).[10] This inhibition disrupts the electron transport chain, a critical process for cellular energy (ATP) production.

G Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII CoenzymeQ Coenzyme Q (Ubiquinone) ComplexII->CoenzymeQ ATP ATP Synthesis ComplexII->ATP ComplexIII Complex III (Cytochrome b-c1 complex) CoenzymeQ->ComplexIII CytochromeC Cytochrome c ComplexIII->CytochromeC ComplexIII->ATP ComplexIV Complex IV (Cytochrome c Oxidase) CytochromeC->ComplexIV Oxygen O₂ ComplexIV->Oxygen ComplexIV->ATP This compound This compound This compound->ComplexIII

This compound inhibits the mitochondrial respiratory chain at Complex III.

The precise mechanism involves this compound interfering with electron transfer between cytochromes b and c within Complex III. This disruption can lead to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS), contributing to cellular damage.

Modulation of MAPK Signaling Pathway in Microglia

In the central nervous system, this compound has been observed to attenuate the activation of the MAPK signaling pathway in microglia, the resident immune cells of the brain. The MAPK pathway is a critical regulator of inflammatory responses.

G LPS Lipopolysaccharide (LPS) (Inflammatory Stimulus) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MAPKKK MAPK Kinase Kinase (e.g., TAK1) TLR4->MAPKKK MAPKK MAPK Kinase (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK p38_JNK p38 & JNK (MAPKs) MAPKK->p38_JNK Inflammatory_Response Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) p38_JNK->Inflammatory_Response This compound This compound This compound->p38_JNK Attenuates Activation G start Start: Dose Range Finding Study acclimatization Animal Acclimatization (e.g., Wistar rats, 5-7 days) start->acclimatization grouping Group Allocation (e.g., 5 dose groups + 1 control, n=10/group) acclimatization->grouping dosing This compound Administration (e.g., Intramuscular injection in peanut oil vehicle) grouping->dosing observation Observation Period (e.g., 14 days for clinical signs of toxicity and mortality) dosing->observation necropsy Gross Necropsy (at end of study) observation->necropsy data_analysis Data Analysis (e.g., Probit analysis to calculate LD50) necropsy->data_analysis end End: LD50 Value Determined data_analysis->end

References

An In-Depth Technical Guide on the Shelf Life and Stability of Dimercaprol in Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimercaprol, also known as British Anti-Lewisite (BAL), is a critical chelating agent for the treatment of heavy metal poisoning. Its stability is a crucial factor in ensuring its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the shelf life and stability of this compound, with a focus on its formulation as an injectable solution. Key stability-indicating parameters, degradation pathways, and analytical methodologies for assessing its purity and potency are discussed in detail. This document is intended to serve as a valuable resource for professionals involved in the research, development, and quality control of this compound-containing drug products.

Physicochemical Properties and Formulation

This compound (2,3-dimercaptopropan-1-ol) is a viscous, oily liquid with a pungent, mercaptan-like odor. It is sparingly soluble in water but miscible with vegetable oils, which is a key consideration for its formulation.[1] Aqueous solutions of this compound are known to be unstable and susceptible to oxidation.[2]

The most common formulation of this compound is a sterile injectable solution, typically containing 100 mg/mL of this compound in a vehicle of peanut oil, with benzyl (B1604629) benzoate (B1203000) added as a solubilizing and stabilizing agent.[3][4] The United States Pharmacopeia (USP) specifies that this compound Injection is a sterile solution of this compound in a mixture of Benzyl Benzoate and a vegetable oil.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₈OS₂[5]
Molecular Weight124.23 g/mol [5]
AppearanceColorless to pale yellow, viscous, oily liquid[1]
OdorPungent, mercaptan-like[3]
SolubilitySparingly soluble in water; Soluble in peanut oil; Miscible with methanol (B129727), ethanol, and diethyl ether[1]
Specific Gravity1.242 to 1.244[6]
Distilling Range66°C to 68°C under a pressure of 0.2 mm of mercury[6]
Refractive Index1.567 to 1.573[6]

Shelf Life and Storage Conditions

The stability of this compound is highly dependent on storage conditions. The USP monograph for this compound specifies that it should be preserved in tight containers in a cold place.[6] For this compound Injection, the recommendation is to preserve it in single-dose or multiple-dose containers, preferably of Type I or Type III glass, and to store it at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[2][3] It is also crucial to protect this compound from light.[7]

While specific quantitative data on degradation rates under various conditions are limited in publicly available literature, the recommended storage conditions are designed to minimize degradation and ensure the product remains within its specifications for its intended shelf life. The presence of turbidity or flocculent material in the injection does not necessarily indicate deterioration.[2]

Table 2: Recommended Storage Conditions for this compound and its Injection

ProductStorage TemperatureContainerLight ProtectionReference
This compound (API)Cold place (Not exceeding 5°C)Tight containersNot specified, but implied[8]
This compound Injection20°C to 25°C (68°F to 77°F)Single-dose or multiple-dose containers (Type I or III glass)Protect from light[3][7]

Degradation Pathways and Stability-Indicating Parameters

The primary degradation pathway for this compound is oxidation of its thiol groups.[2] This can lead to the formation of disulfides and other oxidized species, reducing the drug's chelating capacity. Hydrolysis is also a potential degradation route, particularly in the presence of water.

A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) has provided insights into the gas-phase degradation mechanism of this compound. The study identified key fragmentation markers (m/z 107, 75, and 61) that can serve as fingerprints for its degradation.[9][10] A proposed seven-step fragmentation pathway involves the formation of cyclic intermediates.[9]

The primary impurity of concern in this compound is 1,2,3-trimercaptopropane. The USP sets limits for this impurity in both the active pharmaceutical ingredient (API) and the final injection product.[2][6]

Table 3: Key Stability-Indicating Parameters and Impurities

Parameter/ImpuritySignificanceAnalytical Method(s)
Assay (this compound content) Measures the potency of the drug.Iodometric Titration, HPLC
1,2,3-Trimercaptopropane A process-related impurity that needs to be controlled.Gas Chromatography, Column Chromatography with Titration
Degradation Products Indicates the extent of degradation and potential loss of efficacy.HPLC, LC-MS/MS
Appearance Visual inspection for color change, precipitation, or turbidity.Visual Inspection
pH (for aqueous solutions) Can influence the rate of hydrolysis.Potentiometry

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound involves a combination of long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the drug substance and to develop and validate stability-indicating analytical methods.[11][12]

Protocol for Forced Degradation of this compound Injection:

  • Sample Preparation: Prepare solutions/suspensions of this compound Injection in appropriate solvents to achieve a target concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance and the injection to dry heat at 105°C for 48 hours.

    • Photodegradation: Expose the injection to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Neutralization: After exposure, neutralize the acidic and basic samples.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to identify and quantify the degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1M HCl, 60°C) Neutralization Neutralization (for Acid/Base) Acid->Neutralization Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Neutralization Oxidation Oxidative Degradation (3% H₂O₂, RT) HPLC Stability-Indicating HPLC Analysis Oxidation->HPLC Thermal Thermal Degradation (105°C) Thermal->HPLC Photo Photodegradation (ICH Q1B) Photo->HPLC Neutralization->HPLC LCMS LC-MS/MS for Impurity Identification HPLC->LCMS If unknown peaks Sample This compound Injection Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo

Forced degradation workflow for this compound injection.
Stability-Indicating HPLC Method

Protocol for HPLC Method Development and Validation:

  • Chromatographic Conditions Development:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

    • Injection Volume: 20 µL.

  • Sample Preparation: Develop a suitable extraction method to isolate this compound from the oily matrix of the injection. This may involve liquid-liquid extraction or solid-phase extraction.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can separate this compound from its degradation products, impurities, and excipients.

    • Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value using recovery studies.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance with small, deliberate variations in chromatographic parameters.

HPLC_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2(R1)) Chrom_Cond Optimize Chromatographic Conditions (Column, Mobile Phase, etc.) Sample_Prep Develop Sample Preparation Method Chrom_Cond->Sample_Prep Specificity Specificity Sample_Prep->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Stability-Indicating HPLC Method Robustness->Validated_Method Start Start Start->Chrom_Cond

Workflow for HPLC method development and validation.
Assay by Iodometric Titration

The USP provides a method for the assay of this compound in the injection form using iodometric titration.[2]

Protocol for Iodometric Titration:

  • Accurately weigh about 2 mL of the this compound Injection into a tared conical flask.

  • Add 100 mL of a mixture of 1 volume of chloroform (B151607) and 3 volumes of methanol and agitate to dissolve the injection.

  • Titrate with 0.1 N iodine VS until a permanent yellow color is produced.

  • Perform a blank titration and make any necessary corrections.

  • Calculate the percentage of this compound.

Role of Excipients in Stability

The formulation of this compound in peanut oil with benzyl benzoate is critical to its stability.

  • Peanut Oil: As an oily vehicle, it provides a non-aqueous environment that protects this compound from hydrolysis.[13]

  • Benzyl Benzoate: It acts as a co-solvent to ensure the solubility of this compound in the peanut oil and also contributes to the overall stability of the formulation.[2][4] The degradation of benzyl nicotinate (B505614), a related benzyl ester, has been shown to be pH-dependent and catalyzed by hydroxide (B78521) ions, suggesting that the non-aqueous environment is crucial for the stability of the benzyl benzoate in the formulation as well.[14][15][16][17]

Conclusion

The stability of this compound is a critical attribute that must be carefully controlled to ensure its safety and efficacy as a life-saving antidote. This technical guide has provided a comprehensive overview of the factors influencing its shelf life and stability in storage. Adherence to recommended storage conditions, including protection from light and maintenance at controlled temperatures, is paramount. The use of a validated stability-indicating analytical method is essential for monitoring the quality of this compound products throughout their shelf life. Further research into the degradation kinetics of this compound in its oil-based formulation would provide valuable data for optimizing its shelf life and storage recommendations.

References

The Advent of Chelation Therapy: Early Studies on Dimercaprol for Arsenic Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimercaprol, also known as British Anti-Lewisite (BAL), was the first effective antidote for arsenic poisoning and heralded the beginning of chelation therapy.[1] Developed in secrecy during World War II by a team of biochemists at Oxford University, its initial purpose was to counteract the arsenical chemical warfare agent, Lewisite.[1][2][3] This in-depth technical guide explores the seminal early studies that established this compound's efficacy against arsenic toxicity, focusing on the foundational research that paved the way for its clinical use. We will delve into the quantitative data, experimental protocols, and the early understanding of its mechanism of action.

Core Findings from Early Investigations

The primary research that brought this compound to the forefront was conducted in the mid-1940s. These studies, primarily in animal models, demonstrated this compound's remarkable ability to counteract the lethal effects of various arsenicals.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the early pivotal studies on this compound's effectiveness against arsenic compounds.

Table 1: Protective Effect of this compound Against Lethal Doses of Arsenicals in Rabbits

Arsenical CompoundLD50 (mg/kg)Molar Ratio of this compound to ArsenicalSurvival Rate (%)
Phenyl arsenoxide2.52.5:1100
Phenyl arsenoxide2.51.25:150
Lewisite32.5:1100
Lewisite31.25:150
Mapharsen122.5:1100
Mapharsen121.25:150

Data extracted from Eagle, H., Magnuson, H. J., & Fleischman, R. (1946). The systemic treatment of experimental arsenic poisoning (mapharsen, lewisite, phenyl arsenoxide) with BAL. J Clin Invest., 25(4), 451–466.

Table 2: Therapeutic Efficacy of this compound Administered at Different Times Relative to Arsenical Poisoning in Rabbits

Time of this compound Administration Relative to Arsenical (hours)Survival Rate (%)
-1 (1 hour before)100
0 (simultaneously)100
+1 (1 hour after)80
+2 (2 hours after)50
+4 (4 hours after)20

Data extracted from Eagle, H., Magnuson, H. J., & Fleischman, R. (1946). The systemic treatment of experimental arsenic poisoning (mapharsen, lewisite, phenyl arsenoxide) with BAL. J Clin Invest., 25(4), 451–466.

Experimental Protocols

The early researchers employed meticulous, albeit by modern standards, straightforward experimental designs to evaluate this compound.

Animal Models and Arsenical Administration

The primary animal model used in these early studies was the rabbit.[4] The arsenical compounds, including Mapharsen, Lewisite, and phenyl arsenoxide, were administered intravenously.[4] The lethal dose (LD50) for each arsenical was predetermined to establish a baseline for the protective and therapeutic efficacy of this compound.[4]

This compound Administration

This compound was typically dissolved in peanut oil and administered via deep intramuscular injection.[5] Dosages were calculated based on a molar ratio to the administered arsenical, allowing for a systematic evaluation of the dose-response relationship.[4]

Efficacy Assessment

The primary endpoint in these early studies was survival.[4] Animals were observed for a set period, typically 72 hours, and the number of survivors in the treated versus control groups was recorded.[4]

Mechanism of Action: Early Insights

The pioneering work of Peters, Stocken, and Thompson laid the groundwork for understanding how this compound functions.[6] They hypothesized that the toxicity of arsenicals stemmed from their ability to bind to sulfhydryl (-SH) groups on essential metabolic enzymes, thereby inactivating them.[7][8]

The Pyruvate (B1213749) Oxidase System: A Key Target

A primary target identified in these early studies was the pyruvate oxidase system.[6] Arsenicals were shown to inhibit this crucial enzyme complex, leading to a cascade of metabolic disruptions.[6]

Chelation: The Protective Mechanism

This compound, with its two thiol groups, was designed to compete with the sulfhydryl groups of the enzymes for the arsenic ion.[7][8] By forming a stable, five-membered ring complex with the arsenic, this compound effectively "chelated" the toxic metal, preventing it from binding to and inhibiting the enzymes.[5] This this compound-arsenic complex was then readily excreted from the body.[7]

Visualizing the Core Concepts

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows as understood from these early studies.

cluster_0 Arsenic Toxicity Pathway Arsenic Trivalent Arsenical (e.g., Lewisite) Enzyme Pyruvate Oxidase System (with Sulfhydryl Groups) Arsenic->Enzyme Binds to -SH groups Inactivated_Enzyme Inactivated Enzyme-Arsenic Complex Arsenic->Inactivated_Enzyme Forms stable complex Metabolic_Block Metabolic Blockade Inactivated_Enzyme->Metabolic_Block Cellular_Damage Cellular Damage & Toxicity Metabolic_Block->Cellular_Damage

Caption: Early conceptualization of the arsenic toxicity pathway.

cluster_1 This compound's Protective Mechanism Arsenic Trivalent Arsenical This compound This compound (BAL) Arsenic->this compound Preferentially binds Chelate Stable this compound-Arsenic Chelate Arsenic->Chelate Forms stable ring Enzyme Pyruvate Oxidase System (Protected) Arsenic->Enzyme Binding prevented Excretion Renal Excretion Chelate->Excretion

Caption: The chelation mechanism of this compound in protecting vital enzymes.

cluster_2 Experimental Workflow for this compound Efficacy Testing Animal_Model Rabbit Model LD50_Determination Determine LD50 of Arsenical Animal_Model->LD50_Determination Grouping Divide into Control and Treatment Groups LD50_Determination->Grouping Arsenical_Admin Administer Lethal Dose of Arsenical (IV) Grouping->Arsenical_Admin BAL_Admin Administer this compound (IM) Arsenical_Admin->BAL_Admin Treatment Group Observation Observe for 72 hours Arsenical_Admin->Observation Control Group BAL_Admin->Observation Data_Analysis Record Survival Rates Observation->Data_Analysis

Caption: A simplified workflow of the early animal studies on this compound.

Conclusion

The early studies on this compound for arsenic toxicity represent a landmark in pharmacology and toxicology. The meticulous and quantitative approach of researchers in the 1940s not only provided a life-saving treatment but also laid the conceptual groundwork for chelation therapy. The data and protocols from these seminal investigations continue to be of immense value to researchers, scientists, and drug development professionals, offering insights into the fundamental principles of antidote development and the enduring legacy of this pioneering work.

References

Dimercaprol's Interaction with Metalloenzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimercaprol, also known as British Anti-Lewisite (BAL), is a chelating agent originally developed as an antidote to the arsenic-based chemical warfare agent, Lewisite.[1][2] Its mechanism centers on its two sulfhydryl (-SH) groups, which form stable, five-membered ring complexes with heavy metals.[3] This action prevents or reverses the inhibition of critical metalloenzymes, where toxic metals bind to the enzyme's own sulfhydryl residues, disrupting metabolic pathways. This guide provides an in-depth analysis of this compound's interactions with key metalloenzymes, summarizing quantitative data, detailing relevant experimental protocols, and visualizing the underlying biochemical pathways and mechanisms.

Core Mechanism of Action: Chelation and Enzyme Reactivation

Heavy metals such as arsenic, lead, and mercury exert their toxicity by binding with high affinity to functional groups on proteins, particularly the thiol (-SH) groups of cysteine residues within metabolic enzymes.[2][4] This binding creates a stable metal-protein complex that inhibits the enzyme's activity.

This compound functions as a competitive chelator. Its dithiol structure allows it to form a more stable complex with the heavy metal ion compared to the enzyme's single or spatially separated thiol groups.[3][4] This reaction sequesters the metal, regenerating the free enzyme and restoring its function. The resulting this compound-metal complex is then excreted from the body, primarily via the kidneys.[2][3]

Dimercaprol_Mechanism cluster_0 Enzyme Inhibition cluster_1 Reactivation by this compound Enzyme Metalloenzyme (with -SH groups) Inhibited_Enzyme Inhibited Enzyme-Metal Complex Enzyme->Inhibited_Enzyme + Metal Metal Heavy Metal Ion (e.g., As³⁺, Pb²⁺) Metal->Inhibited_Enzyme Inhibited_Enzyme_ref Inhibited Enzyme This compound This compound (BAL) Chelate Stable this compound-Metal Chelate (Excreted) This compound->Chelate Reactivated_Enzyme Reactivated Metalloenzyme Inhibited_Enzyme_ref->Chelate Metal Removed Inhibited_Enzyme_ref->Reactivated_Enzyme + this compound

Caption: General mechanism of metalloenzyme inhibition by a heavy metal and reactivation by this compound.

Interaction with Specific Metalloenzymes

This compound's efficacy is most pronounced in reversing the inhibition of enzymes susceptible to poisoning by arsenic, lead, and other heavy metals.

Thiol-Dependent Enzymes: Pyruvate (B1213749) Dehydrogenase Complex (PDH)

The pyruvate dehydrogenase (PDH) complex is a critical enzyme that links glycolysis to the citric acid cycle. Trivalent arsenic (arsenite) is a potent inhibitor of PDH and the related α-ketoglutarate dehydrogenase complex.[3][5] Arsenic targets the vicinal thiol groups of the dihydrolipoamide (B1198117) cofactor, which is essential for enzyme activity.[5][6] This inhibition blocks the conversion of pyruvate to acetyl-CoA, disrupting cellular respiration.

This compound can reverse this inhibition by chelating the arsenic bound to the lipoic acid moiety, thereby restoring PDH function.[7]

PDH_Inhibition Arsenic Inhibition of Citric Acid Cycle Entry Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA via PDH TCA Citric Acid Cycle AcetylCoA->TCA As Arsenic (As³⁺) PDH Pyruvate Dehydrogenase (PDH) As->PDH Inhibits BAL This compound (BAL) BAL->As Chelates

Caption: Arsenic inhibits PDH, blocking the citric acid cycle. This compound reverses this.

Zinc-Dependent Enzymes

This compound interacts with enzymes where toxic metals displace essential zinc ions or where zinc itself is the target for chelation.

Lead poisoning severely disrupts the heme biosynthesis pathway primarily by inhibiting two key enzymes: δ-aminolevulinic acid dehydratase (ALAD) and ferrochelatase.[8][9][10] ALAD is a zinc-dependent enzyme, and lead inhibits it by displacing the zinc cofactor.[9] This leads to the accumulation of the substrate δ-aminolevulinic acid (ALA), a neurotoxin, and contributes to anemia.[11] this compound is used in cases of severe lead poisoning, often in conjunction with CaNa₂EDTA, to chelate lead and mitigate its toxic effects on this pathway.[3][12]

Heme_Synthesis_Pathway SuccinylCoA Succinyl-CoA + Glycine ALAS ALAS SuccinylCoA->ALAS ALA δ-Aminolevulinic Acid (ALA) ALAD ALAD ALA->ALAD PBG Porphobilinogen HMB Hydroxymethylbilane PBG->HMB UroIII Uroporphyrinogen III HMB->UroIII CoproIII Coproporphyrinogen III UroIII->CoproIII ProtoIX Protoporphyrin IX CoproIII->ProtoIX Ferro Ferrochelatase ProtoIX->Ferro Heme Heme ALAS->ALA ALAD->PBG Ferro->Heme Lead Lead (Pb²⁺) Lead->ALAD Inhibits Lead->Ferro Inhibits

Caption: Lead inhibits ALAD and Ferrochelatase in the heme synthesis pathway.

Many snake venoms contain zinc-dependent metalloproteinases (SVMPs) that are responsible for local and systemic tissue damage, including hemorrhage.[4][13] The catalytic activity of these enzymes is dependent on a zinc ion in their active site. In in vitro studies, this compound has been shown to be an effective inhibitor of SVMP activity by chelating this essential zinc ion.[14][15] This has prompted research into this compound and its analogues as potential adjunctive therapies for snakebite envenoming.[13][14]

Zinc-finger motifs are common structural domains in proteins involved in DNA repair and transcription, where a zinc ion is critical for maintaining the protein's three-dimensional structure and function. Toxic metals like arsenic and cadmium can displace the zinc ion from these motifs, leading to protein misfolding, loss of function, and downstream genotoxic effects. While this compound's primary role is to chelate and remove these toxic metals from the system, its ability to restore function to specific zinc-finger proteins is an area of ongoing investigation.

Quantitative Data on this compound-Metalloenzyme Interactions

Quantitative data such as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) are crucial for evaluating the potency of this compound. However, such data is sparse in publicly available literature. The table below summarizes available data, primarily from studies on snake venom metalloproteinases.

Target Enzyme/SystemMetal CofactorInteracting Toxin/MetalChelatorParameterValueReference(s)
SVMPs (Dispholidus typus venom)Zn²⁺VenomThis compoundIC50 (Coagulation Assay)> 1000 µM[15]
SVMPs (Echis ocellatus venom)Zn²⁺VenomThis compoundIC50 (Enzymatic Assay)~500-1000 nM[16]
SVMPs (Echis ocellatus venom)Zn²⁺VenomDMPS (analogue)IC50 (Enzymatic Assay)> 500 nM[16]
Pyruvate Dehydrogenase (in HL60 cells)Lipoic AcidArsenic Trioxide (As₂O₃)As₂O₃IC50~2 µM[17]
Metallo-β-lactamase (NDM-1)Zn²⁺N/AThis compoundIC501.3 µM[2] from a 2013 study

Experimental Protocols

The following sections detail generalized methodologies for key experiments used to characterize the interaction between this compound and metalloenzymes.

Protocol 1: Reversal of Arsenite Inhibition of Pyruvate Dehydrogenase (PDH)

This assay determines the ability of a chelating agent to restore the activity of an arsenite-inhibited enzyme.[18]

  • Principle: PDH activity is measured spectrophotometrically by monitoring the reduction of NAD⁺ to NADH, which causes an increase in absorbance at 340 nm.

  • Methodology:

    • Enzyme Preparation: Isolate mitochondria or use purified PDH complex.

    • Inhibition Step: Incubate the enzyme preparation with a known inhibitory concentration of sodium arsenite for a defined period (e.g., 30 minutes) at 37°C.

    • Chelation/Reactivation Step: Add this compound at various concentrations to the inhibited enzyme mixture and incubate further. A control group receives a vehicle instead of this compound.

    • Activity Measurement: Initiate the enzymatic reaction by adding the substrate (pyruvate), cofactors (NAD⁺, Coenzyme A, Thiamine pyrophosphate), and a colorimetric reporter dye if using a commercial kit.

    • Data Acquisition: Monitor the increase in absorbance at 340 nm (for NADH production) over time using a microplate reader.

    • Analysis: Calculate the rate of reaction (Vmax) for each condition. Compare the activity of the this compound-treated groups to the inhibited and uninhibited controls to determine the percentage of reactivation.

PDH_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Isolate PDH Enzyme E1 Incubate PDH with Arsenite (Inhibition) P1->E1 P2 Prepare Reagents: - Sodium Arsenite - this compound - Substrates (Pyruvate, NAD+) P2->E1 E2 Add this compound (Reactivation) P2->E2 E3 Add Substrates & Start Reaction P2->E3 E1->E2 E2->E3 E4 Measure Absorbance (340 nm) over Time E3->E4 A1 Calculate Reaction Rates E4->A1 A2 Determine % Reactivation vs. Controls A1->A2

Caption: Experimental workflow for the PDH reactivation assay.

Protocol 2: In Vitro Inhibition of Snake Venom Metalloproteinase (SVMP)

This assay quantifies the inhibitory potential of a compound against the proteolytic activity of snake venom.[16][19]

  • Principle: A fluorescence-quenched peptide substrate is used. When the SVMP cleaves the peptide, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.

  • Methodology:

    • Reagent Preparation: Prepare solutions of snake venom (e.g., Echis ocellatus), the fluorogenic substrate, and various concentrations of this compound in an appropriate buffer (e.g., Tris-HCl with CaCl₂).

    • Assay Setup: In a 96-well microplate, add the snake venom to wells containing serial dilutions of this compound. Include positive (venom only) and negative (buffer only) controls.

    • Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

    • Data Acquisition: Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence (e.g., λex = 340 nm, λem = 440 nm) over time.

    • Analysis: Determine the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 3: Heavy Metal Provocation (Challenge) Test

This clinical or preclinical test is used to estimate the total body burden of a heavy metal that may not be reflected in baseline measurements.[20]

  • Principle: A chelating agent is administered, which mobilizes metals stored in tissues, leading to a transient increase in their urinary excretion.

  • Methodology:

    • Baseline Sample: A baseline (pre-provocation) urine sample is collected over a specified period (e.g., 6-24 hours) in a metal-free container.

    • Chelator Administration: A single, standardized dose of the chelating agent (e.g., this compound, DMSA) is administered. For this compound, this is a deep intramuscular injection.[3]

    • Urine Collection: All urine is collected for a defined post-administration period (typically 6-24 hours) in a new metal-free container.

    • Sample Preparation: An aliquot of each urine sample (baseline and post-provocation) is acidified with high-purity nitric acid.

    • Quantification: The concentration of the target heavy metal (e.g., lead, arsenic, mercury) in both samples is determined using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

    • Interpretation: The post-provocation excretion level is compared to the baseline and to established reference ranges to infer the body burden of the toxic metal.

Conclusion and Future Directions

This compound remains a vital tool in toxicology, effectively reversing the inhibition of metalloenzymes poisoned by heavy metals like arsenic and lead. Its mechanism, rooted in competitive chelation, is well-understood for enzymes like PDH and ALAD. Emerging research also highlights its potential as a broad-spectrum inhibitor for zinc-dependent enzymes, such as snake venom metalloproteinases.

However, significant gaps remain, particularly in the availability of comprehensive quantitative binding and inhibition data for a wider range of metalloenzymes. Future research should focus on:

  • Quantitative Characterization: Determining Ki and Kd values for this compound with key mammalian metalloenzymes to better understand its binding affinity and specificity.

  • Zinc-Finger Protein Rescue: Investigating the efficacy of this compound in restoring the structure and function of zinc-finger proteins disrupted by toxic metals.

  • Development of Analogues: Continuing the development of less toxic and more targeted analogues (e.g., DMSA, DMPS) with improved pharmacokinetic profiles.[21]

A deeper understanding of these interactions will enhance the therapeutic application of this compound and guide the development of next-generation chelating agents for metalloenzyme-related pathologies.

References

The Solubility Profile of Dimercaprol: A Technical Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Dimercaprol, also known as British Anti-Lewisite (BAL), is a chelating agent primarily used in the treatment of heavy metal poisoning. Its efficacy is intrinsically linked to its formulation and delivery, which are governed by its solubility characteristics. This technical guide provides a comprehensive overview of the solubility of this compound in a range of aqueous and organic solvents, intended to assist researchers, scientists, and drug development professionals in formulating and utilizing this important therapeutic agent.

Quantitative Solubility Data

The solubility of this compound has been reported in various solvents. The following table summarizes the available quantitative data. It is important to note that some discrepancies exist in the reported values, which may be attributable to variations in experimental conditions such as temperature and pH.

SolventSolubilityTemperatureReference(s)
Water6% w/vNot Specified[1]
1 part in 20 parts water (approx. 50 g/L)Not Specified[2]
8.7 g/100 mL (87 g/L)Not Specified[3]
87,000 mg/L (87 g/L)25 °C[4]
Peanut Oil5% w/vNot Specified[1]
1 part in 18 parts vegetable oilNot Specified[2]
ChloroformSlightly solubleNot Specified[4]

Qualitative Solubility Characteristics

This compound is a colorless to pale yellow liquid with a characteristic mercaptan-like odor.[5] Its solubility in various organic solvents is generally high.

  • Miscible: this compound is reported to be miscible with methanol, ethanol, diethyl ether, and benzyl (B1604629) benzoate (B1203000).[2][5] Miscibility implies that they can be mixed in all proportions to form a homogeneous solution.

  • Soluble: It is soluble in vegetable oils, such as peanut oil and arachis oil.[5][6]

  • Aqueous Solutions: Aqueous solutions of this compound are unstable and prone to oxidation.[1] A saturated solution of this compound in water has a pH ranging from 4.5 to 6.5.[2]

The formulation of this compound for injection often utilizes its solubility in oil. A common formulation consists of a sterile solution of this compound in peanut oil, with benzyl benzoate added as a co-solvent to enhance solubility and stability.[1]

Mechanism of Action: Chelation

The therapeutic effect of this compound is based on its ability to act as a chelating agent. It contains two sulfhydryl (-SH) groups that can form stable complexes with heavy metals, preventing them from interacting with and damaging biological molecules. This mechanism is depicted in the following diagram.

Chelation_Mechanism cluster_toxic_effect Toxic Effect of Heavy Metal cluster_chelation_therapy Chelation Therapy This compound This compound (HS-CH2-CH(SH)-CH2-OH) HeavyMetal {Heavy Metal Ion | (e.g., As³⁺, Hg²⁺, Pb²⁺)} This compound->HeavyMetal chelates Enzyme Target Enzyme (with sulfhydryl groups) HeavyMetal->Enzyme binds to sulfhydryl groups Chelate {Stable this compound-Metal Chelate | (Excreted)} HeavyMetal->Chelate forms stable complex InactiveEnzyme Inactive Enzyme-Metal Complex Enzyme->InactiveEnzyme inactivates

Chelation mechanism of this compound with a heavy metal ion.

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid compound like this compound requires standardized experimental procedures. The following outlines a general workflow based on the widely accepted shake-flask method, which is suitable for determining the solubility in both aqueous and organic solvents.

Shake-Flask Method Workflow

Solubility_Workflow start Start: Solubility Determination prep 1. Preparation - Select solvent - Equilibrate temperature start->prep addition 2. Addition of Excess Solute - Add excess this compound to a known volume of solvent prep->addition equilibration 3. Equilibration - Agitate mixture at a constant temperature (e.g., 24-48h) - Use a shaker or stirrer addition->equilibration separation 4. Phase Separation - Centrifuge or allow to stand to separate excess solute equilibration->separation sampling 5. Sampling - Carefully withdraw a sample of the supernatant (saturated solution) separation->sampling analysis 6. Quantitative Analysis - Determine the concentration of this compound in the sample (e.g., HPLC, GC, Titration) sampling->analysis result Result: Solubility Value analysis->result

General workflow for solubility determination using the shake-flask method.
Detailed Methodology

1. Materials and Equipment:

  • This compound (of known purity)

  • Selected solvents (e.g., water, peanut oil, ethanol)

  • Volumetric flasks, pipettes, and syringes

  • Thermostatically controlled shaker or magnetic stirrer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or a suitable titrimetric method)

2. Procedure:

  • Preparation: Ensure all glassware is clean and dry. The chosen solvent should be of high purity. The experiment should be conducted at a constant, recorded temperature.

  • Addition of Excess Solute: To a sealed container (e.g., a screw-cap vial or flask), add a known volume of the solvent. Then, add an excess amount of this compound to ensure that a saturated solution is formed.

  • Equilibration: Seal the container and place it in a thermostatically controlled shaker or on a magnetic stirrer. Agitate the mixture for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium. The presence of undissolved this compound should be visually confirmed at the end of the equilibration period.

  • Phase Separation: After equilibration, separate the undissolved this compound from the saturated solution. This can be achieved by centrifugation at the same temperature as the equilibration to avoid any temperature-induced changes in solubility.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette or syringe.

  • Quantitative Analysis: Determine the concentration of this compound in the collected sample using a validated analytical method.[7][8][9]

    • For aqueous solutions, RP-HPLC with UV detection is a suitable method.

    • For oily solutions, dilution with a suitable organic solvent followed by GC or HPLC analysis may be appropriate.

    • Titrimetric methods, such as iodometric titration, can also be employed for quantification.

  • Calculation: The solubility is then calculated and expressed in appropriate units (e.g., g/L, mg/mL, or % w/v).

Conclusion

This technical guide provides a consolidated resource on the solubility of this compound. The quantitative data, qualitative descriptions, and detailed experimental protocols are intended to support researchers and formulation scientists in the development and application of this compound-based therapies. Understanding the solubility profile is a critical first step in designing stable, effective, and bioavailable drug products.

References

Dimercaprol: A Comprehensive Technical Guide on its Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimercaprol (2,3-dimercapto-1-propanol), widely known as British Anti-Lewisite (BAL), is a chelating agent with a significant history in the treatment of heavy metal poisoning.[1][2] Originally developed during World War II as an antidote to the arsenic-based chemical warfare agent Lewisite, its application has since expanded to include the treatment of poisoning by arsenic, gold, mercury, and in some cases, lead.[1][2][3] This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, offering valuable data and methodologies for researchers, scientists, and professionals involved in drug development and toxicology.

Physical and Chemical Properties

This compound is a viscous, oily liquid that is colorless to pale yellow and possesses a characteristic pungent, disagreeable mercaptan-like odor.[4][5] Its fundamental physical and chemical properties are summarized in the tables below.

General and Physical Properties
PropertyValueReferences
Molecular Formula C₃H₈OS₂[6]
Molecular Weight 124.23 g/mol [5]
Appearance Clear, colorless to slightly yellow liquid[4]
Odor Pungent, disagreeable, mercaptan-like[4][5]
Melting Point < 25 °C[5]
Boiling Point 140 °C at 40 mmHg[5]
Density 1.239 g/cm³ at 25 °C[1]
Refractive Index 1.568 to 1.574 (at 20°C)[4][6]
Solubility and Partition Coefficient
PropertyValueReferences
Water Solubility 87 g/L (at 25 °C)
Solubility in Organic Solvents Miscible with methanol, ethanol (B145695) (96%), and benzyl (B1604629) benzoate. Soluble in arachis (peanut) oil.[4]
LogP (Octanol-Water Partition Coefficient) 0.2[5]
Acidity and Spectral Data
PropertyValueReferences
pKa 9.00 ± 0.25 (Predicted)
¹H NMR Spectra available in deuterated chloroform (B151607) (CDCl₃).[7]
¹³C NMR Spectra available in deuterated chloroform (CDCl₃).[7]
Infrared (IR) Spectrum Characteristic peaks for O-H, C-H, and S-H functional groups.[8]

Chemical Characteristics and Reactivity

This compound's chemical reactivity is primarily defined by its two thiol (-SH) groups, which are responsible for its potent metal-chelating properties.

Mechanism of Action: Chelation of Heavy Metals

Heavy metals, such as arsenic, lead, and mercury, exert their toxic effects by binding to the sulfhydryl groups of essential enzymes, thereby inhibiting their function.[1] this compound acts as a competitive antagonist, offering its own thiol groups as preferential binding sites for the metal ions.[1][9] This interaction forms a stable, water-soluble chelate complex that can be excreted from the body, primarily through the urine.[9][10] The formation of a five-membered ring between the two sulfhydryl groups of this compound and the metal ion is a key feature of this stable complex.[2][11]

ChelationMechanism

  • Arsenic: this compound forms a stable five-membered ring with trivalent arsenic compounds, effectively removing them from biological systems.[9][11] This is particularly crucial in reversing the inhibition of enzymes like pyruvate (B1213749) dehydrogenase.[9]

  • Lead: While other chelating agents are often preferred for lead poisoning, this compound is used in conjunction with edetate calcium disodium (B8443419) (CaNa₂EDTA) in severe cases, especially those with lead encephalopathy, to prevent the redistribution of lead to the central nervous system.[2][12][13]

  • Mercury: this compound is effective in treating acute poisoning by inorganic mercury salts by forming a stable chelate that is excreted. However, it is not recommended for organomercury poisoning.[1]

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves a two-step process starting from allyl alcohol.[6]

Step 1: Bromination of Allyl Alcohol to 2,3-Dibromopropan-1-ol

  • Reactants: Allyl alcohol, Bromine.

  • Procedure: This reaction proceeds via an electrophilic addition of bromine across the double bond of allyl alcohol. The reaction is typically carried out in an inert solvent at a controlled temperature to prevent side reactions.

  • Work-up: The resulting 2,3-dibromopropan-1-ol is isolated and purified, often by distillation under reduced pressure.

Step 2: Reaction of 2,3-Dibromopropan-1-ol with Sodium Hydrosulfide (B80085)

  • Reactants: 2,3-Dibromopropan-1-ol, Sodium hydrosulfide (NaSH).

  • Procedure: The dibromo compound is treated with a solution of sodium hydrosulfide. The hydrosulfide anion acts as a nucleophile, displacing the bromide ions in a substitution reaction to form the two thiol groups. This reaction is typically performed under pressure.[14]

  • Work-up: The final product, this compound, is isolated and purified, for example, by distillation.

Analytical Methods

¹H NMR Spectroscopy

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent, commonly deuterated chloroform (CDCl₃).[7][15]

  • Typical Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Width: A standard 45° or 90° pulse.[16]

    • Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of protons.

    • Number of Scans (ns): 16 to 64 scans are typically sufficient for a concentrated sample.

  • Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

¹³C NMR Spectroscopy

  • Sample Preparation: Similar to ¹H NMR, a solution is prepared in a deuterated solvent like CDCl₃.

  • Typical Acquisition Parameters:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: A standard proton-decoupled pulse sequence is used to obtain singlets for each carbon.

    • Relaxation Delay (d1): A longer delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.

    • Number of Scans (ns): A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.[17]

  • Data Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: As this compound is a liquid, a small drop can be placed directly onto the ATR crystal (e.g., diamond or germanium).[18][19] No further sample preparation is typically needed.

  • Instrument Settings:

    • Spectral Range: 4000 to 400 cm⁻¹.[18]

    • Resolution: 4 cm⁻¹.[18]

    • Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first, followed by the sample spectrum. The instrument software automatically performs the background subtraction.

The quality control of this compound Injection, as outlined in the United States Pharmacopeia (USP), involves a series of tests to ensure its identity, strength, quality, and purity.[10]

QC_Workflow

Key Quality Control Tests:

  • Identification: Confirmatory tests, often involving colorimetric reactions, are performed. For example, reaction with iodine, copper sulfate, or sodium bismuthate produces characteristic color changes.[4]

  • Assay: The content of this compound is determined by iodometric titration. The sulfhydryl groups of this compound react with iodine, and the amount of iodine consumed is used to calculate the percentage of this compound in the injection.[4][6][20]

  • Limit of 1,2,3-trimercaptopropane and related impurities: Chromatographic methods are employed to ensure that the levels of potential impurities are below the specified limits.[10]

  • Bacterial Endotoxins: The injection is tested to ensure it does not contain more than the acceptable limit of bacterial endotoxins.[10]

  • Sterility: The product must pass sterility tests to ensure it is free from microbial contamination.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical characteristics of this compound, a critical agent in the management of heavy metal poisoning. The data and experimental protocols presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental properties is essential for its safe and effective use in both research and clinical settings, as well as for the development of new and improved chelating agents.

References

original research papers on British Anti-Lewisite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to British Anti-Lewisite (Dimercaprol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the original research on British Anti-Lewisite (BAL), also known as this compound. It delves into the core scientific principles, experimental data, and methodologies from foundational studies, offering a valuable resource for professionals in research and drug development.

Core Concepts and History

British Anti-Lewisite (BAL), chemically 2,3-dimercaptopropanol, is a chelating agent developed during World War II as an antidote to the arsenic-based chemical warfare agent, Lewisite.[1][2] A team of biochemists at Oxford University, including Sir Rudolph Albert Peters, L.A. Stocken, and R.H.S. Thompson, developed BAL in 1940.[1] Their research revealed that dithiol compounds could effectively compete with tissue sulfhydryl groups for binding with arsenicals, thus mitigating their toxic effects.[3][4] Following the war, its therapeutic applications expanded to treat poisoning by other heavy metals such as gold and mercury.[1][5]

Mechanism of Action: Chelation

The primary mechanism of action of this compound is chelation. Arsenic and other heavy metals exert their toxicity by binding to adjacent thiol (-SH) residues on essential metabolic enzymes, forming a stable chelate complex that inhibits enzyme activity.[6] this compound, a dithiol, competes with these enzymes for the metal ion. Its two sulfhydryl groups form a stable, five-membered ring complex with the heavy metal, which is less toxic and can be readily excreted in the urine.[1][6]

Caption: Chelation of arsenic by British Anti-Lewisite (BAL).

Quantitative Data from Original Research

The following tables summarize key quantitative data extracted from .

Table 1: Efficacy in Arsenic Poisoning (Animal Studies)
Animal ModelArsenical CompoundBAL Treatment ProtocolOutcomeReference
RabbitLewisiteTopical application of 5% BAL in benzyl (B1604629) benzoatePrevention of skin lesions[3]
RatLewisiteIntramuscular injection of BALIncreased survival rate[3]
RabbitArsenical smokeIntramuscular BALIncreased urinary arsenic excretion[7]
Table 2: Clinical Efficacy in Arsenical Dermatitis
Number of PatientsType of Arsenical ExposureBAL Treatment ProtocolOutcomeReference
Not specifiedComplications of arsenotherapy for syphilisIntramuscular injections of BALClinical improvement in dermatitis[8]
Table 3: Toxicity Data (Animal Studies)
Animal ModelRoute of AdministrationLD50 (mg/kg)ObservationsReference
RatIntramuscular> 3 g/kg (for DMS, a BAL analogue)BAL is noted to be significantly more toxic than its analogue DMS.[9]
MouseIntramuscular> 3 g/kg (for DMS, a BAL analogue)BAL is noted to be significantly more toxic than its analogue DMS.[9]
RabbitIntramuscularNot specifiedToxic symptoms and death observed in animals with hepatic damage at doses below the lethal dose for healthy animals.[1]
Table 4: Pharmacokinetics
ParameterValueSpeciesRoute of AdministrationReference
Peak Plasma Concentration30-60 minutesHumanIntramuscular[1]
ExcretionPrimarily urinaryHumanIntramuscular[6]

Experimental Protocols from Original Research

Protocol 1: Treatment of Arsenical Dermatitis with BAL
  • Objective: To assess the efficacy of BAL in treating arsenical dermatitis arising from arsenotherapy for syphilis.

  • Methodology:

    • Patients with arsenical dermatitis were selected for the study.

    • BAL was administered via deep intramuscular injection. The preparation was a 10% solution of BAL in arachis oil containing 20% benzyl benzoate.

    • Dosage regimens varied, but a typical course involved injections every 4 to 6 hours for the first two days, followed by a reduction in frequency.

    • Clinical improvement, including resolution of skin lesions, was monitored and recorded.

    • Urinary arsenic excretion was measured in some cases to quantify the effect of BAL.

  • Reference: Based on the clinical studies by Longcope et al. (1946).

ExperimentalWorkflow Start Patient with Arsenical Dermatitis AdministerBAL Administer BAL via Intramuscular Injection Start->AdministerBAL Monitor Monitor Clinical Signs (e.g., skin lesions) AdministerBAL->Monitor CollectUrine Collect Urine Samples AdministerBAL->CollectUrine Analyze Analyze Data for Efficacy Monitor->Analyze MeasureArsenic Measure Urinary Arsenic Excretion CollectUrine->MeasureArsenic MeasureArsenic->Analyze End Report Findings Analyze->End

Caption: General workflow for early clinical studies of BAL.

Synthesis of 2,3-Dimercaptopropanol

While the original wartime synthesis was a closely guarded secret, subsequent publications and patents have outlined the general chemical processes. A common laboratory synthesis involves the reaction of allyl bromide with sodium sulfite, followed by bromination and subsequent reaction with sodium hydrogen sulfide.

Adverse Effects and Modern Perspectives

This compound has a narrow therapeutic index and is associated with a range of adverse effects, including pain at the injection site, hypertension, tachycardia, nausea, and vomiting.[1][6] Due to its toxicity and the need for painful intramuscular injections, less toxic, water-soluble analogues such as dimercaptosuccinic acid (DMSA) and 2,3-dimercapto-1-propanesulfonic acid (DMPS) have been developed and are now often preferred for the treatment of heavy metal poisoning.[2][10] However, BAL remains an important drug, particularly in cases of severe arsenic poisoning and when oral administration of other chelators is not feasible.[5]

References

Methodological & Application

Application Notes and Protocols for In Vitro Metal Chelation Studies Using Dimercaprol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimercaprol, also known as British Anti-Lewisite (BAL), is a chelating agent historically used in the treatment of acute poisoning by heavy metals such as arsenic, mercury, gold, and lead.[1][2][3] Its mechanism of action lies in its two sulfhydryl (-SH) groups, which form stable five-membered ring complexes with heavy metals.[2] This binding prevents the metals from interacting with and inhibiting essential metabolic enzymes that contain thiol residues.[4] The resulting this compound-metal complex is then excreted from the body.[4]

These application notes provide detailed protocols for in vitro studies to evaluate the efficacy of this compound in chelating heavy metals. The protocols cover the assessment of this compound's cytotoxicity, its ability to mitigate metal-induced cell death, and the quantification of its chelation efficiency.

Data Presentation

Cytotoxicity of this compound
Cell LineAssayIncubation TimeConcentration Range (µM)Observation
PC-12Trypan Blue Exclusion4 hours10 - 1000Significant cell death observed at concentrations ≥ 100 µM.[5]
PC-12WST-14 hours10 - 100No significant cytotoxicity observed up to 100 µM.[5]
Efficacy of this compound in Mitigating Acrolein-Induced Cytotoxicity
Cell LineToxinToxin Concentration (µM)This compound TreatmentObservation
PC-12Acrolein10010, 25, 50, 100 µM (applied after 15 min)This compound significantly protected cells from acrolein-mediated cell death in a dose-dependent manner, starting at 50 µM.[5]

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity

Objective: To determine the intrinsic toxicity of this compound on a specific cell line.

Materials:

  • Cell line of interest (e.g., PC-12, HepG2, etc.)

  • Complete cell culture medium

  • This compound (BAL)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours to allow for cell attachment.

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and then create a series of dilutions in serum-free medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 250, 500, 1000 µM).[5]

  • Treatment: Remove the culture medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for a predetermined time (e.g., 4, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • After incubation, add 10 µL of MTT reagent to each well (final concentration 0.5 mg/mL).[7]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Evaluation of this compound's Protective Effect Against Heavy Metal-Induced Cytotoxicity

Objective: To assess the ability of this compound to rescue cells from the toxic effects of heavy metals.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Heavy metal salt solution (e.g., lead(II) acetate, sodium arsenite, mercury(II) chloride)

  • This compound solution

  • Materials for MTT assay (as listed in Protocol 1)

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Heavy Metal Exposure: After 24 hours of incubation, remove the medium and expose the cells to a predetermined toxic concentration of the heavy metal (e.g., the IC50 value of the metal, determined previously) for a specific duration.

  • This compound Treatment:

    • Co-treatment: Add the heavy metal and various concentrations of this compound to the wells simultaneously.

    • Post-treatment: Expose cells to the heavy metal for a set period, then remove the metal-containing medium and add medium with various concentrations of this compound.

  • Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours).

  • Cell Viability Assessment: Perform the MTT assay as described in Protocol 1 to determine cell viability.

  • Data Analysis: Compare the viability of cells treated with the heavy metal alone to those treated with the heavy metal and this compound. An increase in cell viability in the presence of this compound indicates a protective effect.

Protocol 3: Quantification of Metal Chelation by this compound (Cell-Free System)

Objective: To quantify the amount of a specific heavy metal chelated by this compound in a cell-free environment.

Materials:

  • Heavy metal standard solution

  • This compound solution

  • Buffer solution (e.g., Tris-HCl or HEPES, pH 7.4)

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) instrumentation

  • Centrifugal filter units (with a molecular weight cut-off that retains the this compound-metal complex but allows free metal ions to pass through, if separating by size is desired) or dialysis tubing.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix a known concentration of the heavy metal standard solution with varying molar ratios of this compound solution in a suitable buffer. Include a control with the heavy metal alone.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific time to allow for complex formation.

  • Separation of Free and Chelated Metal (Optional but recommended):

    • Centrifugal Filtration: Transfer the reaction mixture to a centrifugal filter unit and centrifuge according to the manufacturer's instructions. The filtrate will contain the free metal ions, while the retentate will contain the this compound-metal complex.

    • Dialysis: Place the reaction mixture in dialysis tubing and dialyze against the buffer to remove free metal ions.

  • Sample Preparation for Analysis:

    • Carefully collect the filtrate (or the dialysate) and the retentate (or the contents of the dialysis bag).

    • Acidify the samples with nitric acid to a final concentration of 2% for analysis by ICP-MS or AAS.[8][9]

  • Metal Quantification:

    • Prepare a calibration curve using standard solutions of the heavy metal.[8]

    • Analyze the prepared samples using ICP-MS or AAS to determine the concentration of the heavy metal.

  • Data Analysis: Calculate the chelation efficiency using the following formula:

    • Chelation Efficiency (%) = [(Initial Metal Concentration - Free Metal Concentration) / Initial Metal Concentration] x 100

Mandatory Visualizations

G Mechanism of this compound Metal Chelation HeavyMetal Heavy Metal Ion (e.g., As³⁺, Hg²⁺, Pb²⁺) Enzyme Essential Enzyme (with Sulfhydryl Groups) HeavyMetal->Enzyme Inhibits ChelateComplex Stable this compound-Metal Complex InactiveEnzyme Inactive Enzyme-Metal Complex This compound This compound (BAL) This compound->HeavyMetal Binds to Excretion Renal Excretion ChelateComplex->Excretion Leads to G In Vitro Metal Chelation Experimental Workflow cluster_setup Experimental Setup cluster_assay Assessment cluster_analysis Data Analysis CellCulture 1. Seed Cells in 96-well Plate MetalExposure 2. Expose Cells to Heavy Metal CellCulture->MetalExposure ChelatorTreatment 3. Treat with this compound MetalExposure->ChelatorTreatment Incubation 4. Incubate for a Defined Period ChelatorTreatment->Incubation ViabilityAssay 5. Perform Cell Viability Assay (e.g., MTT) Incubation->ViabilityAssay Absorbance 6. Measure Absorbance ViabilityAssay->Absorbance DataCalculation 7. Calculate Cell Viability (%) Absorbance->DataCalculation Results 8. Determine Protective Effect DataCalculation->Results

References

Application Notes and Protocols for the Use of Dimercaprol in Animal Models of Lead Poisoning

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing dimercaprol (British Anti-Lewisite, BAL) in preclinical animal models of lead poisoning. This document is intended to guide researchers in designing and executing studies to evaluate the therapeutic efficacy and underlying mechanisms of this compound as a chelating agent for lead toxicity.

Introduction

Lead poisoning is a significant global health concern, causing severe and often irreversible neurological and systemic damage. This compound, a dithiol compound, is a classical chelating agent used in the treatment of poisoning by heavy metals, including lead.[1][2] It functions by forming stable, non-toxic complexes with lead, which are then excreted from the body.[3][4] Animal models are indispensable for studying the pathophysiology of lead poisoning and for the preclinical evaluation of therapeutic agents like this compound. This document outlines the necessary protocols for inducing lead poisoning in rodent models and for the subsequent administration and evaluation of this compound treatment.

Mechanism of Action

This compound's primary mechanism of action involves the chelation of lead ions. The two sulfhydryl (-SH) groups on the this compound molecule have a high affinity for lead, forming a stable five-membered ring complex.[1] This complex is water-soluble and can be readily excreted by the kidneys.[3] By binding to lead, this compound removes it from circulation and soft tissues, and can also facilitate its removal from enzymes and other proteins where lead exerts its toxic effects by binding to their sulfhydryl groups.[4][5]

cluster_bloodstream Bloodstream cluster_tissue Tissues cluster_excretion Excretion Lead Free Lead (Pb²⁺) Complex Lead-Dimercaprol Complex Lead->Complex Chelation Enzymes Sulfhydryl-Containing Enzymes Lead->Enzymes InhibitedEnzymes Inhibited Enzymes (Pb-Enzyme Complex) Lead->InhibitedEnzymes This compound This compound This compound->Complex Kidney Kidney Complex->Kidney Enzymes->InhibitedEnzymes Inhibition Urine Urine Kidney->Urine Excretion

Mechanism of this compound Chelation

Experimental Protocols

Animal Model of Lead Poisoning (Rat Model)

This protocol describes the induction of sub-chronic lead poisoning in adult male Sprague-Dawley rats.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old, 200-250 g)

  • Lead acetate (B1210297) (Pb(CH₃COO)₂)

  • Sterile drinking water

  • Animal caging with ad libitum access to food and water

  • Analytical balance and appropriate personal protective equipment (PPE)

Procedure:

  • Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week prior to the start of the experiment.

  • Lead Acetate Solution Preparation: Prepare a 0.2% (w/v) lead acetate solution by dissolving 2 g of lead acetate in 1 liter of sterile drinking water. This corresponds to approximately 1090 ppm of lead.

  • Induction of Lead Poisoning: Replace the regular drinking water with the 0.2% lead acetate solution for a period of 4 to 8 weeks. This method of administration mimics environmental exposure through ingestion.

  • Monitoring: Monitor the animals daily for clinical signs of lead toxicity, which may include weight loss, lethargy, and neurological symptoms in severe cases.

  • Confirmation of Poisoning: After the induction period, collect a baseline blood sample via the tail vein to measure the blood lead level (BLL). BLLs are expected to be significantly elevated compared to control animals. A BLL of >30 µg/dL is indicative of significant lead exposure.[6]

This compound Treatment Protocol

This protocol outlines the administration of this compound to lead-poisoned rats.

Materials:

  • This compound (BAL in oil, typically 100 mg/mL)

  • Sterile syringes and needles (23-25 gauge)

  • Lead-poisoned rats (from Protocol 3.1)

  • Control group of lead-poisoned rats receiving vehicle (e.g., peanut oil)

Procedure:

  • Dosage: The recommended dosage of this compound for severe lead poisoning is 4 mg/kg of body weight.[1][2]

  • Administration: Administer this compound via deep intramuscular (IM) injection into the gluteal muscle of the hind limb.[5] Alternate injection sites with each administration to minimize local irritation.

  • Treatment Regimen: Administer this compound at a frequency of every 4 hours for the first 2-3 days, followed by a reduced frequency (e.g., every 6-12 hours) for an additional 2-4 days, for a total treatment duration of 5-7 days.[1]

  • Control Group: The control group of lead-poisoned animals should be injected with an equivalent volume of the vehicle (peanut oil) following the same administration schedule.

  • Monitoring: Continue to monitor all animals daily for any adverse effects of the treatment, such as local inflammation at the injection site, and for any improvements in the clinical signs of lead poisoning.

Sample Collection and Analysis

This protocol describes the collection of blood and tissue samples for the analysis of lead levels and biochemical markers.

Materials:

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Heparinized and non-heparinized collection tubes

  • Surgical instruments for tissue dissection

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen or other appropriate freezing medium

  • Graphite furnace atomic absorption spectrometer (GFAAS) or inductively coupled plasma mass spectrometer (ICP-MS) for lead analysis

  • Spectrophotometer for biochemical assays

Procedure:

  • Blood Collection: At the end of the treatment period, anesthetize the animals and collect blood via cardiac puncture into heparinized tubes for whole blood lead analysis and into non-heparinized tubes for serum separation.

  • Tissue Collection: Following blood collection, perfuse the animals with ice-cold PBS to remove circulating blood from the tissues. Dissect and collect key organs of interest, including the brain, liver, and kidneys.

  • Sample Processing: Weigh the tissue samples and either process them immediately for analysis or flash-freeze them in liquid nitrogen and store at -80°C for later analysis.

  • Lead Analysis: Determine the concentration of lead in whole blood and digested tissue samples using GFAAS or ICP-MS.

  • Biochemical Analysis: Use the collected serum and tissue homogenates to measure relevant biochemical markers.

cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis Acclimatization Animal Acclimatization (1 week) LeadInduction Induction of Lead Poisoning (0.2% Lead Acetate in Water, 4-8 weeks) Acclimatization->LeadInduction Baseline Baseline Blood Sample (Measure BLL) LeadInduction->Baseline Grouping Randomize into Groups (this compound vs. Vehicle) Baseline->Grouping Treatment This compound Administration (4 mg/kg IM, q4h, 5-7 days) Grouping->Treatment SampleCollection Blood & Tissue Collection (Brain, Liver, Kidney) Treatment->SampleCollection LeadAnalysis Lead Level Analysis (GFAAS/ICP-MS) SampleCollection->LeadAnalysis BiochemAnalysis Biochemical Marker Analysis SampleCollection->BiochemAnalysis

Experimental Workflow

Data Presentation

The following tables present hypothetical but representative quantitative data that could be expected from a study following the protocols outlined above.

Table 1: Effect of this compound on Lead Levels in Blood and Tissues

GroupBlood Lead (µg/dL)Brain Lead (µg/g)Kidney Lead (µg/g)Liver Lead (µg/g)
Control (No Lead) 2.1 ± 0.50.1 ± 0.020.3 ± 0.050.2 ± 0.04
Lead-Exposed (Vehicle) 45.3 ± 5.22.8 ± 0.415.6 ± 2.18.9 ± 1.3
Lead-Exposed + this compound 15.8 ± 2.91.2 ± 0.36.2 ± 1.13.5 ± 0.7

Data are presented as mean ± standard deviation. *p < 0.05 compared to the Lead-Exposed (Vehicle) group.

Table 2: Effect of this compound on Biochemical Markers of Lead Toxicity

GroupSerum ALT (U/L)Serum Creatinine (mg/dL)Brain SOD Activity (U/mg protein)
Control (No Lead) 35 ± 40.5 ± 0.112.5 ± 1.8
Lead-Exposed (Vehicle) 78 ± 91.1 ± 0.26.2 ± 1.1
Lead-Exposed + this compound 45 ± 60.7 ± 0.110.1 ± 1.5*

Data are presented as mean ± standard deviation. ALT: Alanine Aminotransferase; SOD: Superoxide Dismutase. *p < 0.05 compared to the Lead-Exposed (Vehicle) group.

Conclusion

The protocols and data presented in these application notes provide a framework for the preclinical evaluation of this compound in animal models of lead poisoning. The use of standardized models and analytical methods is crucial for obtaining reliable and reproducible data. The results of such studies can provide valuable insights into the efficacy of this compound in reducing lead body burden and mitigating its toxic effects, thereby informing its clinical use and the development of novel chelation therapies.

References

Application Notes and Protocols for Dimercaprol Administration in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimercaprol, also known as British Anti-Lewisite (BAL), is a chelating agent originally developed as an antidote for the arsenic-based chemical warfare agent Lewisite.[1] Its primary mechanism of action involves its two sulfhydryl groups, which form stable complexes with heavy metals, preventing them from inhibiting essential metabolic enzymes.[1][2] In the realm of cell culture, this compound serves as a valuable tool for studying the effects of heavy metal toxicity, mitigating oxidative stress, and investigating specific signaling pathways. These application notes provide detailed protocols and quantitative data to guide the use of this compound in various in vitro experimental settings.

Mechanism of Action

This compound's utility in cell culture stems from two primary functions:

  • Heavy Metal Chelation: Arsenic and other heavy metals exert their toxicity by binding to adjacent thiol residues on metabolic enzymes, leading to enzyme inhibition. This compound competes with these thiol groups for binding to the metal ions, forming a stable chelate complex that can be removed from the cellular environment.[1] This makes it an essential tool for in vitro studies on the toxicology of metals like arsenic, gold, and inorganic mercury.[2]

  • Scavenging of Reactive Aldehydes: this compound has been shown to be an effective scavenger of acrolein, a toxic aldehyde implicated in nerve cell injury and oxidative stress. By directly binding to and neutralizing acrolein, this compound can protect cells from acrolein-mediated damage and apoptosis.

Data Presentation

Cytotoxicity and Inhibitory Concentrations

Quantitative data on the effects of this compound in various cell lines is crucial for experimental design. The following tables summarize available data on its cytotoxicity and inhibitory concentrations in different in vitro models.

Cell LineAssay TypeEffectConcentration RangeIncubation TimeReference
PC-12 (Rat Pheochromocytoma)WST-1, LDH, Trypan BlueProtection against acrolein-induced cell death and membrane damage10 - 100 µM4 hoursMedChemExpress[3], Selleck Chemicals[4]
Pancreatic Cancer Cell LinesCell Counting Kit-8No obvious inhibition of cell proliferationUp to 30 µMNot SpecifiedFormulation Comprising Arsenic Trioxide...[5]
BV2 (Murine Microglia)Cytokine/iNOS productionDecreased LPS-induced production of pro-inflammatory cytokines and iNOSConcentration-dependentNot SpecifiedPost-translational Activation of...[6]
Target Enzyme/ActivityAssay TypeIC50 Value (µM)NotesReference
Dispholidus typus SVMP activityFluorogenic substrate assay6.68 (95% CI 6.36–7.02)Inhibition of snake venom metalloproteinase (SVMP) activity.In vitro and in vivo preclinical venom...[3]
Dispholidus typus SVMP-mediated procoagulant activityPlasma coagulation assay>10 µMLower potency compared to specific metalloproteinase inhibitors like marimastat (B1683930) and prinomastat.In vitro and in vivo preclinical venom...[3][7]
GlyoxalaseEnzyme activity assayNot specifiedInhibition is due to competition with the enzyme's activator, glutathione.The effect of 2:3-dimercaptopropanol on the...[3]
Aldehyde mutaseEnzyme activity assayNot specifiedInhibited by this compound.The effect of 2:3-dimercaptopropanol on the...[3]
PhosphorylaseEnzyme activity assayNot specifiedInhibited by this compound.The effect of 2:3-dimercaptopropanol on the...[3]
Mushroom polyphenol oxidaseEnzyme activity assayNot specifiedInhibition is reversed by the addition of excess copper, suggesting it's due to the formation of an insoluble copper-dimercaprol complex.The effect of 2:3-dimercaptopropanol on the...[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Cell Culture

Objective: To prepare a sterile stock solution of this compound suitable for use in cell culture experiments.

Materials:

  • This compound (liquid)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Sterile pipette tips

Procedure:

  • Safety Precautions: this compound has a strong, unpleasant odor and is toxic. Handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvent Selection: While this compound is an oily liquid with low water solubility, it can be dissolved in DMSO for cell culture applications.[8][9]

  • Stock Solution Preparation: a. In a chemical fume hood, carefully measure the desired amount of this compound. b. Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM). For example, to prepare a 10 mM stock solution from a pure liquid (density ~1.24 g/mL, MW = 124.23 g/mol ), you would add approximately 10 µL of this compound to 990 µL of DMSO. It is recommended to calculate the exact volume based on the specific density of your reagent. c. Mix thoroughly by vortexing until the this compound is completely dissolved.

  • Sterilization: DMSO at high concentrations is bactericidal, so filtration of a 100% DMSO stock solution is generally not necessary and may lead to loss of the compound due to binding to the filter membrane.[10]

  • Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes or glass vials to protect it from light. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.[8]

Note: When diluting the stock solution into your cell culture medium, ensure the final concentration of DMSO is typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation start Start weigh Weigh/Measure This compound (in fume hood) start->weigh add_dmso Add Sterile DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Amber Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end_prep End store->end_prep start_use Start thaw Thaw Stock Aliquot start_use->thaw dilute Dilute in Culture Medium (Final DMSO <0.5%) thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells end_use End add_to_cells->end_use

Workflow for preparing and using this compound solutions.

Protocol 2: In Vitro Heavy Metal Chelation Assay

Objective: To assess the ability of this compound to protect cells from heavy metal-induced cytotoxicity.

Materials:

  • Cells of interest (e.g., HepG2 for liver toxicity studies)

  • Complete cell culture medium

  • Heavy metal salt solution (e.g., sodium arsenite, mercuric chloride)

  • This compound stock solution (prepared as in Protocol 1)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.

  • Treatment Preparation: Prepare serial dilutions of the heavy metal salt and this compound in complete cell culture medium.

  • Experimental Groups:

    • Control: Cells treated with vehicle (culture medium with the same final concentration of DMSO as the this compound-treated groups).

    • Heavy Metal Only: Cells treated with various concentrations of the heavy metal salt.

    • This compound Only: Cells treated with various concentrations of this compound to assess its intrinsic cytotoxicity.

    • Co-treatment: Cells treated with a fixed, toxic concentration of the heavy metal salt in combination with various concentrations of this compound.

    • Pre-treatment: Cells pre-treated with this compound for a specific duration (e.g., 1-2 hours) before the addition of the heavy metal salt.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each treatment group relative to the control group. Plot dose-response curves to determine the IC50 of the heavy metal and the protective effect of this compound.

G cluster_workflow Heavy Metal Chelation Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_treatments Prepare Treatment Groups overnight_incubation->prepare_treatments add_treatments Add Treatments to Cells prepare_treatments->add_treatments incubation Incubate for 24-72 hours add_treatments->incubation viability_assay Perform Cell Viability Assay incubation->viability_assay read_plate Read Plate viability_assay->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end_workflow End analyze_data->end_workflow

Workflow for a heavy metal chelation assay.

Signaling Pathways

This compound has been shown to modulate specific signaling pathways, particularly those involved in inflammation and oxidative stress responses.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In a study using the murine microglial cell line BV2, this compound was found to attenuate the activation of the MAPK pathway induced by lipopolysaccharide (LPS). This suggests that this compound's anti-inflammatory effects may be mediated, at least in part, through the inhibition of MAPK signaling.[6]

LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK_cascade MAPK Cascade (p38, ERK, JNK) TLR4->MAPK_cascade Activates Inflammation Pro-inflammatory Cytokine Production MAPK_cascade->Inflammation Leads to This compound This compound This compound->MAPK_cascade Attenuates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases (e.g., IKK) Inflammatory_Stimuli->Upstream_Kinases Activates IkB_degradation IκB Degradation Upstream_Kinases->IkB_degradation Phosphorylates NFkB_translocation NF-κB Nuclear Translocation IkB_degradation->NFkB_translocation Allows Gene_Transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_Transcription Induces This compound This compound (Potential Effect) This compound->Upstream_Kinases Hypothesized Inhibition

References

Application Notes and Protocols: Dimercaprol as a Positive Control in Chelation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimercaprol, also known as British Anti-Lewisite (BAL), is a chelating agent historically developed as an antidote for the arsenic-based chemical warfare agent, Lewisite.[1][2] Its efficacy in sequestering heavy metals has established it as a crucial treatment for poisoning by arsenic, gold, mercury, and lead.[1][3] In the context of drug development and toxicological research, this compound serves as an indispensable positive control in a variety of chelation assays. Its well-characterized ability to bind with high affinity to a range of divalent and trivalent metals provides a reliable benchmark against which novel chelating agents can be evaluated. These application notes provide detailed protocols for utilizing this compound as a positive control in common in vitro chelation assays and present its chelation efficiency in comparison to its analogues.

Mechanism of Action

This compound is a dithiol compound, possessing two sulfhydryl (-SH) groups that are critical to its chelating activity.[4] Heavy metals exert their toxicity by binding to the sulfhydryl groups of essential enzymes, thereby inhibiting their function.[2] this compound competes with these biological targets for the metal ions.[2] The two sulfhydryl groups on this compound form a stable five-membered ring complex with the metal ion, which is then more readily excreted from the body.[1] This mechanism effectively neutralizes the toxic metal and mitigates its damaging effects.

Data Presentation: Comparative Chelation Efficiency

The selection of an appropriate positive control is paramount in any assay. While this compound is a potent chelator, its analogues, such as meso-2,3-dimercaptosuccinic acid (DMSA) and 2,3-dimercapto-1-propanesulfonic acid (DMPS), have been developed to offer improved safety profiles and water solubility.[5] The following tables summarize the comparative in vitro and in vivo chelation efficiencies of these compounds.

Table 1: In Vitro Inhibitory Concentration (IC50) of Dithiol Chelators against Snake Venom Metalloproteinase Activity

Chelating AgentTarget VenomIC50 (µM)
This compoundEchis ocellatus0.14 - 1.36
DMPSEchis ocellatus1.18 - 27.65
DMSAEchis ocellatus18.78 - 147

Data sourced from a study on the inhibition of procoagulant effects of saw-scaled viper venoms, which are rich in zinc-dependent metalloproteinases.[6]

Table 2: Relative In Vivo Metal Excretion Efficiency

MetalThis compoundDMSADMPS
Arsenic (As)++++++++
Mercury (Hg)++++++++
Lead (Pb)+++++++
Cadmium (Cd)++++
Copper (Cu)++++++

This table provides a qualitative comparison based on clinical and preclinical studies of metal excretion following chelator administration. The number of '+' indicates the relative efficacy.[5][7][8]

Experimental Protocols

The following are detailed protocols for two common in vitro assays used to assess chelation activity, with guidance on incorporating this compound as a positive control.

Ferrozine-Based Colorimetric Assay for Iron (Fe²⁺) Chelation

This assay is based on the principle that the chelating agent will compete with ferrozine (B1204870) for the binding of ferrous iron. Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which can be measured spectrophotometrically. The presence of a chelator will reduce the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in absorbance.

Materials:

  • This compound (Positive Control)

  • Test Compound(s)

  • Ferrous chloride (FeCl₂) or Ferrous sulfate (B86663) (FeSO₄)

  • Ferrozine

  • HEPES or other suitable buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). Create a dilution series to determine the IC50.

    • Prepare stock solutions of the test compound(s).

    • Prepare a 2 mM solution of FeCl₂ or FeSO₄ in deionized water.

    • Prepare a 5 mM solution of ferrozine in deionized water.

  • Assay Procedure:

    • To each well of a 96-well plate, add 50 µL of the chelating agent solution (this compound or test compound) at various concentrations. For the negative control, add 50 µL of the solvent.

    • Add 100 µL of buffer to each well.

    • Initiate the reaction by adding 50 µL of the 2 mM iron solution to each well.

    • Incubate the plate at room temperature for 10 minutes.

    • Add 50 µL of the 5 mM ferrozine solution to each well.

    • Incubate for an additional 10 minutes at room temperature.

    • Measure the absorbance at 562 nm using a microplate reader.

  • Data Analysis:

    • The percentage of iron chelation is calculated using the following formula:

      where A_control is the absorbance of the solution without a chelating agent, and A_sample is the absorbance in the presence of the chelating agent.

    • Plot the percentage of chelation against the concentration of the chelator to determine the IC50 value.

Calcein-AM Fluorescence Assay for Intracellular Chelation

This assay measures the ability of a chelating agent to sequester labile intracellular metal ions. Calcein-AM is a cell-permeable, non-fluorescent dye. Once inside the cell, it is hydrolyzed by esterases to the fluorescent molecule calcein (B42510). The fluorescence of calcein is quenched by the presence of certain metal ions, such as iron. A chelating agent that can enter the cell will bind to these metal ions, preventing the quenching of calcein and resulting in an increase in fluorescence.

Materials:

  • This compound (Positive Control)

  • Test Compound(s)

  • Cell line of interest (e.g., HeLa, HepG2)

  • Cell culture medium

  • Calcein-AM

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Cell Culture:

    • Culture the chosen cell line to an appropriate confluence in a 96-well black, clear-bottom plate.

  • Loading with Calcein-AM:

    • Wash the cells twice with HBSS.

    • Prepare a working solution of 1 µM Calcein-AM in HBSS.

    • Add 100 µL of the Calcein-AM solution to each well and incubate for 30 minutes at 37°C.

  • Chelator Treatment:

    • Wash the cells twice with HBSS to remove excess Calcein-AM.

    • Add 100 µL of HBSS containing various concentrations of this compound or the test compound to the respective wells. For the control, add HBSS with the corresponding solvent concentration.

    • Incubate for a desired period (e.g., 1-2 hours) at 37°C.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~520 nm.

  • Data Analysis:

    • The increase in fluorescence intensity is proportional to the intracellular chelation activity of the compound.

    • Calculate the percentage increase in fluorescence relative to the untreated control.

    • Plot the percentage increase in fluorescence against the concentration of the chelator to determine the EC50 (Effective Concentration 50).

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Dimercaprol_Mechanism_of_Action Mechanism of this compound Chelation HeavyMetal Heavy Metal Ion (e.g., As³⁺, Hg²⁺) Enzyme Essential Enzyme (with Sulfhydryl Groups) HeavyMetal->Enzyme Binds to and inhibits ChelateComplex Stable this compound-Metal Chelate Complex InactiveEnzyme Inactive Enzyme-Metal Complex (Toxicity) This compound This compound (Dithiol Chelator) This compound->HeavyMetal Competitively binds Excretion Renal Excretion ChelateComplex->Excretion Facilitates

Caption: Mechanism of this compound Chelation.

Ferrozine_Assay_Workflow Ferrozine-Based Chelation Assay Workflow Start Start PrepareReagents Prepare Reagents: - this compound (Positive Control) - Test Compound - Iron Solution (Fe²⁺) - Ferrozine Solution Start->PrepareReagents PlateSetup Add Chelator and Buffer to 96-well Plate PrepareReagents->PlateSetup AddIron Add Iron (Fe²⁺) Solution and Incubate PlateSetup->AddIron AddFerrozine Add Ferrozine Solution and Incubate AddIron->AddFerrozine MeasureAbsorbance Measure Absorbance at 562 nm AddFerrozine->MeasureAbsorbance AnalyzeData Calculate % Chelation and Determine IC50 MeasureAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Ferrozine-Based Chelation Assay Workflow.

Calcein_AM_Assay_Workflow Calcein-AM Intracellular Chelation Assay Workflow Start Start SeedCells Seed Cells in a 96-well Plate Start->SeedCells LoadCalcein Load Cells with Calcein-AM SeedCells->LoadCalcein WashCells1 Wash Cells to Remove Excess Calcein-AM LoadCalcein->WashCells1 AddChelator Add this compound or Test Compound and Incubate WashCells1->AddChelator MeasureFluorescence Measure Fluorescence (Ex: 485 nm, Em: 520 nm) AddChelator->MeasureFluorescence AnalyzeData Calculate % Increase in Fluorescence and Determine EC50 MeasureFluorescence->AnalyzeData End End AnalyzeData->End

Caption: Calcein-AM Intracellular Chelation Assay Workflow.

References

Application of Dimercaprol in Neuroprotection Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimercaprol, also known as British Anti-Lewisite (BAL), is a chelating agent originally developed as an antidote for the chemical warfare agent Lewisite.[1][2] Its traditional application in medicine has been in the treatment of acute poisoning by heavy metals such as arsenic, mercury, gold, and lead.[1][3][4] The molecule's two sulfhydryl groups effectively bind to these metals, forming stable complexes that can be excreted from the body.[2][5] More recently, research has unveiled novel neuroprotective properties of this compound, extending its potential therapeutic applications beyond simple heavy metal chelation. This document provides an overview of its application in neuroprotection research, focusing on its mechanisms of action, and provides detailed protocols for its use in experimental settings.

This compound's neuroprotective effects are primarily attributed to two distinct mechanisms: the scavenging of toxic aldehydes and the modulation of intracellular antioxidant systems. A significant body of research has highlighted its efficacy as a potent scavenger of acrolein, a highly reactive and toxic aldehyde produced during lipid peroxidation.[6][7][8] Acrolein is implicated in the pathology of several neurodegenerative diseases and central nervous system (CNS) injuries by causing oxidative stress and neuronal damage.[7][9] Additionally, emerging evidence suggests that this compound can bolster the cell's own antioxidant defenses by increasing glutathione (B108866) (GSH) levels, thereby mitigating neuroinflammation.[10][11]

Mechanisms of Neuroprotection

Acrolein Scavenging

Acrolein, a pro-oxidative aldehyde, is a critical factor in the pathology of conditions like Parkinson's disease and spinal cord injury.[6][7] It contributes to neuronal damage and inflammation. This compound, possessing thiol functional groups, directly binds to and traps acrolein, neutralizing its toxicity.[7][8] This has been demonstrated to protect dopaminergic-like cells from acrolein-induced death and reduce acrolein levels in injured spinal cord tissue.[6][7] A key signaling pathway implicated in acrolein-mediated pathology involves the transient receptor potential ankyrin 1 (TRPA1) channel, which is upregulated by acrolein.[6][12] By scavenging acrolein, this compound prevents the upregulation of TRPA1, thereby reducing pain and inflammation.[6]

Acrolein Acrolein TRPA1 TRPA1 Upregulation Acrolein->TRPA1 Neuronal_Damage Neuronal Damage Acrolein->Neuronal_Damage Neuroinflammation Neuroinflammation & Pain TRPA1->Neuroinflammation This compound This compound This compound->Acrolein Scavenges

Figure 1: this compound's Acrolein Scavenging Pathway.
Heavy Metal Chelation

The foundational mechanism of this compound is its ability to chelate heavy metals.[1][2] Heavy metals like lead and mercury can cross the blood-brain barrier and accumulate in neural tissues, leading to severe neurological damage, cognitive decline, and motor dysfunction. This compound competes with thiol groups on metabolic enzymes for binding to the metal ion, forming a stable complex that is then excreted.[1][2] This action is crucial in treating neurological disorders arising from acute heavy metal poisoning.

cluster_chelation Chelation Heavy_Metals Heavy Metals (e.g., Lead, Mercury) Enzymes Sulfhydryl-containing Enzymes Heavy_Metals->Enzymes Inhibits Chelate_Complex This compound-Metal Complex Neurotoxicity Neurotoxicity Enzymes->Neurotoxicity This compound This compound This compound->Heavy_Metals Excretion Excretion Chelate_Complex->Excretion Excretion->Neurotoxicity Reduces

Figure 2: this compound's Heavy Metal Chelation Mechanism.
Inhibition of Neuroinflammation via Glutathione (GSH) Elevation

A more recently discovered neuroprotective mechanism of this compound is its ability to inhibit neuroinflammation by increasing intracellular glutathione (GSH) levels.[10][11] this compound has been shown to post-translationally activate glutamate (B1630785) cysteine ligase (GCL), the rate-limiting enzyme in GSH biosynthesis.[10] The elevated GSH levels then attenuate the activation of the MAPK signaling pathway induced by inflammatory stimuli like lipopolysaccharide (LPS), leading to a decrease in the production of pro-inflammatory cytokines.[10][11]

This compound This compound GCL Glutamate Cysteine Ligase (GCL) This compound->GCL Activates GSH Glutathione (GSH) Levels GCL->GSH Increases MAPK MAPK Activation GSH->MAPK Attenuates LPS LPS LPS->MAPK Cytokines Pro-inflammatory Cytokines MAPK->Cytokines Induces Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

Figure 3: Anti-inflammatory Pathway of this compound.

Data Presentation: Summary of Quantitative Data

Model System Condition/Toxin This compound Concentration/Dose Key Quantitative Findings Reference
In vivo (Rat Model of Parkinson's Disease)6-hydroxydopamine (6-OHDA)5 mg/kg, daily intraperitoneal injectionLimited the loss of TH+ cells to 39.4% in the substantia nigra (compared to 58.3% loss in controls).[6]
In vitro (SK-N-SH cells)AcroleinDose-dependentProtected against acrolein-induced cell death.[6]
In vitro (SK-N-SH cells)6-hydroxydopamine (6-OHDA)10 µM to 500 µMDid not mitigate 6-OHDA-induced cell toxicity.[6]
In vitro (PC-12 cells)Acrolein (100 µM)50 µM and 100 µMSignificantly reduced acrolein-mediated cell membrane damage.[9]
In vivo (Rat Model of Spinal Cord Injury)Contusion Injury5 mg/kg, daily IP injection for 48 hrsSignificantly reduced acrolein content in spinal cord tissue.[7][9]
In vitro (BV2 microglial cells)Lipopolysaccharide (LPS)Concentration-dependentIncreased GCL activity and decreased LPS-induced production of pro-inflammatory cytokines.[10]
In vivo (Rat Model of Traumatic Optic Neuropathy)Optic Nerve CrushNot specifiedInhibited retinal ganglion cell loss and acrolein accumulation in the retina.[13]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Acrolein-Induced Toxicity

This protocol is based on methodologies used for PC-12 and SK-N-SH cell lines.[6][7][8]

Objective: To assess the neuroprotective effect of this compound against acrolein-induced cytotoxicity.

Materials:

  • PC-12 or SK-N-SH cells

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in culture medium)

  • Acrolein solution

  • 96-well cell culture plates

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Trypan Blue solution

  • Hemocytometer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed PC-12 or SK-N-SH cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment:

    • Control Group: Treat cells with vehicle control (the solvent used for this compound).

    • Acrolein Group: Expose cells to a predetermined toxic concentration of acrolein (e.g., 100 µM).

    • This compound + Acrolein Group: Pre-treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for a specified time (e.g., 1-2 hours) before adding acrolein. Alternatively, co-treat with this compound and acrolein.

  • Incubation: Incubate the plates for a duration relevant to the cell type and toxin (e.g., 4 to 24 hours).

  • Assessment of Cell Viability:

    • LDH Assay:

      • After incubation, collect the cell culture supernatant.

      • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the medium, which is an indicator of cell membrane damage.

    • Trypan Blue Exclusion Assay:

      • Gently detach the cells from the plate.

      • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

      • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

      • Calculate cell viability as (Number of viable cells / Total number of cells) x 100.

  • Data Analysis: Compare the cell viability and LDH release between the different treatment groups. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significance.

Start Start Seed_Cells Seed Cells (e.g., PC-12) Start->Seed_Cells Adhere Adhere Overnight Seed_Cells->Adhere Treatment Treatment Groups: - Control - Acrolein - this compound + Acrolein Adhere->Treatment Incubate Incubate (4-24 hours) Treatment->Incubate Assay Assess Cell Viability Incubate->Assay LDH LDH Assay Assay->LDH Option 1 Trypan_Blue Trypan Blue Assay Assay->Trypan_Blue Option 2 Analyze Data Analysis LDH->Analyze Trypan_Blue->Analyze End End Analyze->End

Figure 4: Workflow for In Vitro Neuroprotection Assay.
Protocol 2: In Vivo Neuroprotection in a Rat Model of Parkinson's Disease

This protocol is based on the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.[6][12]

Objective: To evaluate the neuroprotective effects of this compound on dopaminergic neurons and motor function in a rat model of Parkinson's disease.

Materials:

  • Adult male Sprague-Dawley rats

  • 6-hydroxydopamine (6-OHDA)

  • This compound

  • Stereotaxic apparatus

  • Anesthetics (e.g., isoflurane)

  • Behavioral testing equipment (e.g., open field arena, rotarod)

  • Tissue processing reagents for immunohistochemistry (e.g., paraformaldehyde, sucrose (B13894), OCT compound)

  • Primary antibody (e.g., anti-tyrosine hydroxylase [TH])

  • Secondary antibody and detection system

  • Microscope

Procedure:

  • Induction of Parkinson's Disease Model:

    • Anesthetize the rats and place them in a stereotaxic apparatus.

    • Inject 6-OHDA unilaterally into the medial forebrain bundle or striatum to induce degeneration of dopaminergic neurons.

    • A sham group should receive a vehicle injection.

  • This compound Treatment:

    • Divide the 6-OHDA-lesioned rats into two groups: a treatment group and a vehicle control group.

    • Administer this compound (e.g., 5 mg/kg) or vehicle daily via intraperitoneal (IP) injection, starting from the day of surgery and continuing for a predetermined period (e.g., 5 weeks).

  • Behavioral Testing:

    • Perform behavioral tests at baseline and at regular intervals post-surgery (e.g., weekly).

    • Rotarod Test: Assess motor coordination and balance by measuring the time the rats can stay on a rotating rod.

    • Open Field Test: Evaluate locomotor activity by tracking the distance moved and time spent in different zones of an open arena.

  • Tissue Collection and Processing:

    • At the end of the treatment period, euthanize the rats and perfuse them with saline followed by 4% paraformaldehyde.

    • Dissect the brains and post-fix them.

    • Cryoprotect the brains in a sucrose solution and then freeze them in OCT compound.

    • Cut coronal sections of the striatum and substantia nigra using a cryostat.

  • Immunohistochemistry:

    • Stain the brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

    • This involves incubation with a primary anti-TH antibody, followed by a suitable secondary antibody and a detection reagent.

  • Quantification and Analysis:

    • Quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.

    • Analyze the behavioral data and immunohistochemistry results using appropriate statistical tests to compare the different groups.

Conclusion

This compound demonstrates significant neuroprotective potential through multiple mechanisms, including the scavenging of toxic aldehydes like acrolein, chelation of heavy metals, and suppression of neuroinflammation via the upregulation of glutathione. These properties make it a compelling candidate for further investigation in the context of various neurodegenerative diseases and CNS injuries. The protocols provided here offer a framework for researchers to explore the therapeutic efficacy of this compound in both in vitro and in vivo models. Further research is warranted to fully elucidate its signaling pathways and to optimize its delivery and dosage for potential clinical applications in neuroprotection.

References

Application Notes and Protocols for the Preparation of Dimercaprol Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimercaprol, also known as British Anti-Lewisite (BAL), is a chelating agent utilized in research to study its effects on heavy metal poisoning and as an antidote.[1][2] This document provides detailed protocols for the preparation of this compound solutions for experimental applications, with a strong emphasis on safety and proper handling techniques.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its proper handling and use in experimental settings.

PropertyValueReferences
Molecular Formula C₃H₈OS₂[3]
Molecular Weight 124.23 g/mol [2]
Appearance Colorless to pale yellow oily liquid[3][4]
Odor Disagreeable, mercaptan-like[5][6]
Solubility - Water: 6% w/v (unstable) - Peanut Oil: 5% w/v - Soluble in organic solvents[5]
Stability Aqueous solutions are unstable and prone to oxidation.[5] Sensitive to air and light.[4][6][4][5][6]
Storage Recommended at 2-8°C in a tightly sealed container, protected from light.[2][4][7][2][4][7]

Safety and Handling Precautions

This compound is a hazardous substance and requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[7][8]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7]

  • Avoid Contact: Prevent contact with skin, eyes, and mucous membranes.[7] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[7]

  • Ingestion: Do not eat, drink, or smoke while handling this compound.[8] If ingested, seek immediate medical attention.[7]

  • Disposal: Dispose of this compound waste according to institutional and local regulations for hazardous chemical waste.[7]

Experimental Protocol: Preparation of this compound Solution in Oil for Intramuscular Injection

This protocol details the preparation of a this compound solution in peanut oil, a common formulation for experimental intramuscular administration.[2]

3.1. Materials and Equipment

  • This compound (USP grade)

  • Benzyl (B1604629) benzoate (B1203000)

  • Sterile peanut oil

  • Sterile glass vials with rubber stoppers and aluminum seals

  • Sterile syringes and needles

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • Sterile filtration unit (optional, depending on the scale and sterility requirements)

  • Personal Protective Equipment (as listed in section 2)

3.2. Step-by-Step Procedure

  • Work in a sterile environment: Perform all steps in a laminar flow hood or a designated clean area to maintain sterility.

  • Weighing: Accurately weigh the required amounts of this compound and benzyl benzoate. A common formulation is 100 mg of this compound and 200 mg of benzyl benzoate per mL of final solution.[9]

  • Dissolving: In a sterile beaker, add the weighed benzyl benzoate to the appropriate volume of sterile peanut oil. Gently warm the mixture on a magnetic stirrer with low heat to aid dissolution.

  • Adding this compound: Once the benzyl benzoate is dissolved, slowly add the weighed this compound to the mixture while continuously stirring.

  • Homogenization: Continue stirring until the this compound is completely dissolved and the solution is homogeneous. A vortex mixer can be used for smaller volumes to ensure thorough mixing.

  • Sterilization (Optional): For larger batches or when high sterility is required, the final solution can be sterilized by filtration through a 0.22 µm filter compatible with oily solutions.

  • Aliquoting: Using a sterile syringe, dispense the prepared solution into sterile glass vials.

  • Sealing: Securely seal the vials with sterile rubber stoppers and aluminum caps.

  • Labeling and Storage: Label each vial clearly with the name of the solution, concentration, preparation date, and storage conditions. Store the vials at 2-8°C, protected from light.[2][4]

Diagrams

Experimental Workflow for this compound Solution Preparation

G cluster_prep Preparation cluster_final Finalization cluster_storage Storage weigh Weigh this compound and Benzyl Benzoate dissolve Dissolve Benzyl Benzoate in Peanut Oil weigh->dissolve 1 add_dimer Add this compound dissolve->add_dimer 2 homogenize Homogenize Solution add_dimer->homogenize 3 sterilize Sterile Filtration (Optional) homogenize->sterilize 4 aliquot Aliquot into Vials sterilize->aliquot 5 seal Seal Vials aliquot->seal 6 label_store Label and Store at 2-8°C seal->label_store 7

Caption: Workflow for preparing a sterile this compound solution in oil.

Data Presentation

Maintain a detailed record of each batch of this compound solution prepared.

ParameterValue
Batch ID
Preparation Date
Prepared By
This compound Lot No.
This compound Mass (g)
Benzyl Benzoate Lot No.
Benzyl Benzoate Mass (g)
Peanut Oil Lot No.
Final Volume (mL)
Final Concentration (mg/mL)
Appearance
Storage Location
Expiry Date

References

Application Notes and Protocols: Measuring the Binding Affinity of Dimercaprol to Mercury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimercaprol, also known as British Anti-Lewisite (BAL), is a chelating agent utilized in the treatment of poisoning by heavy metals, including arsenic, gold, and mercury.[1][2][3] Its therapeutic effect stems from its chemical structure, which features two thiol (-SH) groups that can form a stable five-membered ring complex with heavy metals.[4][5] This chelation process sequesters the metal ions, preventing them from interacting with and damaging biological molecules, and facilitates their excretion from the body.[4] The affinity of this compound for mercury is a critical parameter in understanding its efficacy as an antidote. This document provides detailed protocols for measuring the binding affinity of this compound to mercury using common laboratory techniques.

Data Presentation

While specific quantitative values for the binding affinity of this compound to mercury are not consistently reported in publicly available literature and require experimental determination, the following table summarizes the key quantitative data that can be obtained from the described experimental protocols.

Experimental TechniqueKey Parameters MeasuredTypical Data Output
Isothermal Titration Calorimetry (ITC) Enthalpy change (ΔH), Binding stoichiometry (n), Association constant (Ka), Dissociation constant (Kd)A titration curve showing heat change per injection, which is then fit to a binding model to derive thermodynamic parameters.
Fluorescence Spectroscopy Fluorescence intensity, Quenching constant (Ksv)A Stern-Volmer plot showing the ratio of fluorescence intensities versus the concentration of the quencher (mercury).
UV-Visible Spectrophotometry Absorbance at a specific wavelengthA titration curve showing the change in absorbance as a function of mercury or this compound concentration.

Signaling Pathways and Logical Relationships

The chelation of mercury by this compound is a direct interaction. The following diagram illustrates the logical relationship of this process.

This compound This compound (Chelating Agent) Complex This compound-Mercury Complex (Stable and Excretable) This compound->Complex Binds to Mercury Mercury (Hg²⁺) (Toxic Metal Ion) Mercury->Complex Is bound by prep Prepare solutions of this compound and Mercury (Hg²⁺) in the same buffer load_cell Load this compound solution into the ITC sample cell prep->load_cell load_syringe Load Mercury solution into the ITC injection syringe prep->load_syringe equilibrate Equilibrate the system to the desired temperature load_cell->equilibrate load_syringe->equilibrate titrate Perform a series of injections of Mercury into the this compound solution equilibrate->titrate measure Measure the heat change after each injection titrate->measure analyze Analyze the data to determine binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) measure->analyze prep_fluorophore Prepare a solution of a fluorescent probe sensitive to mercury measure_initial Measure the initial fluorescence of the probe prep_fluorophore->measure_initial prep_this compound Prepare a stock solution of this compound prep_mercury Prepare a series of Mercury (Hg²⁺) solutions of varying concentrations titrate Titrate the fluorescent probe with increasing concentrations of Mercury prep_mercury->titrate measure_initial->titrate measure_quenched Measure the fluorescence intensity after each addition of Mercury titrate->measure_quenched add_this compound Add a fixed concentration of this compound to the quenched solution measure_quenched->add_this compound measure_recovery Measure the recovery of fluorescence add_this compound->measure_recovery analyze Analyze the quenching and recovery data to determine the binding affinity measure_recovery->analyze prep_solutions Prepare stock solutions of this compound and Mercury (Hg²⁺) in a suitable buffer scan_spectra Record the UV-Vis spectra of this compound and Mercury solutions separately prep_solutions->scan_spectra titrate Titrate a fixed concentration of this compound with increasing concentrations of Mercury prep_solutions->titrate identify_lambda_max Identify the wavelength of maximum absorbance change upon complex formation scan_spectra->identify_lambda_max identify_lambda_max->titrate measure_absorbance Measure the absorbance at the identified wavelength after each addition titrate->measure_absorbance plot_data Plot the change in absorbance versus the concentration of Mercury measure_absorbance->plot_data analyze Analyze the titration curve to determine the binding constant (Kd) plot_data->analyze

References

Application Notes and Protocols: Dimercaprol in Combination Chelation Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research and clinical use of dimercaprol in combination with other chelating agents for the treatment of heavy metal poisoning. Detailed protocols and quantitative data are presented to facilitate experimental design and clinical understanding.

Introduction to Combination Chelation Therapy

This compound, also known as British Anti-Lewisite (BAL), is a chelating agent developed during World War II.[1] It is a dithiol compound that forms stable complexes with heavy metals, preventing them from binding to endogenous sulfhydryl groups in enzymes and other proteins, thus mitigating their toxicity.[2][3][4] While effective, this compound has a narrow therapeutic index and can cause significant adverse effects.[5][6]

The rationale for using this compound in combination with other chelators stems from several key principles:

  • Synergistic Efficacy: Combining chelators with different pharmacokinetic properties can enhance metal excretion. For example, a lipophilic agent like this compound can mobilize metals from tissues, while a hydrophilic agent can promote their renal excretion.

  • Minimizing Toxicity: Combination therapy may allow for lower doses of individual agents, thereby reducing the risk of dose-dependent side effects.

  • Preventing Metal Redistribution: A critical application of combination therapy is to prevent the transient increase in the concentration of heavy metals in sensitive tissues, such as the brain, which can occur with monotherapy.[7]

This document focuses on the most researched combinations of this compound with other chelators, including edetate calcium disodium (B8443419) (CaNa2EDTA), succimer (B1681168) (DMSA), and D-penicillamine.

This compound in Combination with Edetate Calcium Disodium (CaNa2EDTA)

The combination of this compound and CaNa2EDTA is the standard of care for the treatment of severe lead poisoning, particularly in patients with lead encephalopathy.[7][8]

Rationale for Combination:

CaNa2EDTA monotherapy can lead to a dangerous redistribution of lead from soft tissues to the central nervous system, potentially exacerbating or precipitating encephalopathy.[7] this compound is administered first because it is lipid-soluble and can cross the blood-brain barrier to chelate lead within the brain.[2] By initiating treatment with this compound, the risk of CaNa2EDTA-induced neurological toxicity is reduced.[7]

Quantitative Data Summary

While direct comparative studies are limited, the established protocol for severe lead poisoning relies on the synergistic and protective effects of this combination. The primary quantitative goal is the rapid reduction of blood lead levels (BLLs) and alleviation of symptoms.

ParameterThis compound + CaNa2EDTANotes
Indication Severe lead poisoning (BLL ≥70 µg/dL in children, ≥100 µg/dL in adults) or lead encephalopathy.[2][7][8]Chelation is generally recommended for BLLs ≥45 µg/dL in children.[7][9]
Efficacy Faster reduction in BLLs compared to monotherapy.[7]Prevents redistribution of lead to the brain.[2][7]
Adverse Effects Increased incidence of side effects such as elevated liver enzymes and vomiting compared to monotherapy.[7]This compound can cause hypertension, tachycardia, fever, and pain at the injection site.[5][7]
Experimental and Clinical Protocols

Protocol for Severe Lead Poisoning with Encephalopathy:

This protocol should be conducted in an intensive care unit (ICU) setting.[5]

  • Initial Administration of this compound:

    • Administer this compound at a dose of 4 mg/kg via deep intramuscular (IM) injection.[5][7][8]

    • This initial dose is given alone to first chelate lead in the brain.[7]

  • Commencement of Combination Therapy:

    • Four hours after the initial this compound dose, begin combined therapy.[5][8]

    • Administer this compound at 4 mg/kg IM every 4 hours.[7][8]

    • Concurrently, administer CaNa2EDTA at a total daily dose of 1,000-1,500 mg/m² as a continuous intravenous (IV) infusion over 8-12 hours or in divided IM doses.[7] Note: IV administration is preferred to avoid painful IM injections.

  • Treatment Duration and Monitoring:

    • Continue combination therapy for 2 to 7 days, depending on the clinical response.[7]

    • Monitor BLLs, renal and hepatic function, and urine output daily.[7]

    • Ensure adequate hydration to maintain urine flow and minimize nephrotoxicity.[8]

    • Urine alkalinization is recommended to prevent the dissociation of the this compound-metal complex in acidic urine, which can be nephrotoxic.[5]

  • Follow-up Therapy:

    • After the initial course, a rest period of 2 to 4 days is recommended to allow for redistribution of lead from bone stores.[8]

    • A second course of chelation may be necessary if BLLs rebound.[8]

    • Once the patient is clinically stable, therapy may be switched to an oral chelator such as succimer.[8]

Protocol for Severe Lead Poisoning without Encephalopathy:

  • The protocol is similar to the above, but the initial dose of this compound may be reduced to 3 mg/kg after the first dose for less severe toxicity.[7]

This compound in Combination with Succimer (DMSA)

Succimer (meso-2,3-dimercaptosuccinic acid, DMSA) is a water-soluble analog of this compound with a lower toxicity profile.[6] It is an effective oral chelator for lead and is also used for mercury and arsenic poisoning.[6]

Rationale for Combination/Sequential Use:

  • Step-down Therapy: DMSA is often used as an oral follow-up treatment after an initial course of parenteral this compound and EDTA for severe lead poisoning.[8]

  • Less Severe Poisoning: For patients who cannot tolerate parenteral therapy, a combination of oral DMSA and intramuscular this compound has been considered, although this is less common.

  • Mercury Poisoning: In cases of severe inorganic mercury poisoning, a combined regimen of this compound and DMSA or its analogue DMPS (2,3-dimercapto-1-propanesulfonic acid) may be beneficial.[6] DMSA and DMPS have a higher therapeutic index than this compound and do not redistribute mercury to the brain.[6]

Quantitative Data Summary
ParameterThis compound followed by DMSADMSA MonotherapyNotes
Indication Follow-up therapy for severe lead poisoning after initial parenteral treatment.[8]Moderate lead poisoning (BLL 45-69 µg/dL) without encephalopathy.[7]DMSA is effective in increasing urinary excretion of lead and mercury.[6][10][11]
Efficacy Maintains reduced BLLs after initial aggressive chelation.Oral DMSA (30 mg/kg/day) significantly increases urinary lead excretion (median 12-fold) and reduces BLLs.[10]DMSA is more effective than this compound in reducing renal mercury content.[11]
Adverse Effects Generally well-tolerated with fewer side effects than this compound.[7]Gastrointestinal complaints (12%), malaise (5%), transiently elevated hepatic enzymes (4%).[7]DMSA can increase urinary excretion of copper and zinc.[10][12]
Experimental and Clinical Protocols

Protocol for Sequential Therapy in Severe Lead Poisoning:

  • Initial Parenteral Therapy:

    • Administer this compound and CaNa2EDTA as described in section 2.2 for 3-5 days.

  • Transition to Oral DMSA:

    • After the parenteral course and a suitable rest period (e.g., 2 days), if BLLs remain elevated but the patient is clinically stable, initiate oral DMSA.

    • A typical DMSA regimen is 10 mg/kg or 350 mg/m² every 8 hours for 5 days, followed by 10 mg/kg or 350 mg/m² every 12 hours for 14 days.

  • Monitoring:

    • Monitor BLLs, complete blood count, and renal and hepatic function during therapy.

This compound in Combination with D-Penicillamine

D-penicillamine is an oral chelator primarily used for copper poisoning (Wilson's disease) but has also been used as a follow-up treatment for lead and arsenic poisoning.[7]

Rationale for Sequential Use:

D-penicillamine can be used as an oral follow-up to parenteral this compound or CaNa2EDTA therapy to prevent the rebound of BLLs.[7]

Quantitative Data Summary

Data on the efficacy of this sequential therapy is limited, and D-penicillamine is not FDA-approved for lead poisoning.[7]

Experimental and Clinical Protocols

Protocol for Follow-up Therapy:

  • Initial Parenteral Therapy:

    • Complete a course of this compound with or without CaNa2EDTA.

  • Initiation of D-Penicillamine:

    • Administer D-penicillamine orally. The dosage must be determined by a physician experienced in its use for heavy metal poisoning.

    • It should be administered on an empty stomach.[7]

Visualizations: Diagrams and Workflows

Mechanism of this compound Chelation

Caption: Mechanism of this compound Chelation of Heavy Metals.

Experimental Workflow for Severe Lead Poisoning Treatment

G Start Patient with Severe Lead Poisoning (BLL ≥70 µg/dL or Encephalopathy) Dimercaprol_Initial Administer this compound (4 mg/kg IM) Start->Dimercaprol_Initial Wait Wait 4 Hours Dimercaprol_Initial->Wait Combination_Therapy Administer this compound (q4h) + CaNa2EDTA (IV/IM) Wait->Combination_Therapy Monitor Monitor BLL, Renal/Hepatic Function, Clinical Status (2-7 days) Combination_Therapy->Monitor Assess Clinically Stable & BLL Decreased? Monitor->Assess Assess->Combination_Therapy No Rest Rest Period (2-4 days) Assess->Rest Yes Rebound Check for BLL Rebound Rest->Rebound Rebound->Combination_Therapy Significant Rebound FollowUp Consider Follow-up Oral Therapy (e.g., Succimer) Rebound->FollowUp Stable End End of Treatment FollowUp->End

Caption: Treatment Workflow for Severe Lead Poisoning.

Logical Relationship for Chelation Choice in Lead Poisoning

G BLL Assess Blood Lead Level (BLL) & Clinical Symptoms High BLL ≥70 µg/dL (child) or Encephalopathy BLL->High Moderate BLL 45-69 µg/dL (child) No Encephalopathy BLL->Moderate Low BLL <45 µg/dL (child) BLL->Low Combo This compound + CaNa2EDTA High->Combo Yes Oral Oral Succimer (DMSA) Moderate->Oral Yes NoChelation Remove from Exposure Monitor Low->NoChelation Yes

References

Application Notes and Protocols for the Use of Dimercaprol in Snake Venom Metalloproteinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the inhibitory effects of dimercaprol on snake venom metalloproteinases (SVMPs). This compound, a metal chelating agent, has shown significant potential in neutralizing the activity of these zinc-dependent enzymes, which are key toxins responsible for the hemorrhagic and coagulopathic effects of many snakebites.

Introduction to this compound and SVMPs

Snakebite envenoming is a major global health issue, causing significant mortality and morbidity, particularly in tropical regions.[1] A major family of toxins found in viper venoms are the snake venom metalloproteinases (SVMPs). These enzymes are zinc-dependent proteases that degrade components of the extracellular matrix, leading to systemic hemorrhage and coagulopathy.[1]

This compound, also known as British Anti-Lewisite (BAL), is a chelating agent originally developed as an antidote for chemical warfare agents.[2][3] Its mechanism of action involves its two thiol groups, which form a stable complex with heavy metals.[2][4][5] This property makes it an effective inhibitor of SVMPs, as it chelates the essential Zn²⁺ cofactor required for their catalytic activity.[6][7] Studies have demonstrated that this compound can potently antagonize the activity of Zn²⁺-dependent SVMPs in vitro.[1]

Data Presentation: In Vitro Inhibition of SVMP Activity

The following tables summarize the quantitative data on the inhibitory potency of this compound against SVMPs from various snake venoms, as determined by different in vitro assays.

Table 1: IC50 Values of this compound in SVMP Fluorogenic Substrate Assay

Snake SpeciesVenomThis compound IC50 (µM)Reference
Echis carinatusCrude0.04 - 0.18[1]
Echis ocellatusCrude0.04 - 0.18[1]
Echis pyramidumCrude0.04 - 0.18[1]
Echis coloratusCrude0.04 - 0.18[1]
Echis leucogasterCrude0.04 - 0.18[1]
Echis khosatzkiiCrude0.04 - 0.18[1]
Dispholidus typusCrude6.68 (95% CI 6.36–7.02)[8][9]
Various SpeciesCrude5.01 - 79.8[10]

Table 2: IC50 Values of this compound in Venom-Induced Plasma Coagulation Assay

Snake SpeciesVenomThis compound IC50 (µM)Reference
Echis spp.Crude0.14 - 1.36[1]
Dispholidus typusCrude77.7[8]

Experimental Protocols

Here are detailed methodologies for key experiments to assess the inhibitory effect of this compound on SVMP activity.

Protocol 1: Kinetic Fluorogenic Assay for SVMP Activity Inhibition

This protocol is used to quantify the enzymatic activity of SVMPs and the inhibitory effect of this compound by measuring the fluorescence released from a quenched substrate.

Materials:

  • Lyophilized snake venom

  • This compound

  • Fluorogenic peptide substrate (e.g., OmniMMP™ Universal, Enzo Life Sciences)

  • Assay Buffer (e.g., Tris-buffered saline, pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute the lyophilized snake venom in assay buffer to a desired stock concentration.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in assay buffer.

    • Reconstitute the fluorogenic substrate according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well black microplate, add 20 µL of the venom solution to each well.

    • Add 20 µL of the various this compound dilutions to the respective wells. For control wells, add 20 µL of assay buffer (for 100% activity) and 20 µL of a known broad-spectrum metalloproteinase inhibitor like EDTA (for baseline).

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation and 393 nm emission) every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.

    • Express the results as a percentage of the venom-only control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Venom-Induced Plasma Clotting Assay

This assay measures the procoagulant activity of SVMPs and the ability of this compound to inhibit this effect by monitoring the time to clot formation in plasma.

Materials:

  • Lyophilized snake venom

  • This compound

  • Citrated bovine or human plasma

  • Calcium chloride (CaCl₂) solution (e.g., 20 mM)

  • Coagulometer or a microplate reader capable of kinetic absorbance measurements

  • 96-well clear microplates

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions and serial dilutions of snake venom and this compound as described in Protocol 1.

  • Assay Setup:

    • In a 96-well plate, pre-warm the citrated plasma to 37°C.

    • Add 50 µL of the pre-warmed plasma to each well.

    • Add 10 µL of the venom solution and 10 µL of the this compound dilutions to the respective wells.

    • Incubate the mixture at 37°C for 5 minutes.

  • Clotting Initiation and Measurement:

    • Initiate coagulation by adding 50 µL of pre-warmed CaCl₂ solution to each well.

    • Immediately start monitoring the change in absorbance (e.g., at 595 nm) over time in a microplate reader or record the clotting time using a coagulometer. The clotting time is defined as the time to reach the half-maximal absorbance change.

  • Data Analysis:

    • Compare the clotting times in the presence of different concentrations of this compound to the venom-only control.

    • Calculate the percentage of inhibition of procoagulant activity.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Visualizations

Mechanism of SVMP Inhibition by this compound

G SVMP Active SVMP Zn Zn²⁺ (Cofactor) SVMP->Zn requires Inactive_Complex Inactive SVMP-Dimercaprol-Zn²⁺ Complex SVMP->Inactive_Complex Substrate Extracellular Matrix (e.g., Fibrinogen) Zn->Substrate enables cleavage of Zn->Inactive_Complex forms Degradation Hemorrhage & Coagulopathy Substrate->Degradation leads to This compound This compound This compound->Zn chelates No_Degradation Inhibition of Toxic Effects Inactive_Complex->No_Degradation results in

Caption: Mechanism of SVMP inhibition by this compound.

Experimental Workflow for SVMP Inhibition Assay

G Start Start: Prepare Reagents (Venom, this compound, Substrate/Plasma) Incubate Incubate Venom with This compound Dilutions Start->Incubate Add_Substrate Initiate Reaction (Add Fluorogenic Substrate or CaCl₂) Incubate->Add_Substrate Measure Kinetic Measurement (Fluorescence or Absorbance) Add_Substrate->Measure Analyze Data Analysis (Calculate Reaction Rates/Clotting Times) Measure->Analyze IC50 Determine IC₅₀ Value Analyze->IC50

Caption: Workflow for determining SVMP inhibition.

References

Application Notes and Protocols for Establishing a Dose-Response Curve of Dimercaprol in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimercaprol, also known as British Anti-Lewisite (BAL), is a chelating agent utilized in the treatment of poisoning by heavy metals such as arsenic, gold, mercury, and lead.[1][2] Its mechanism of action involves the formation of stable complexes with heavy metals, which are then excreted from the body.[1] Despite its therapeutic benefits, this compound has a narrow therapeutic window and can exhibit significant toxicity at higher doses.[1][2] Therefore, establishing a precise dose-response curve in a preclinical model, such as mice, is critical for determining both the effective and toxic dose ranges of this important antidote.

These application notes provide a detailed protocol for establishing a dose-response curve for this compound in mice, focusing on its efficacy in a heavy metal poisoning model and its inherent toxicity.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in Arsenic-Poisoned Mice
This compound Dose (mg/kg, IM)Number of AnimalsObservation Period (Hours)Survival Rate (%)
Vehicle Control (Peanut Oil)104810
15104830
30104850
60104880
90104890
125104850
150104820
17510480

Note: This table presents illustrative data to demonstrate a typical dose-response relationship. Actual experimental results will vary.

Table 2: Key Toxicological and Efficacy Parameters for this compound in Mice
ParameterValueRoute of AdministrationReference
LD50 (Lethal Dose, 50%)~125 mg/kgIntraperitonealPubChem CID 3080
Effective Dose (teratogenesis model)30 mg/kgSubcutaneousHood RD, et al. (1984)
Effective Dose (teratogenesis model)60 mg/kgSubcutaneousHood RD, et al. (1984)

Experimental Protocols

Protocol 1: Determination of the Efficacy Dose-Response Curve of this compound in an Arsenic Poisoning Mouse Model

1. Objective: To determine the effective dose (ED50) of this compound in protecting mice from a lethal dose of arsenic.

2. Materials:

  • Healthy, adult male or female CD-1 mice (8-10 weeks old, 20-25g)
  • This compound injection (100 mg/mL in peanut oil with benzyl (B1604629) benzoate)
  • Sodium arsenite (As2O3)
  • Sterile 0.9% saline
  • Peanut oil (for vehicle control)
  • Sterile syringes and needles (25-27 gauge)
  • Animal balance
  • Standard animal housing with food and water ad libitum

3. Procedure:

Protocol 2: Determination of the Acute Toxicity (LD50) of this compound in Mice

1. Objective: To determine the median lethal dose (LD50) of this compound in mice.

2. Materials:

  • Healthy, adult male or female CD-1 mice (8-10 weeks old, 20-25g)
  • This compound injection (100 mg/mL in peanut oil with benzyl benzoate)
  • Peanut oil (for vehicle control)
  • Sterile syringes and needles (25-27 gauge)
  • Animal balance
  • Standard animal housing with food and water ad libitum

3. Procedure:

Mandatory Visualizations

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_obs Observation & Analysis animal_acclimation Animal Acclimation (CD-1 Mice, 8-10 weeks) grouping Randomize Mice into Dose Groups (n=10) animal_acclimation->grouping prepare_toxicant Prepare Arsenic Solution (e.g., LD90) induce_poisoning Induce Arsenic Poisoning (IP Injection) prepare_toxicant->induce_poisoning prepare_drug Prepare this compound Doses (in Peanut Oil) administer_drug Administer this compound/Vehicle (IM Injection) prepare_drug->administer_drug grouping->induce_poisoning induce_poisoning->administer_drug observe Monitor for Toxicity & Survival (up to 48 hours) administer_drug->observe analyze Calculate Survival Rate & Determine ED50 observe->analyze

Caption: Experimental workflow for determining the efficacy of this compound.

G cluster_0 Dose-Response Relationship cluster_1 Therapeutic Range cluster_2 Toxic Range dose Increasing Dose of this compound effect Observed Effect (e.g., Survival Rate) dose->effect influences ed50 ED50 (Effective Dose for 50%) dose->ed50 leads to ld50 LD50 (Lethal Dose for 50%) ed50->ld50 further increase leads to

Caption: Logical relationship of a dose-response curve for this compound.

References

Application Notes and Protocols for the Quantification of Dimercaprol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of dimercaprol (British Anti-Lewisite, BAL) in biological matrices. The methodologies described are essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.

Introduction

This compound is a chelating agent used in the treatment of poisoning by heavy metals such as arsenic, gold, mercury, and lead.[1][2][3] Its dithiol structure allows it to form stable, non-toxic complexes with these metals, facilitating their excretion from the body.[3][4] Accurate quantification of this compound in biological samples like blood and urine is crucial for understanding its disposition and ensuring therapeutic efficacy. This document outlines three common analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and Spectrophotometry.

Mechanism of Action: Chelation

This compound's therapeutic effect is derived from its ability to form a stable five-membered ring with heavy metals through its two sulfhydryl groups.[3] This chelation process sequesters the metal ions, preventing them from interacting with and inhibiting essential metabolic enzymes.[2] The resulting this compound-metal complex is water-soluble and can be readily excreted by the kidneys.[4]

cluster_toxicity Toxic Action of Heavy Metal cluster_chelation Chelation by this compound This compound This compound (HS-CH2-CH(SH)-CH2OH) HeavyMetal Heavy Metal Ion (e.g., As³⁺, Pb²⁺, Hg²⁺) This compound->HeavyMetal chelates Enzyme Metabolic Enzyme (with sulfhydryl groups) HeavyMetal->Enzyme binds to Chelate Stable this compound-Metal Chelate HeavyMetal->Chelate forms InactiveEnzyme Inactive Enzyme-Metal Complex Enzyme->InactiveEnzyme leads to Excretion Renal Excretion Chelate->Excretion undergoes

Chelation Mechanism of this compound with a Heavy Metal Ion.

Comparative Quantitative Data

The following table summarizes the quantitative performance of different analytical methods for the determination of this compound.

Analytical TechniqueBiological MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-MS Plasma0.48 - 124 ng/mLNot Reported0.48 ng/mLNot Reported[5]
Spectrophotometry Injection (in Dimethylformamide)Up to 24.6 µg/mL0.2 µg/mLNot Reported98.8 - 100.1[6][7]
RP-HPLC Pharmaceutical FormulationsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1][2]

Note: A fully validated RP-HPLC method with detailed quantitative data for this compound in biological matrices was not identified in the reviewed literature. The provided reference pertains to method development for pharmaceutical formulations.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity for the quantification of this compound in plasma. It involves solid-phase extraction (SPE) followed by derivatization to improve the chromatographic properties of the analyte.

Start Plasma Sample Collection SPE Solid-Phase Extraction (SPE) Start->SPE Sample Loading Derivatization Derivatization with PFPI SPE->Derivatization Elution GCMS GC-MS Analysis Derivatization->GCMS Injection Data Data Acquisition and Quantification GCMS->Data

GC-MS Workflow for this compound Quantification.
  • This compound standard

  • Ethane dithiol (Internal Standard, IS)

  • 1-pentafluoropropionylimidazole (PFPI) derivatizing agent

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727), Ethyl Acetate (B1210297) (HPLC grade)

  • Deionized water

  • Human plasma (drug-free for calibration standards)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • SPE manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

  • Sample Preparation (Solid-Phase Extraction)

    • Condition the SPE cartridge with methanol followed by deionized water.

    • To 1 mL of plasma sample, add the internal standard (ethane dithiol).

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with deionized water to remove interferences.

    • Elute the this compound and internal standard with an appropriate organic solvent (e.g., ethyl acetate).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Derivatization

    • Reconstitute the dried extract in a suitable solvent.

    • Add 1-pentafluoropropionylimidazole (PFPI) to the reconstituted extract.

    • Incubate the mixture to allow for the derivatization reaction to complete, forming stable pentafluoropropionyl derivatives.[5]

  • GC-MS Analysis

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • GC Conditions (Example):

      • Column: Capillary column suitable for the analysis of derivatized thiols.

      • Injector Temperature: 250 °C

      • Oven Temperature Program: Start at an appropriate temperature and ramp up to ensure separation.

      • Carrier Gas: Helium

    • MS Conditions (Example):

      • Ionization Mode: Electron Impact (EI)

      • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound and internal standard.

  • Quantification

    • Generate a calibration curve by analyzing plasma standards of known this compound concentrations prepared in the same manner as the samples.

    • Calculate the peak area ratio of the this compound derivative to the internal standard derivative.

    • Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.

Spectrophotometry (Colorimetric Method)

This method is based on the formation of a colored complex between this compound and a metal salt, which can be quantified using a spectrophotometer. It is a simpler and more accessible technique compared to chromatography-based methods.

Start Urine/Plasma Sample Precipitation Protein Precipitation (if necessary) Start->Precipitation Reaction Reaction with Cobalt (II) Acetate Precipitation->Reaction Supernatant Spectro Spectrophotometric Measurement (475 nm) Reaction->Spectro Colored Complex Quantification Quantification Spectro->Quantification

Spectrophotometry Workflow for this compound Quantification.
  • This compound standard

  • Cobalt (II) acetate

  • Dimethylformamide (DMF)

  • Spectrophotometer cuvettes

  • UV-Visible Spectrophotometer

  • Sample Preparation

    • For plasma samples, protein precipitation may be necessary. Add a precipitating agent (e.g., acetonitrile (B52724) or methanol) to the plasma sample, vortex, and centrifuge. Use the clear supernatant for the assay. Urine samples may be used directly after centrifugation to remove particulate matter.

    • Prepare a standard solution of this compound in dimethylformamide (e.g., 50 µg/mL).[7]

  • Colorimetric Reaction

    • In a clean, dry test tube, mix an aliquot of the prepared sample (or standard) with a solution of cobalt (II) acetate in dimethylformamide.[6][7]

    • A yellowish-brown color will develop instantaneously.[6][7]

  • Spectrophotometric Measurement

    • Transfer the colored solution to a spectrophotometer cuvette.

    • Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), which is approximately 475 nm for the this compound-cobalt complex.[7]

    • Use dimethylformamide as a blank.

  • Quantification

    • Prepare a series of this compound standards of known concentrations and measure their absorbance to construct a calibration curve.

    • Determine the concentration of this compound in the unknown samples by comparing their absorbance to the calibration curve. The method has been reported to be linear up to 24.6 µg/mL.[7]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Start Plasma/Urine Sample Precipitation Protein Precipitation Start->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Filtration Filtration Centrifugation->Filtration Supernatant HPLC RP-HPLC Analysis Filtration->HPLC Injection Quantification Data Analysis HPLC->Quantification

RP-HPLC Workflow for this compound Quantification.
  • This compound standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or a suitable buffer (e.g., phosphate (B84403) buffer)

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 analytical column

  • Sample Preparation

    • To a known volume of plasma or urine, add a protein precipitating solvent such as acetonitrile or methanol in a 1:2 or 1:3 ratio.

    • Vortex the mixture thoroughly for 1-2 minutes.

    • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis

    • Mobile Phase (Example): A mixture of a buffered aqueous solution (e.g., phosphate buffer, pH adjusted with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good separation and peak shape.

    • HPLC Conditions (Example):

      • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL

      • Detector: UV at a suitable wavelength (to be determined by UV scan of this compound).

      • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Quantification

    • Prepare calibration standards of this compound in the biological matrix and process them in the same way as the samples.

    • Inject the standards to generate a calibration curve of peak area versus concentration.

    • Inject the prepared samples and determine the concentration of this compound from the calibration curve.

For use in biological samples, this HPLC method must be thoroughly validated according to ICH guidelines. Validation parameters should include:

  • Specificity: Ensuring no interference from endogenous components in the biological matrix.

  • Linearity: Demonstrating a linear relationship between concentration and response over a defined range.

  • Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establishing the lowest concentration of analyte that can be reliably detected and quantified.

  • Recovery: Assessing the efficiency of the sample preparation procedure.

  • Stability: Evaluating the stability of the analyte in the biological matrix under different storage conditions.

References

Application Notes and Protocols: The Experimental Use of Dimercaprol in Radiosensitization Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current experimental evidence for the use of dimercaprol as a radiosensitizing agent. The information is primarily derived from a key preclinical study investigating a formulation of this compound and arsenic trioxide (BAL-ATO). While data on this compound as a standalone radiosensitizer is not currently available in the reviewed literature, this document outlines the significant findings from its use in combination therapy and provides detailed protocols that can be adapted for further research into this compound's potential radiosensitizing properties.

Introduction to this compound and Radiosensitization

This compound, also known as British Anti-Lewisite (BAL), is a chelating agent traditionally used to treat heavy metal poisoning.[1][2][3] Its two thiol groups enable it to bind to metals like arsenic, mercury, and gold, facilitating their excretion from the body.[1][2][3] Recently, compounds with thiol groups have been explored for their potential to act as radiosensitizers, substances that make tumor cells more susceptible to radiation therapy.[4] The primary mechanism of radiosensitization often involves increasing the DNA-damaging effects of radiation, inhibiting DNA repair pathways, or modifying the tumor microenvironment to be more conducive to radiation-induced cell death.[5]

The most significant research into this compound's role in radiosensitization comes from a study on a formulation combining it with arsenic trioxide (BAL-ATO) in a pancreatic cancer model.[4][6][7] This study suggests that the combination therapy enhances the efficacy of radiotherapy by reducing tumor hypoxia and inhibiting signaling pathways associated with pancreatic cancer stem cells.[4][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study on the BAL-ATO formulation in a mouse xenograft model of human pancreatic cancer (SW1990 cells).[4][6][7]

Table 1: Effects of BAL-ATO and Radiotherapy (RT) on Median Survival

Treatment GroupMedian Survival (days)P-value (compared to RT + BAL-ATO)
Control49.5< 0.001
Radiotherapy (RT)39.0< 0.001
BAL-ATO48.0< 0.001
RT + BAL-ATO64.5-

Table 2: Tumor Growth Inhibition by BAL-ATO and Radiotherapy (RT)

Treatment GroupTumor Growth Inhibition (%)P-value (compared to RT alone)
Radiotherapy (RT)59-
RT + BAL-ATO73< 0.01

Proposed Mechanisms of Action

The study on BAL-ATO in pancreatic cancer xenografts points to two primary mechanisms by which this formulation may enhance radiosensitivity.[4][6][7]

  • Reduction of Tumor Hypoxia: The BAL-ATO formulation was found to improve the oxygenation of the tumor microenvironment.[4][6][7] Hypoxia is a known factor in radioresistance, as oxygen is a potent radiosensitizer that "fixes" radiation-induced DNA damage.[5] By alleviating hypoxia, BAL-ATO may make tumor cells more vulnerable to radiotherapy.

  • Inhibition of Pancreatic Cancer Stem Cell (PCSC) Signaling: The combination treatment was shown to downregulate the expression of several signaling molecules associated with pancreatic cancer stem cells, including CD24, CD44, ALDH1A1, Gli-1, and Nestin.[4][6][7] Cancer stem cells are a subpopulation of tumor cells believed to be responsible for tumor recurrence and resistance to therapy. Targeting these cells could lead to more durable responses to treatment. The downregulation of Gli-1 suggests an inhibition of the Sonic Hedgehog (SHH) signaling pathway, which is crucial for the survival and proliferation of these stem cells.[4]

Visualizing the Mechanisms and Workflow

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and the experimental workflow from the key study.

G cluster_0 BAL-ATO Mediated Radiosensitization BAL_ATO BAL-ATO Formulation Reduce_Hypoxia Reduction of Hypoxia BAL_ATO->Reduce_Hypoxia Improves Tumor Microenvironment Inhibit_PCSC Inhibition of PCSC Signaling Pathways (e.g., SHH/Gli-1) BAL_ATO->Inhibit_PCSC Targets Cancer Stem Cells Radiotherapy Radiotherapy DNA_Damage DNA Damage Radiotherapy->DNA_Damage Induces Tumor_Cell Pancreatic Tumor Cell Cell_Death Enhanced Tumor Cell Death Reduce_Hypoxia->Tumor_Cell Increases O2 availability Inhibit_PCSC->Tumor_Cell DNA_Damage->Cell_Death Leads to

Caption: Proposed mechanism of BAL-ATO mediated radiosensitization.

G cluster_workflow In Vivo Radiosensitization Study Workflow Start Start: SW1990 Human Pancreatic Cancer Xenografts in Mice Grouping Divide Mice into 4 Groups: 1. Control 2. RT alone 3. BAL-ATO alone 4. RT + BAL-ATO Start->Grouping Treatment Administer Treatment (RT and/or BAL-ATO) Grouping->Treatment Monitoring Monitor Tumor Volume and Survival Treatment->Monitoring Analysis Endpoint Analysis: - Live Imaging (Apoptosis) - Confocal Microscopy (Hypoxia) - Western Blot & IHC (Protein Expression) Monitoring->Analysis Results Evaluate: - Median Survival - Tumor Growth Inhibition - Mechanistic Insights Analysis->Results

Caption: Experimental workflow for the in vivo BAL-ATO radiosensitization study.

Experimental Protocols

The following are detailed methodologies that can be adapted for radiosensitization studies involving this compound.

Protocol 1: In Vivo Radiosensitization in a Xenograft Model

This protocol is based on the methodology used in the BAL-ATO study.[4][6][7]

1. Animal Model and Tumor Implantation:

  • Use immunodeficient mice (e.g., female BALB/c nude mice).
  • Subcutaneously inject a human cancer cell line (e.g., 5 x 10^6 SW1990 pancreatic cancer cells) into the flank of each mouse.
  • Allow tumors to grow to a palpable size (e.g., ~100 mm³).

2. Treatment Groups and Schedule:

  • Randomly assign mice to treatment groups (minimum n=5 per group):
  • Group 1: Control (e.g., vehicle injection).
  • Group 2: Investigational drug alone (e.g., this compound).
  • Group 3: Radiotherapy (RT) alone.
  • Group 4: Combination of investigational drug and RT.
  • Drug Administration: Administer this compound via an appropriate route (e.g., intramuscular injection) at a predetermined dose and schedule. In the BAL-ATO study, the formulation was given intravenously.
  • Radiotherapy: When tumors reach a specified size (e.g., 200-300 mm³), deliver a clinically relevant dose of radiation (e.g., a total of 20 Gy given in fractions of 2 Gy) to the tumor site using a small animal irradiator.

3. Monitoring and Endpoints:

  • Measure tumor volume with calipers every 2-3 days.
  • Monitor animal body weight and general health.
  • Record survival data and generate Kaplan-Meier survival curves.

4. Tissue Collection and Analysis:

  • At the end of the study or when tumors reach a predetermined size, euthanize the mice and excise the tumors.
  • Fix a portion of the tumor in formalin for paraffin (B1166041) embedding and subsequent immunohistochemistry (IHC).
  • Snap-freeze a portion of the tumor in liquid nitrogen for protein extraction and western blot analysis.

Protocol 2: Clonogenic Survival Assay (In Vitro)

This is the gold-standard assay to determine the radiosensitivity of cancer cells in vitro.

1. Cell Plating:

  • Culture the cancer cell line of interest to ~80% confluency.
  • Create a single-cell suspension using trypsin.
  • Count the cells and plate a specific number of cells into 6-well plates. The number of cells plated will vary depending on the radiation dose to ensure a countable number of colonies (50-150) at the end of the experiment.

2. Treatment:

  • Allow cells to adhere for 4-6 hours.
  • Treat the cells with varying concentrations of this compound for a predetermined duration (e.g., 24 hours). Include a vehicle control.
  • Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a cell irradiator.

3. Incubation and Staining:

  • Incubate the plates for 10-14 days, or until colonies are visible to the naked eye.
  • Aspirate the media, wash with PBS, and fix the colonies with a methanol/acetic acid solution.
  • Stain the colonies with 0.5% crystal violet solution.

4. Colony Counting and Analysis:

  • Count the number of colonies containing at least 50 cells.
  • Calculate the surviving fraction for each dose and treatment condition.
  • Plot the data on a semi-log graph to generate cell survival curves. The enhancement ratio can be calculated from these curves.

Protocol 3: Western Blot for DNA Damage and Signaling Molecules

This protocol is for assessing changes in protein expression related to DNA damage and cell signaling.

1. Sample Preparation:

  • Treat cells in culture with this compound and/or radiation as described in the clonogenic assay.
  • Harvest cells at various time points post-treatment.
  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Quantify the protein concentration using a BCA assay.

2. Gel Electrophoresis and Transfer:

  • Denature protein lysates by boiling in Laemmli buffer.
  • Separate proteins by SDS-PAGE.
  • Transfer the proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies for radiosensitization studies include:
  • γH2AX (a marker of DNA double-strand breaks)
  • p-ATM, p-ATR, p-CHK1/2 (DNA damage response proteins)
  • Cleaved PARP, Cleaved Caspase-3 (apoptosis markers)
  • Proteins from relevant signaling pathways (e.g., Gli-1, Nestin, CD44 for PCSC).
  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify band intensity using software like ImageJ.

Protocol 4: Immunohistochemistry for Hypoxia Markers

This protocol is for assessing tumor hypoxia in xenograft tissues.

1. Tissue Preparation:

  • Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
  • Cut 4-5 µm sections and mount on charged slides.

2. Staining:

  • Deparaffinize and rehydrate the tissue sections.
  • Perform antigen retrieval using a citrate (B86180) buffer-based heat-induced method.
  • Block endogenous peroxidase activity with 3% hydrogen peroxide.
  • Block non-specific binding with a blocking serum.
  • Incubate with a primary antibody against a hypoxia marker (e.g., HIF-1α or CAIX) overnight at 4°C.
  • Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
  • Develop the signal with a DAB substrate.
  • Counterstain with hematoxylin.

3. Analysis:

  • Dehydrate and mount the slides.
  • Image the slides using a light microscope.
  • Quantify the stained area or intensity using image analysis software.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

This protocol is to determine if the radiosensitizing effect is due to alterations in cell cycle distribution.

1. Cell Treatment and Fixation:

  • Treat cells with this compound and/or radiation.
  • Harvest cells at different time points.
  • Wash cells with PBS and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

2. Staining:

  • Centrifuge the fixed cells and wash with PBS.
  • Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
  • Incubate in the dark for 30 minutes at room temperature.

3. Data Acquisition and Analysis:

  • Analyze the samples on a flow cytometer.
  • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is often associated with increased radiosensitivity.

Concluding Remarks

The available evidence from the study of a BAL-ATO formulation is promising and suggests a potential role for this compound in radiosensitization, particularly through the mechanisms of hypoxia reduction and targeting of cancer stem cell pathways.[4][6][7] However, further research is imperative to elucidate the specific contribution of this compound to these effects and to evaluate its efficacy as a standalone radiosensitizing agent. The protocols provided herein offer a robust framework for conducting such preclinical investigations. Researchers are encouraged to adapt these methodologies to explore the potential of this compound in various cancer types and in combination with different radiotherapy regimens.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Dimercaprol Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with dimercaprol in aqueous solutions. This compound, a potent chelating agent, is notoriously unstable in aqueous environments due to the rapid oxidation of its thiol groups. This guide offers practical solutions and detailed protocols to help you maintain the integrity of your this compound solutions for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning cloudy or losing potency in an aqueous buffer?

A1: this compound is highly susceptible to oxidation in the presence of oxygen, especially in aqueous solutions at neutral or alkaline pH. This oxidation leads to the formation of disulfide polymers, which can cause turbidity and a loss of chelating activity. The presence of trace metal ions in your buffer can also catalyze this oxidation. Aqueous solutions of this compound are known to be unstable and easily oxidized.

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

A2: The primary degradation pathway is the oxidation of the two thiol (-SH) groups to form a disulfide bond, creating a cyclic disulfide. This can be followed by further oxidation and polymerization, leading to a loss of the molecule's ability to chelate heavy metals.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound is highly pH-dependent. It is more stable in acidic conditions (pH ~5) and degrades rapidly in neutral to alkaline solutions. At pH 7, this compound in an aqueous solution can lose its titratable mercapto groups completely within seven days.

Q4: Can I prepare a stock solution of this compound in water and store it?

A4: It is not recommended to store this compound in aqueous solutions for extended periods due to its rapid degradation.[1] Stock solutions are best prepared fresh before each experiment. If a stock solution must be made, it should be prepared in a deoxygenated, acidic buffer and stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for a very short duration.

Q5: Are there more stable alternatives to this compound for aqueous experiments?

A5: Yes, water-soluble analogs of this compound, such as meso-2,3-dimercaptosuccinic acid (DMSA) and 2,3-dimercapto-1-propanesulfonic acid (DMPS), have been developed and exhibit greater stability in aqueous solutions under certain conditions.[2] These may be suitable alternatives depending on your experimental needs.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Cell Culture Media

Problem: You are observing inconsistent results in your cell-based assays, likely due to the rapid degradation of this compound in the culture medium.

Solution Workflow:

A Start: Inconsistent Results B Prepare Fresh this compound Stock Solution Immediately Before Use A->B Step 1 C Use Deoxygenated, Serum-Free Medium for Initial Dilution B->C Step 2 D Add Stabilizers to the Medium (e.g., EDTA) C->D Step 3 E Minimize Exposure to Air: Work Under a Hood with Nitrogen Flow D->E Step 4 F Conduct a Time-Course Experiment to Determine Stability in Your Specific Medium E->F Step 5 G Consider Using a More Stable Analog (DMSA or DMPS) F->G If Unstable H End: Consistent and Reliable Results F->H If Stable G->H

Caption: Workflow for troubleshooting this compound degradation in cell culture.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous this compound Solution for In Vitro Assays

This protocol outlines a method for preparing a more stable aqueous solution of this compound for short-term use in in vitro experiments.

Materials:

  • This compound

  • Anhydrous ethanol (B145695) or DMSO (for initial dissolution)

  • Deionized water (deoxygenated)

  • Hydrochloric acid (HCl), 0.1 M

  • Ethylenediaminetetraacetic acid (EDTA)

  • Nitrogen or Argon gas

  • Sterile, sealed vials

Procedure:

  • Deoxygenate Water: Purge deionized water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Prepare Acidic Buffer: Add 0.1 M HCl to the deoxygenated water to adjust the pH to approximately 5.

  • Add Chelating Agent: Dissolve EDTA in the acidic water to a final concentration of 0.1-1 mM. This will help chelate any trace metal ions that could catalyze oxidation.

  • Prepare this compound Stock: In a separate, small, sealed vial, dissolve a precise amount of this compound in a minimal volume of anhydrous ethanol or DMSO.

  • Dilute into Aqueous Buffer: Immediately before use, dilute the this compound stock solution into the deoxygenated, EDTA-containing acidic buffer to the desired final concentration.

  • Maintain Inert Atmosphere: Throughout the preparation and handling of the solution, maintain an inert atmosphere by working under a stream of nitrogen or argon gas.

  • Storage: Use the solution immediately. If short-term storage is unavoidable, store in a completely filled, sealed vial at 2-8°C, protected from light, for no longer than a few hours.

Protocol 2: Quantitative Analysis of this compound and Its Degradation Products by RP-HPLC

This method can be used to assess the stability of your this compound solutions.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

Mobile Phase:

  • A gradient of acetonitrile (B52724) and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid in water). The exact gradient will need to be optimized for your specific column and system.

Procedure:

  • Sample Preparation: Dilute your aqueous this compound solution with the initial mobile phase to a suitable concentration for HPLC analysis.

  • Injection: Inject a known volume of the prepared sample onto the HPLC column.

  • Detection: Monitor the elution of compounds using a UV detector, typically around 210-220 nm.

  • Quantification:

    • This compound will have a characteristic retention time.

    • Degradation products, such as the cyclic disulfide, will elute at different retention times.

    • Quantify the amount of remaining this compound and the formation of degradation products by comparing peak areas to a standard curve prepared with a fresh, pure this compound standard.

Data Presentation

Table 1: Factors Affecting this compound Stability in Aqueous Solutions

FactorConditionEffect on StabilityRecommendation
pH Acidic (e.g., pH 5)Increased stabilityPrepare solutions in a slightly acidic buffer.
Neutral to Alkaline (e.g., pH 7-8)Rapid degradationAvoid neutral or alkaline buffers for storage.
Oxygen Presence of atmospheric oxygenPromotes rapid oxidationDeoxygenate all aqueous solutions and handle under an inert atmosphere.
Metal Ions Trace amounts of metal ions (e.g., Cu²⁺, Fe³⁺)Catalyze oxidationUse high-purity water and add a chelating agent like EDTA.
Temperature Elevated temperaturesIncreases degradation rateStore solutions at 2-8°C.
Light Exposure to lightMay promote degradationProtect solutions from light by using amber vials or covering with foil.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the factors leading to this compound degradation and the strategies to mitigate this instability.

cluster_degradation Degradation Factors cluster_stabilization Stabilization Strategies A Oxygen H Oxidation & Degradation A->H B Metal Ions B->H C Neutral/Alkaline pH C->H D Inert Atmosphere (N2/Ar) I Stable this compound Solution D->I E Chelating Agents (EDTA) E->I F Acidic Buffer (pH ~5) F->I G This compound in Aqueous Solution G->H leads to G->I stabilized by

Caption: Factors influencing this compound stability and mitigation strategies.

References

Technical Support Center: Dimercaprol Buffer Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the precipitation of dimercaprol in buffer solutions during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aqueous buffer?

A1: this compound, also known as British Anti-Lewisite (BAL), is an oily liquid with inherently low water solubility (approximately 6% w/v).[1][2] Its aqueous solutions are also unstable and susceptible to oxidation, especially in alkaline conditions.[1][2][3] Precipitation is a common issue when diluting a concentrated this compound stock (often prepared in an organic solvent) into an aqueous buffer system. This "fall-out" occurs because the buffer cannot maintain the solubility of this compound at the desired final concentration.

Q2: I've noticed that the precipitation is worse in some buffers than others. Why is that?

A2: The stability of this compound is pH-dependent. Aqueous solutions are rapidly oxidized in alkaline environments, while oxidation is negligible at a pH of 5.[3] Therefore, buffers with a higher pH (alkaline) are more likely to cause degradation and subsequent precipitation of this compound. It is crucial to consider the pH of your buffer system.

Q3: Can I dissolve this compound directly in my aqueous buffer?

A3: Direct dissolution of this compound in aqueous buffers is generally not recommended due to its poor water solubility and instability.[1][2] To achieve a homogenous solution for your experiments, it is best to first prepare a concentrated stock solution in a suitable organic solvent.

Q4: What is the best way to prepare a this compound stock solution for in vitro assays?

A4: For laboratory applications, it is common practice to prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are frequently used for this purpose.[3][4] These stock solutions can then be diluted into your aqueous buffer to achieve the final desired concentration for your experiment. Always add the stock solution to the buffer with vigorous mixing to aid dispersion and minimize immediate precipitation.

Q5: Are there more water-soluble alternatives to this compound for my experiments?

A5: Yes, there are water-soluble analogs of this compound that are often used in research to avoid solubility and stability issues. The two most common are:

  • Meso-2,3-dimercaptosuccinic acid (DMSA or succimer): This is a water-soluble chelating agent.[5][6][7]

  • 2,3-dimercapto-1-propanesulfonic acid (DMPS or unithiol): This is another water-soluble analog of this compound.[5][6][8][9]

These alternatives may be more suitable for your experimental needs if you continue to face challenges with this compound precipitation.

Troubleshooting Guide: this compound Precipitation in Buffer

If you are experiencing precipitation of this compound in your buffer, follow these troubleshooting steps:

Step 1: Review Your Stock Solution Preparation

Ensure your concentrated stock solution of this compound is fully dissolved in a suitable organic solvent like DMSO or ethanol before diluting it into your aqueous buffer.

Step 2: Optimize the Dilution Process

When diluting your stock solution, add it slowly to the buffer while vortexing or stirring to promote rapid and even dispersion. This can help prevent localized high concentrations that are more prone to precipitation.

Step 3: Adjust the pH of Your Buffer

This compound is more stable in acidic conditions.[3] If your experimental parameters allow, consider using a buffer with a pH closer to 5. Avoid alkaline buffers, as they accelerate the oxidation and degradation of this compound.[3]

Step 4: Consider the Use of a Co-solvent

If precipitation persists, you can try incorporating a small percentage of a water-miscible organic solvent (the same one used for your stock solution) into your final buffer system. This can help maintain the solubility of this compound. Be sure to include a vehicle control in your experiments to account for any effects of the co-solvent.

Step 5: Evaluate Water-Soluble Alternatives

If the above steps do not resolve the precipitation issue, consider using a water-soluble analog of this compound, such as DMSA or DMPS.[5][6][7][8][9]

Quantitative Data Summary

CompoundMolecular Weight ( g/mol )Water SolubilityNotes on Stability and Solubility
This compound 124.23Sparingly soluble (~6% w/v)[1][2]Unstable in aqueous solutions, especially at alkaline pH.[1][2][3] Miscible with ethanol.[3]
DMSA (Succimer) 182.22Water-soluble[6][7][10]More stable in aqueous solution at pH 7.0 compared to this compound.[1] Can be dissolved in DMSO first for maximum aqueous solubility.[11]
DMPS (Unithiol) 188.27Water-soluble[8][9]A water-soluble analog of this compound.[6]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound (liquid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated precision pipettes

Procedure:

  • In a chemical fume hood, carefully measure the required volume of this compound using a calibrated pipette. The density of this compound is approximately 1.239 g/mL.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM.

  • Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved.

  • Visually inspect the solution against a light source to ensure no undissolved droplets remain.

  • Aliquot the stock solution into smaller, single-use volumes in amber tubes/vials to avoid repeated freeze-thaw cycles and protect from light.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of a 1 mM Working Solution of this compound in a Buffered Solution

Materials:

  • 100 mM this compound stock solution in DMSO (from Protocol 1)

  • Your desired aqueous buffer (e.g., PBS, Tris, HEPES), pre-warmed to 37°C if compatible with your experiment.

  • Sterile conical tube

Procedure:

  • Thaw a single aliquot of the 100 mM this compound stock solution.

  • In a sterile conical tube, add the required volume of your pre-warmed aqueous buffer.

  • While vortexing the buffer at a medium speed, slowly add the required volume of the 100 mM this compound stock solution to achieve a final concentration of 1 mM. For example, add 10 µL of the 100 mM stock to 990 µL of buffer.

  • Continue to vortex for another 30-60 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use in your assay.

  • Prepare this working solution fresh immediately before each experiment, as the stability of this compound in aqueous solutions is limited.[1][2]

Note: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the buffer without this compound.

Visualizations

Troubleshooting_Dimercaprol_Precipitation start Start: this compound Precipitates in Buffer check_stock Is the stock solution fully dissolved in organic solvent? start->check_stock prepare_stock Prepare a fresh, fully dissolved stock solution in DMSO or Ethanol. check_stock->prepare_stock No optimize_dilution Optimize Dilution: Add stock slowly to vortexing buffer. check_stock->optimize_dilution Yes prepare_stock->optimize_dilution check_precipitation1 Does precipitation persist? optimize_dilution->check_precipitation1 adjust_ph Adjust Buffer pH: Aim for a slightly acidic pH (e.g., pH 5-6.5). check_precipitation1->adjust_ph Yes end_success Solution is clear. Proceed with experiment. check_precipitation1->end_success No check_precipitation2 Does precipitation persist? adjust_ph->check_precipitation2 use_cosolvent Use a Co-solvent: Add a small % of organic solvent to the final buffer. check_precipitation2->use_cosolvent Yes check_precipitation2->end_success No check_precipitation3 Does precipitation persist? use_cosolvent->check_precipitation3 consider_alternatives Consider Water-Soluble Alternatives: DMSA or DMPS. check_precipitation3->consider_alternatives Yes check_precipitation3->end_success No

Caption: Troubleshooting workflow for this compound precipitation in buffer.

Dimercaprol_Solubility_Pathway cluster_preparation Preparation cluster_dilution Dilution cluster_factors Influencing Factors This compound This compound (BAL) Oily Liquid Low Water Solubility stock_solution Concentrated Stock Solution This compound in Organic Solvent This compound->stock_solution organic_solvent Organic Solvent e.g., DMSO, Ethanol organic_solvent->stock_solution working_solution Working Solution Diluted this compound in Buffer stock_solution->working_solution Dilute aqueous_buffer Aqueous Buffer e.g., PBS, Tris, HEPES aqueous_buffer->working_solution precipitation Precipitation This compound falls out of solution working_solution->precipitation If solubility limit is exceeded or solution is unstable ph pH ph->working_solution temperature Temperature temperature->working_solution mixing Mixing/Vortexing mixing->working_solution concentration Final Concentration concentration->working_solution

Caption: Factors influencing this compound solubility in aqueous buffers.

References

Technical Support Center: Dimercaprol Interference in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of dimercaprol with analytical assays. This compound, a chelating agent used in the treatment of heavy metal poisoning, can introduce significant analytical challenges. Understanding and mitigating these interferences is crucial for obtaining accurate and reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound interferes with analytical assays?

A1: The primary mechanism of interference is this compound's function as a potent chelating agent. Its two sulfhydryl (-SH) groups readily bind to metal ions, forming stable complexes.[1][2] This chelation can interfere with assays that rely on metal ions as cofactors for enzymes, as components of detection reagents, or as the analyte being measured.

Q2: Which types of assays are most susceptible to interference from this compound?

A2: Assays that are particularly vulnerable to this compound interference include:

  • Metal-Dependent Enzyme Assays: Enzymes that require metal ions like zinc (Zn²⁺), magnesium (Mg²⁺), or manganese (Mn²⁺) for their activity can be inhibited by this compound.[3][4]

  • Colorimetric Assays: Assays that utilize metal ions in the color-forming reaction can be affected. For example, some protein assays that depend on copper (Cu²⁺) can be compromised.[5]

  • Immunoassays: There is evidence that this compound can interfere with immunoassays, potentially by interacting with antibodies or other components of the assay system.

  • Assays Measuring Metal Ions: Direct measurement of metal ion concentrations will be inaccurate in the presence of a strong chelator like this compound.

Q3: Can this compound's thiol groups interfere with assays?

A3: Yes, the free thiol groups in this compound can act as reducing agents. This can interfere with assays that are sensitive to redox conditions, such as those using reagents that are susceptible to reduction.[5] For instance, the phosphotungstate-phosphomolybdate complex used in some protein assays can be reduced by thiols, leading to a false-positive color change.[5]

Troubleshooting Guides

Issue 1: Unexpected Inhibition of a Metal-Dependent Enzyme

Symptoms:

  • Lower than expected or no enzyme activity in samples containing this compound.

  • Non-linear reaction kinetics.

Troubleshooting Steps:

  • Identify Metal Cofactor: Confirm if the enzyme in your assay is a metalloenzyme and identify its essential metal cofactor(s).[3][4]

  • Chelation of Cofactor: The most likely cause is the chelation of the metal cofactor by this compound, rendering the enzyme inactive.

  • Mitigation Strategy 1: Sample Pre-treatment: If feasible, remove this compound from the sample before the assay. This can be challenging due to its reactivity. Size-exclusion chromatography could be a potential method.

  • Mitigation Strategy 2: Cofactor Titration: In some cases, the interference can be overcome by adding an excess of the specific metal cofactor to the reaction mixture. This should be done cautiously as excess metal ions can also inhibit enzyme activity. A titration experiment is necessary to determine the optimal cofactor concentration.

  • Alternative Assay: If interference cannot be mitigated, consider using an alternative assay for the enzyme that is not metal-dependent or uses a different detection principle.

Experimental Protocol: Mitigation by Cofactor Titration

  • Prepare a series of assay buffers containing varying concentrations of the required metal cofactor (e.g., ZnCl₂, MgCl₂). The concentration range should span from the standard assay concentration to several-fold higher.

  • Spike a control sample (without this compound) and your experimental sample (with this compound) into each of the prepared buffers.

  • Initiate the enzymatic reaction and measure the activity according to your standard protocol.

  • Plot enzyme activity against the metal cofactor concentration for both the control and experimental samples.

  • Identify the concentration of the metal cofactor that restores the enzyme activity in the experimental sample to the level of the control sample without significantly inhibiting the control sample's activity. This concentration should be used for future assays in the presence of this compound.

Issue 2: Inaccurate Results in Colorimetric Protein Assays

Symptoms:

  • Anomalously high or low protein concentration readings in samples containing this compound.

  • High background absorbance.

Troubleshooting Steps:

  • Assay Chemistry Review: Determine the chemical basis of your protein assay.

    • Copper-Based Assays (e.g., BCA, Lowry): this compound can interfere by chelating the copper ions essential for the colorimetric reaction.[5] Its reducing properties can also directly reduce the detection reagent.[5]

    • Dye-Binding Assays (e.g., Bradford): While less susceptible to chelation interference, the interaction of the dye with the protein can be altered by the presence of other molecules.

  • Mitigation Strategy 1: Use a Compatible Assay: The Bradford protein assay is generally less susceptible to interference from reducing agents and chelators than copper-based assays. However, compatibility should always be validated.

  • Mitigation Strategy 2: Standard Curve Matching: If a small amount of this compound is present in all samples, including it in the standard curve preparation at the same concentration can help to compensate for the interference.

  • Mitigation Strategy 3: Sample Dilution: Diluting the sample may reduce the concentration of this compound to a level where it no longer significantly interferes with the assay. The validity of this approach depends on the protein concentration being high enough to remain detectable after dilution.

Quantitative Data Summary: Potential Interference in Protein Assays

Assay TypeInterfering Substance ClassMechanism of InterferencePotential Effect on Result
BCA (Bicinchoninic Acid) Assay Chelating Agents, Reducing AgentsChelation of Cu²⁺, Reduction of detection reagentFalsely Low or High
Lowry Assay Chelating Agents, Reducing AgentsChelation of Cu²⁺, Reduction of Folin-Ciocalteu reagentFalsely Low or High
Bradford Assay ---Less susceptible to common interferentsGenerally More Robust

This table provides a qualitative summary. The actual extent of interference is concentration-dependent and should be empirically determined.

Visualizations

Dimercaprol_Chelation_Mechanism cluster_reactants Reactants cluster_product Product This compound This compound HS-CH₂-CH(SH)-CH₂-OH Chelate {Stable Chelate Complex | Excreted} This compound->Chelate Forms Stable 5-membered Ring MetalIon_Enzyme {Metal Ion (Mⁿ⁺)} This compound->MetalIon_Enzyme Chelates Released Metal MetalIon {Metal Ion (Mⁿ⁺) | e.g., Zn²⁺, Hg²⁺, As³⁺} MetalIon->Chelate Binds to Sulfhydryl Groups Enzyme Metalloenzyme (Inactive) (Enzyme-Mⁿ⁺) Enzyme->MetalIon_Enzyme Releases Metal

Caption: Mechanism of this compound interference via metal chelation.

Troubleshooting_Workflow Start Unexpected Assay Result (Sample contains this compound) IdentifyAssay Identify Assay Type (Enzyme, Colorimetric, Immunoassay) Start->IdentifyAssay IsMetalDependent Is the assay metal-dependent? IdentifyAssay->IsMetalDependent IsRedoxSensitive Is the assay redox-sensitive? IdentifyAssay->IsRedoxSensitive ChelationInterference Hypothesis: Chelation of essential metal ions. IsMetalDependent->ChelationInterference Yes Validate Validate Mitigation Strategy IsMetalDependent->Validate No RedoxInterference Hypothesis: Reduction of assay reagents. IsRedoxSensitive->RedoxInterference Yes IsRedoxSensitive->Validate No Mitigation1 Mitigation: - Sample Pre-treatment - Cofactor Titration - Alternative Assay ChelationInterference->Mitigation1 Mitigation2 Mitigation: - Use a less sensitive assay - Standard Curve Matching - Sample Dilution RedoxInterference->Mitigation2 Mitigation1->Validate Mitigation2->Validate

Caption: General troubleshooting workflow for this compound interference.

References

troubleshooting inconsistent results with dimercaprol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dimercaprol (British Anti-Lewisite, BAL). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experiments involving this potent chelating agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound (2,3-dimercapto-1-propanol) is a dithiol compound originally developed as an antidote for the arsenic-based chemical warfare agent, Lewisite.[1][2] In a research context, it is primarily used as a chelating agent to study and mitigate the toxic effects of heavy metals such as arsenic, gold, mercury, and lead.[1][2][3] Its two sulfhydryl groups form a stable five-membered ring with certain heavy metals, facilitating their removal from biological systems.[3] this compound's lipophilic nature allows it to cross cell membranes, making it effective for both in vivo and in vitro studies.[3] It is also investigated for its potential in treating conditions like Wilson's disease due to its copper-chelating properties and as a repurposed therapeutic for snakebites by chelating zinc ions in venom metalloproteinases.[3][4]

Q2: My this compound solution appears cloudy. Is it still usable?

This compound is typically supplied as a 10% solution in peanut oil with benzyl (B1604629) benzoate.[5] It is a colorless or slightly yellow liquid.[3] Some turbidity or the presence of flocculated material can develop during sterilization and storage and is not necessarily an indication of deterioration. However, significant discoloration, precipitation, or a strong, unusual odor may indicate degradation, and the use of such a solution could lead to inconsistent results. For optimal performance, visually inspect the solution before each use.

Q3: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a refrigerator at 2-8°C.[3] It should be protected from light and stored in small, hermetically sealed vials that are completely filled to minimize headspace and potential oxidation.

Q4: Can I use this compound in aqueous solutions for my experiments?

This compound is unstable in aqueous solutions, particularly at a neutral pH of 7.0.[6] At this pH, its titratable mercapto groups are lost over a short period.[6] However, it exhibits greater stability at an acidic pH of 5.0.[6] For in vitro experiments requiring an aqueous environment, it is crucial to prepare fresh solutions and consider the pH of your buffer system. For cell culture applications, the oil-based formulation can present challenges for uniform dispersion and accurate dosing.

Troubleshooting Guides

Issue 1: High Variability in Chelation Efficacy

Possible Cause 1: Inconsistent Purity of this compound

Variations in the purity of this compound can significantly impact its toxicity and chelation capacity. A known impurity, 1,2,3-trimercaptopropane, has been shown to be considerably more toxic than this compound itself.[7]

  • Solution:

    • Source high-purity this compound from a reputable supplier and request a certificate of analysis detailing the impurity profile.

    • Perform in-house purity analysis using methods like HPLC to confirm the quality of each new batch.

Possible Cause 2: Suboptimal pH of the Experimental System

The stability of the this compound-metal complex can be pH-dependent. In acidic conditions, the complex may dissociate, releasing the metal and reducing the apparent chelation efficacy.[1]

  • Solution:

    • Maintain a stable and appropriate pH for your experimental buffer system. For in vivo studies, maintaining an alkaline urine pH can protect the kidneys during therapy.[1][3]

    • Monitor the pH of your solutions throughout the experiment.

Illustrative Data: Effect of pH on this compound Stability
pH Remaining Mercapto Groups after 7 days (%)
5.085
7.0< 10
9.045
This table illustrates the general trend of this compound stability at different pH values based on available literature. Actual values may vary depending on specific experimental conditions.

Possible Cause 3: Oxidation of this compound

The sulfhydryl groups of this compound are susceptible to oxidation, which renders it ineffective as a chelating agent.

  • Solution:

    • Prepare fresh solutions of this compound for each experiment.

    • Avoid vigorous vortexing or exposure to air for extended periods.

    • Consider conducting experiments under an inert atmosphere (e.g., nitrogen or argon) for sensitive applications.

Issue 2: Unexpected Cellular Toxicity or Off-Target Effects

Possible Cause 1: Pro-oxidant Activity of this compound

While known for its antioxidant properties, under certain conditions, such as the presence of transition metals like copper and iron, and at high concentrations, this compound can exhibit pro-oxidant activity, leading to increased oxidative stress and cellular damage.[8][9]

  • Solution:

    • Carefully control the concentration of this compound used in your experiments. Perform dose-response studies to identify a therapeutic window that maximizes chelation and minimizes toxicity.

    • Be aware of the metal content in your cell culture media and buffers, as this can influence the pro-oxidant potential of this compound.

Illustrative Data: Concentration-Dependent Effects of this compound
Concentration Primary Effect Potential for Inconsistent Results
Low (e.g., < 50 µM)Antioxidant, ChelationMay see protective effects unrelated to chelation of the target metal.
High (e.g., > 100 µM)Pro-oxidant, Cellular ToxicityIncreased cell death and confounding results in toxicity assays.
This table provides a conceptual framework for the dual effects of this compound. Optimal concentrations should be determined empirically for each experimental system.

Possible Cause 2: Interference with Signaling Pathways

This compound has been shown to modulate cellular signaling pathways. For instance, it can increase intracellular glutathione (B108866) (GSH) levels and attenuate MAPK pathway activation in microglial cells, independent of its chelating activity.[6]

  • Solution:

    • When interpreting results, consider that the observed effects may not be solely due to the chelation of the target heavy metal.

    • Include appropriate controls to dissect the chelation-dependent versus independent effects of this compound. For example, use a structurally related compound without chelating activity.

Issue 3: Poor Solubility and Delivery in Cell Culture

Possible Cause: Oil-Based Formulation

The standard formulation of this compound in peanut oil is not readily miscible with aqueous cell culture media, leading to inconsistent and inaccurate dosing.[3][5]

  • Solution:

    • Prepare a stock solution in a solvent like DMSO before diluting it in the cell culture medium. Note that high concentrations of DMSO can be toxic to cells.

    • Use gentle agitation to disperse the this compound in the media.

    • Consider using a water-soluble analog of this compound, such as meso-2,3-dimercaptosuccinic acid (DMSA) or 2,3-dimercapto-1-propanesulfonic acid (DMPS), if your experimental design allows.[6]

Experimental Protocols

Protocol 1: Quantification of this compound by RP-HPLC

This protocol provides a general framework for the quantification of this compound in a research setting. Optimization will be required for specific sample matrices.

1. Materials:

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile (B52724) and water (e.g., 60:40 v/v), filtered and degassed

  • This compound standard

  • Sample diluent (e.g., mobile phase)

2. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

  • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation:

  • For liquid samples (e.g., buffer solutions), dilute an aliquot with the mobile phase to fall within the calibration range.

  • For biological samples (e.g., cell lysates, plasma), a protein precipitation step may be necessary. Add 3 volumes of cold acetonitrile to 1 volume of the sample, vortex, and centrifuge to pellet the protein. Analyze the supernatant.

4. HPLC Conditions:

  • Flow rate: 1.0 mL/min

  • Injection volume: 20 µL

  • Column temperature: 25°C

  • Detection wavelength: 220 nm

  • Run time: 10 minutes

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Caption: Mechanism of this compound chelation of a heavy metal, preventing enzyme inhibition.

Troubleshooting_Workflow start Inconsistent Results with this compound q1 Check Purity of this compound start->q1 s1 Source High-Purity Compound Perform HPLC Analysis q1->s1 Impure q2 Evaluate Experimental Conditions q1->q2 Pure s1->q2 s2_1 Optimize and Stabilize pH q2->s2_1 Unstable pH s2_2 Prepare Fresh Solutions Minimize Oxidation q2->s2_2 Potential Oxidation q3 Consider Off-Target Effects q2->q3 Optimized s2_1->q3 s2_2->q3 s3_1 Assess Pro-oxidant Potential (Dose-Response) q3->s3_1 Unexpected Toxicity s3_2 Investigate Signaling Pathway Modulation q3->s3_2 Unexplained Effects q4 Issues with In Vitro Delivery? q3->q4 No Off-Target Effects s3_1->q4 s3_2->q4 s4 Use Appropriate Solvent (e.g., DMSO) Consider Water-Soluble Analogs q4->s4 Yes end Consistent Results q4->end No s4->end

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

MAPK_Signaling_Modulation LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_Pathway NFkB NF-κB MAPK_Pathway->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines This compound This compound GCL Glutamate-Cysteine Ligase (GCL) This compound->GCL Post-translational activation GSH ↑ Glutathione (GSH) GCL->GSH GSH->MAPK_Pathway Inhibits

Caption: this compound's modulation of the MAPK signaling pathway via increased glutathione (GSH) synthesis.

References

Dimercaprol Chelation Efficiency: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the critical role of pH in the chelation efficiency of dimercaprol (British Anti-Lewisite, BAL). It includes frequently asked questions and troubleshooting guidance to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental impact of pH on this compound's chelation ability?

A1: The pH of the medium is a critical factor governing this compound's effectiveness as a chelating agent. Its two thiol (-SH) groups are the active sites for binding heavy metals.[1][2] The ability of these groups to donate their lone pair of electrons to a metal ion depends on their protonation state, which is directly controlled by the pH. For chelation to occur, the thiol groups must be deprotonated (in the thiolate form, -S⁻). At acidic pH, the thiol groups remain fully protonated (-SH), rendering them ineffective for chelation. As the pH increases, the thiol groups deprotonate, significantly enhancing the chelation efficiency.

Q2: What are the pKa values for this compound, and what is their significance?

A2: this compound has two dissociation constants (pKa) corresponding to its two thiol groups. The reported pKa values are approximately pKa1 = 8.62 and pKa2 = 10.57.[3] These values are crucial because they indicate the pH at which 50% of the respective thiol groups are deprotonated. This means that for significant chelation to occur, the experimental pH should be maintained around or above the first pKa value.

Q3: How does pH affect the stability of the this compound-metal complex once formed?

A3: The stability of the this compound-metal complex is highly pH-dependent. The complex is known to be unstable in acidic conditions.[4] In an acidic medium, the this compound-metal complex can dissociate, releasing the toxic metal ion back into the solution.[4][5] This is a primary reason why maintaining an alkaline urine pH is recommended during this compound therapy for heavy metal poisoning—it prevents the dissociation of the complex in the kidneys and protects them from the re-released metal.[4][5]

Q4: Can a very high pH also be detrimental to the chelation process?

A4: Yes. While an alkaline pH is necessary to deprotonate this compound for chelation, an excessively high pH can lead to the precipitation of metal ions as insoluble hydroxides.[6] This precipitation makes the metal ions less accessible to the chelating agent, thereby reducing the overall efficiency of the chelation process.[6] Therefore, an optimal pH range must be established that is high enough to ensure this compound is in its active form but low enough to prevent metal hydroxide (B78521) formation.

Quantitative Data Summary

The following tables summarize key quantitative and qualitative data regarding the influence of pH on this compound.

Table 1: Dissociation Constants (pKa) of this compound

ParameterValueSignificance
pKa18.62 (at 25°C)[3]pH at which the first thiol group is 50% deprotonated.
pKa210.57 (at 25°C)[3]pH at which the second thiol group is 50% deprotonated.

Table 2: pH-Dependent Effects on this compound Chelation

pH RangeThis compound StateMetal Ion StateExpected Chelation EfficiencyKey Considerations
Acidic (pH < 7) Predominantly protonated (inactive form)Soluble, free ionsVery LowThe this compound-metal complex is prone to dissociation.[4][5]
Near-Neutral to Mildly Alkaline (pH 7-9) Increasing deprotonation (active form)Soluble, free ionsModerate to HighOptimal range for initiating chelation without significant metal precipitation.
Alkaline (pH > 9) Predominantly deprotonated (fully active form)Risk of hydroxide precipitation[6]Potentially DecreasedEfficiency may drop if metal hydroxides form, reducing metal availability.[6]

Visual Guides

pH-Dependent Speciation of this compound

G cluster_low_ph Low pH (Acidic) cluster_optimal_ph Optimal pH (pKa₁ ≤ pH < pKa₂) cluster_high_ph High pH (Alkaline) low_ph This compound (R-(SH)₂) Fully Protonated Inactive for Chelation optimal_ph This compound (R-SH-S⁻) Partially Deprotonated Active Chelator low_ph->optimal_ph  Increase pH (Deprotonation) high_ph This compound (R-(S⁻)₂) Fully Deprotonated Most Active Form optimal_ph->high_ph  Increase pH (Further Deprotonation)

Caption: pH effect on this compound's active state.

Troubleshooting Logic for Low Chelation Efficiency

G start Problem: Low Chelation Efficiency check_ph Measure pH of the Reaction Mixture start->check_ph is_acidic Is pH too acidic (e.g., < 7.5)? check_ph->is_acidic is_alkaline Is pH too alkaline (causing precipitate)? is_acidic->is_alkaline No acidic_cause Cause: this compound is protonated (inactive). Complex may be dissociating. is_acidic->acidic_cause Yes alkaline_cause Cause: Metal hydroxide precipitation reduces available metal ions. is_alkaline->alkaline_cause Yes solution_acidic Solution: Increase pH using a suitable buffer to the optimal range (e.g., pH 8-9). acidic_cause->solution_acidic solution_alkaline Solution: Lower pH to dissolve precipitate. Re-optimize to avoid precipitation. alkaline_cause->solution_alkaline

Caption: Troubleshooting workflow for pH-related issues.

Experimental Protocols

Protocol: Determining the Optimal pH for this compound Chelation of a Target Metal

This protocol provides a general framework. Specific concentrations, incubation times, and analytical methods should be optimized for the metal of interest.

  • Preparation of Buffers:

    • Prepare a series of buffers covering a pH range from 5.0 to 10.0 (e.g., in 0.5 or 1.0 unit increments).

    • Use buffers that do not chelate the metal of interest (e.g., HEPES, MES, or phosphate (B84403) buffers, depending on the target metal).

    • Verify the final pH of each buffer solution using a calibrated pH meter.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the target heavy metal salt (e.g., Lead(II) acetate, Mercury(II) chloride) in deionized water.

    • Prepare a stock solution of this compound. As this compound is unstable in aqueous solutions and is an oily liquid, it is often dissolved in an organic solvent like ethanol (B145695) or prepared in peanut oil with benzyl (B1604629) benzoate (B1203000) for stability.[7][8] Ensure the final concentration of the organic solvent in the reaction mixture is low and consistent across all samples to avoid interference.

  • Chelation Reaction:

    • Set up a series of reaction tubes, with each tube corresponding to a specific pH value from your buffer series.

    • To each tube, add the buffer, the metal salt solution to a final desired concentration, and initiate the reaction by adding the this compound solution.

    • Include control tubes for each pH: a "metal-only" control (buffer + metal) and a "this compound-only" control (buffer + this compound).

    • Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) for a defined period.

  • Quantification of Chelation:

    • After incubation, separate the this compound-metal complex from the free metal ions. This can be achieved by methods such as ultrafiltration if there is a significant size difference.

    • Quantify the concentration of the remaining free metal ions in the filtrate or supernatant.

    • Suitable analytical techniques include Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), or a specific colorimetric assay for the metal ion.

    • The chelation efficiency at each pH can be calculated as: Efficiency (%) = [(Initial Metal Conc. - Free Metal Conc.) / Initial Metal Conc.] x 100

  • Data Analysis:

    • Plot the chelation efficiency (%) against the pH.

    • The resulting graph will indicate the optimal pH range for the chelation of the specific metal by this compound under your experimental conditions.

Experimental Workflow Diagram

G cluster_reaction 3. Chelation Reaction prep_buffers 1. Prepare Buffers (pH 5.0 - 10.0) setup_tubes Set up reaction tubes for each pH prep_buffers->setup_tubes prep_stocks 2. Prepare Metal and This compound Stock Solutions add_reagents Add Buffer + Metal + This compound prep_stocks->add_reagents setup_tubes->add_reagents incubate Incubate at constant temperature add_reagents->incubate quantify 4. Quantify Free Metal Ions (e.g., using AAS or ICP-MS) incubate->quantify analyze 5. Calculate Chelation Efficiency and Plot vs. pH quantify->analyze

Caption: Workflow for pH optimization experiment.

References

Technical Support Center: Addressing the Painful Injection of Dimercaprol in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the painful intramuscular injection of dimercaprol in animal studies.

Frequently Asked Questions (FAQs)

Q1: Why is the injection of this compound painful for laboratory animals?

A1: The pain associated with this compound injections is multifactorial. This compound is formulated in peanut oil, and the viscous, oil-based vehicle itself can cause pain upon deep intramuscular injection due to tissue distension.[1][2] Additionally, the drug itself can be an irritant, leading to a local inflammatory response at the injection site.[3]

Q2: What are the common signs of injection-related pain in rodents?

A2: Researchers should be vigilant for both immediate and delayed signs of pain. Immediate signs may include vocalization, flinching, or biting at the injection site. Delayed signs can be more subtle and include:

  • Reduced spontaneous activity

  • Hunched posture

  • Decreased grooming

  • Porphyrin secretions around the eyes and nose (in rats)

  • Changes in behavior such as decreased food and water intake

  • Reluctance to move or bear weight on the injected limb[4]

Q3: Are there less painful alternatives to this compound for heavy metal chelation in animal studies?

A3: Yes, several alternatives with improved safety profiles and less painful administration routes are available. The most common are meso-2,3-dimercaptosuccinic acid (DMSA) and 2,3-dimercapto-1-propanesulfonic acid (DMPS).[5] These compounds are water-soluble and can often be administered orally or intravenously, avoiding the painful intramuscular injection associated with this compound.[5]

Q4: Can I administer a local anesthetic with this compound to reduce pain?

A4: Co-administration of a local anesthetic like lidocaine (B1675312) is a potential strategy to mitigate injection pain.[6][7] However, the oil-based formulation of this compound may present challenges for mixing. A pilot study to assess the compatibility and stability of a mixture with your specific this compound formulation is recommended. It is also crucial to ensure that the addition of a local anesthetic does not interfere with the experimental outcomes.[2]

Q5: What are some alternative formulations being explored to reduce the injection pain of this compound?

A5: To address the painful nature of oil-based this compound injections, researchers are exploring alternative drug delivery systems. These include:

  • Liposomal Encapsulation: Encapsulating this compound within liposomes can potentially reduce direct contact of the irritant drug with muscle tissue, thereby lessening pain and inflammation.[8]

  • Nanoparticle Formulations: Similar to liposomes, nanoparticles can serve as carriers for this compound, altering its release profile and reducing local irritation.[9]

  • Aqueous Formulations: The development of water-soluble derivatives of this compound would eliminate the need for the painful oil-based vehicle.[5]

Troubleshooting Guides

Issue: Animals are exhibiting significant signs of distress and pain immediately following this compound injection.
Potential Cause Troubleshooting Step
Improper Injection Technique Ensure proper restraint to minimize movement. Use the correct needle gauge and length for the animal's size and muscle mass. Inject slowly and at the appropriate depth into the target muscle, avoiding nerves and blood vessels.[10]
High Injection Volume For rodents, the maximum recommended volume for a single intramuscular injection site is typically low (e.g., 0.05 mL for mice, 0.2 mL for rats).[11] If a larger dose is required, consider splitting the dose between two injection sites.
Irritation from the Formulation Consider co-administering a local anesthetic after consulting with a veterinarian and conducting a compatibility assessment. Explore the feasibility of alternative, less painful formulations if the experimental design allows.
Issue: Animals are showing signs of chronic pain, inflammation, or self-mutilation at the injection site.
Potential Cause Troubleshooting Step
Sterile Abscess or Inflammation This can be a reaction to the oil-based vehicle or the drug itself.[8] Ensure strict aseptic technique during injection preparation and administration. Monitor the injection site daily for signs of swelling, redness, or abscess formation. Consult with veterinary staff for appropriate treatment if these signs appear.
Nerve Damage Improper injection placement can lead to nerve injury.[12] Carefully review anatomical charts for the correct injection sites in the target species to avoid major nerves like the sciatic nerve.
Repeated Injections at the Same Site If multiple injections are required, rotate the injection sites to allow for tissue recovery.[13]

Data Presentation

Table 1: Comparison of Chelating Agents

FeatureThis compound (BAL)DMSA (Succimer)DMPS (Unithiol)
Administration Route Intramuscular (IM)[5]Oral (PO), Intravenous (IV)[5]Oral (PO), Intravenous (IV)[5]
Vehicle Peanut Oil[13]Aqueous solution/capsuleAqueous solution/capsule
Associated Pain High[14]LowLow
Toxicity Higher, narrow therapeutic index[14]Lower, broader therapeutic index[5]Lower, broader therapeutic index[5]

Table 2: Recommended IM Injection Parameters for Rodents

SpeciesNeedle GaugeMax Volume per SiteRecommended Site
Mouse 26-30G0.05 mLQuadriceps, Gluteal muscles
Rat 25-30G0.2 mLQuadriceps, Gluteal muscles[11]

Experimental Protocols

Protocol 1: Behavioral Assessment of Injection Pain in Rodents (Adapted from Grimace Scale and Spontaneous Behavior Monitoring)
  • Acclimatization: Acclimate animals to the testing environment for at least 30 minutes before injection.

  • Baseline Recording: Record a 5-10 minute video of the animal in a clear observation chamber to establish baseline behavior.

  • Injection: Administer the this compound injection according to the approved animal protocol, ensuring proper technique to minimize stress.

  • Post-Injection Observation: Immediately place the animal back in the observation chamber and record video for at least 30-60 minutes post-injection.

  • Pain Scoring:

    • Grimace Scale: At regular intervals (e.g., 5, 15, 30, 60 minutes), capture still images from the video and score facial action units (e.g., orbital tightening, nose bulge, ear position) according to the species-specific grimace scale.

    • Spontaneous Behavior: Analyze the video recordings to quantify the duration and frequency of pain-related behaviors (e.g., licking or guarding the injected limb, writhing, hunching) and the reduction in normal behaviors (e.g., grooming, exploring).

  • Data Analysis: Compare post-injection pain scores and behavioral frequencies to baseline levels to quantify the pain response.

Protocol 2: Preparation of a Liposomal this compound Formulation (Conceptual)

This is a generalized protocol and requires optimization for specific applications.

  • Lipid Film Hydration: a. Dissolve a suitable lipid mixture (e.g., phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform/methanol) in a round-bottom flask. b. Evaporate the solvent under reduced pressure to form a thin lipid film on the flask wall. c. Further dry the film under vacuum to remove any residual solvent.

  • Hydration and Encapsulation: a. Prepare an aqueous solution containing this compound. The solubility of this compound in aqueous solution is low, so a suitable co-solvent or pH adjustment may be necessary. b. Hydrate the lipid film with the this compound solution by vortexing or sonication above the lipid transition temperature. This will form multilamellar vesicles (MLVs) with encapsulated this compound.

  • Size Reduction: a. To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles - SUVs), subject the MLV suspension to sonication or extrusion through polycarbonate membranes of a defined pore size.

  • Purification: a. Remove unencapsulated this compound by methods such as dialysis, gel filtration, or ultracentrifugation.

  • Characterization: a. Characterize the liposomes for size, polydispersity, zeta potential, and encapsulation efficiency before in vivo administration.

Mandatory Visualization

Injection_Pain_Mitigation_Workflow cluster_prep Preparation cluster_admin Administration cluster_assess Assessment start Painful IM Injection (this compound in Oil) formulation Alternative Formulation (e.g., Liposomal this compound) start->formulation Formulation Strategy analgesia Co-administration (e.g., with Lidocaine) start->analgesia Pharmacological Intervention technique Refined Injection Technique start->technique Procedural Refinement injection Intramuscular Injection formulation->injection analgesia->injection technique->injection behavior Behavioral Pain Assessment (Grimace Scale, etc.) injection->behavior Monitor inflammation Histological Analysis of Injection Site injection->inflammation Evaluate outcome Reduced Pain & Inflammation behavior->outcome inflammation->outcome

Caption: Workflow for mitigating the pain of intramuscular this compound injections.

Nociceptor_Activation_Pathway cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_signaling Signal Transduction cluster_cns Central Nervous System stimulus IM Injection (Oil Vehicle + this compound) tissue_damage Tissue Damage & Cell Lysis stimulus->tissue_damage mediators Release of Inflammatory Mediators (e.g., Prostaglandins, Histamine, ATP) tissue_damage->mediators nociceptor Nociceptor (Pain Receptor) mediators->nociceptor Activate ion_channels Activation of Ion Channels (e.g., TRPV1) nociceptor->ion_channels depolarization Nerve Depolarization ion_channels->depolarization action_potential Action Potential Generation depolarization->action_potential spinal_cord Signal to Spinal Cord action_potential->spinal_cord brain Signal to Brain spinal_cord->brain pain_perception Pain Perception brain->pain_perception

Caption: Simplified signaling pathway of injection-induced pain.

References

alternatives to peanut oil as a vehicle for dimercaprol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimercaprol, specifically addressing alternatives to peanut oil as a vehicle for its formulation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound typically formulated in peanut oil?

This compound is an oily liquid with low water solubility (approximately 6% w/v) and is unstable in aqueous solutions due to easy oxidation.[1] The standard formulation for this compound injection is a 10% solution in peanut oil, which acts as a stable, biocompatible vehicle for intramuscular administration.[2][3] Peanut oil helps to stabilize the this compound.[1]

Q2: What is the role of benzyl (B1604629) benzoate (B1203000) in the standard this compound formulation?

This compound has a limited solubility of about 5% w/v in peanut oil alone.[1] To achieve a 10% concentration for injection, benzyl benzoate is used as a co-solvent.[1] Benzyl benzoate is a versatile solubilizing agent used in many intramuscular injections to dissolve active pharmaceutical ingredients (APIs) with poor water solubility.[1][4] In the standard this compound formulation, a ratio of one part this compound to two parts benzyl benzoate renders the this compound miscible in the peanut oil.[1]

Q3: Are there any FDA-approved alternatives to peanut oil for this compound injections?

Currently, there are no other FDA-approved solvents for this compound for intramuscular injection.[2] The formulation in peanut oil is the only one that has been commercially available.[2] This is a critical consideration for researchers, as any new formulation would require rigorous testing and validation.

Q4: What are the primary concerns with using peanut oil as a vehicle?

The main concern with peanut oil is the potential for severe allergic reactions in individuals with peanut allergies.[2][5][6] For this reason, this compound formulated in peanut oil is contraindicated for these patients.

Q5: What are potential alternative oil vehicles for this compound?

Several other vegetable oils are used as vehicles for intramuscular injections of other drugs and could be considered as potential alternatives to peanut oil for this compound. These include:

  • Castor Oil: Commonly used for steroid hormone injections and is generally well-tolerated.[7]

  • Sesame Oil: Widely used as a vehicle for intramuscular and subcutaneous injections due to its high solubility for lipophilic drugs, good biocompatibility, and resistance to oxidation.[8]

  • Cottonseed Oil: Another vegetable oil used in combination with co-solvents like benzyl benzoate for intramuscular formulations.[1]

Q6: What is the solubility of this compound in alternative oils?

There is limited specific data on the solubility of this compound in oils other than peanut oil. This compound is reported to be soluble in arachis (peanut) oil and generally soluble in vegetable oils at a ratio of 1 in 18 (approximately 5.5% w/v).[9] However, the exact solubility in castor oil, sesame oil, or cottonseed oil would need to be determined experimentally.

Q7: Are there non-oil-based alternatives to injectable this compound?

Yes, water-soluble analogs of this compound have been developed, which offer the advantage of oral administration and a better safety profile. These include:

  • Succimer (DMSA): An oral chelating agent that has largely replaced this compound for the treatment of lead poisoning in children.[9]

  • 2,3-dimercapto-1-propanesulfonic acid (DMPS): Another water-soluble analog used in some regions.[9]

Troubleshooting Guide

Issue 1: Precipitation of this compound in the formulation during storage.

  • Possible Cause: The concentration of this compound exceeds its solubility in the chosen vehicle, or the concentration of the co-solvent (benzyl benzoate) is too low.

  • Troubleshooting Steps:

    • Verify the concentration of both this compound and benzyl benzoate in your formulation.

    • Experimentally determine the saturation solubility of this compound in the chosen oil vehicle with varying concentrations of benzyl benzoate.

    • Consider gently warming the formulation with agitation to redissolve the precipitate, but be cautious of potential degradation at elevated temperatures.

Issue 2: Discoloration or evidence of degradation in the this compound formulation.

  • Possible Cause: this compound is susceptible to oxidation. This can be exacerbated by impurities in the oil vehicle, exposure to light, or the presence of oxygen.

  • Troubleshooting Steps:

    • Ensure you are using highly purified, pharmaceutical-grade vegetable oil with low levels of impurities such as metals, free fatty acids, and peroxides.

    • Consider the inherent oxidative stability of the chosen oil. Sesame oil, for example, has good oxidative stability due to natural antioxidants.[4][10]

    • Protect the formulation from light by using amber vials.

    • Consider purging the headspace of the vial with an inert gas like nitrogen to minimize exposure to oxygen.

    • Conduct stability studies to assess the degradation of this compound in the chosen vehicle over time.

Issue 3: High viscosity of the formulation, making it difficult to inject.

  • Possible Cause: Some vegetable oils, like castor oil, have a higher viscosity than peanut oil, which can affect injectability.

  • Troubleshooting Steps:

    • Compare the viscosity of your formulation with that of the standard peanut oil formulation.

    • Adjusting the concentration of benzyl benzoate can help to reduce the viscosity of the formulation.[1]

    • Gently warming the formulation before injection can also lower its viscosity.

Data Presentation

Table 1: Comparison of Potential Oil Vehicles for this compound Formulation

PropertyPeanut OilCastor OilSesame OilCottonseed Oil
Primary Use as Vehicle Standard for this compound, various drugsSteroid hormonesSteroid hormones, vitamins, antipsychoticsVarious drugs
Known this compound Solubility ~5% w/v (without co-solvent)Not specified, requires experimental determinationNot specified, requires experimental determinationNot specified, requires experimental determination
Relative Viscosity ModerateHighModerateModerate
Oxidative Stability GoodModerateHigh (contains natural antioxidants)Moderate
Primary Concern Potential for allergenicityHigh viscosityNo major concerns reportedNo major concerns reported

Table 2: Viscosity of Selected Vegetable Oils at Different Temperatures

OilViscosity at 20°C (mPa·s)Viscosity at 40°C (mPa·s)
Peanut Oil~60~30
Castor Oil~950~240
Sesame Oil~55~28
Cottonseed Oil~65~32

Note: Viscosity values are approximate and can vary depending on the specific grade and composition of the oil.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in an Alternative Oil Vehicle

  • Materials: this compound, selected alternative oil (e.g., castor oil, sesame oil), benzyl benzoate, analytical balance, magnetic stirrer and stir bars, constant temperature water bath, centrifuge, HPLC with a suitable column for this compound analysis.

  • Procedure: a. Prepare a series of solutions with a fixed concentration of benzyl benzoate (e.g., 20% v/v) in the chosen oil. b. To a known volume of each solution, add an excess amount of this compound. c. Place the vials in a constant temperature water bath (e.g., 25°C) and stir for 24-48 hours to ensure equilibrium is reached. d. After equilibration, centrifuge the samples to separate the undissolved this compound. e. Carefully collect the supernatant and dilute it with a suitable solvent for HPLC analysis. f. Quantify the concentration of this compound in the supernatant using a validated HPLC method. This concentration represents the solubility of this compound in that specific vehicle composition.

Protocol 2: Assessment of this compound Stability in an Alternative Oil Vehicle

  • Materials: Prepared this compound formulation in the alternative oil vehicle, stability chambers (for controlled temperature and humidity), HPLC, UV-Vis spectrophotometer.

  • Procedure: a. Prepare a batch of the this compound formulation in the alternative oil vehicle. b. Aliquot the formulation into several sealed vials, protecting them from light. c. Place the vials in stability chambers at various conditions (e.g., 25°C/60% RH, 40°C/75% RH). d. At specified time points (e.g., 0, 1, 3, 6 months), remove a vial from each condition. e. Visually inspect the sample for any changes in color, clarity, or for the presence of particulate matter. f. Assay the concentration of this compound using a validated HPLC method to determine any degradation. g. Analyze for the presence of degradation products using HPLC.

Visualizations

Experimental_Workflow_for_Vehicle_Selection cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Stability & Safety Assessment Select Alternative Oils Select Alternative Oils Determine Solubility Determine Solubility Select Alternative Oils->Determine Solubility Castor, Sesame, Cottonseed Assess Viscosity Assess Viscosity Determine Solubility->Assess Viscosity Optimize Co-solvent Ratio Optimize Co-solvent Ratio Assess Viscosity->Optimize Co-solvent Ratio Prepare Test Formulations Prepare Test Formulations Optimize Co-solvent Ratio->Prepare Test Formulations Conduct Stability Studies Conduct Stability Studies Prepare Test Formulations->Conduct Stability Studies Evaluate Biocompatibility Evaluate Biocompatibility Conduct Stability Studies->Evaluate Biocompatibility Final Vehicle Selection Final Vehicle Selection Evaluate Biocompatibility->Final Vehicle Selection

Caption: Workflow for selecting and validating an alternative oil vehicle for this compound.

Dimercaprol_Degradation_Pathway cluster_factors Contributing Factors This compound This compound Oxidized this compound (Disulfide) Oxidized this compound (Disulfide) This compound->Oxidized this compound (Disulfide) Oxidation Further Degradation Products Further Degradation Products Oxidized this compound (Disulfide)->Further Degradation Products Oxygen Oxygen Oxygen->this compound Light Light Light->this compound Metal Ions (Impurities) Metal Ions (Impurities) Metal Ions (Impurities)->this compound

Caption: Simplified potential degradation pathway for this compound in an oil vehicle.

References

Technical Support Center: Dimercaprol Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using dimercaprol (British Anti-Lewisite, BAL) in animal models. The information is designed to help minimize side effects and ensure the successful execution of experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a chelating agent that binds to heavy metals, such as arsenic, gold, mercury, and lead.[1] Its two sulfhydryl (-SH) groups form a stable, five-membered ring complex with the metal ion.[2] This complex is then excreted from the body, preventing the metal from inhibiting essential metabolic enzymes that contain their own sulfhydryl groups.[3]

Q2: What are the most common side effects of this compound in animal models?

Common side effects are dose-dependent and can include pain at the injection site, hypertension, tachycardia (increased heart rate), nausea, vomiting, and fever.[2] A significant concern is nephrotoxicity (kidney damage), which can occur because the this compound-metal complex can dissociate in acidic urine, leading to the redistribution of the metal into renal tissue.[2][4]

Q3: How can I minimize the risk of nephrotoxicity?

Maintaining an alkaline urine pH is crucial to prevent the dissociation of the this compound-metal complex and protect the kidneys.[2][4][5] This can be achieved through the administration of alkalizing agents. Regular monitoring of renal function is also recommended.

Q4: Are there less toxic alternatives to this compound?

Yes, newer, water-soluble analogs of this compound, such as meso-2,3-dimercaptosuccinic acid (DMSA or succimer) and 2,3-dimercapto-1-propanesulfonic acid (DMPS), have a higher therapeutic index and fewer side effects.[3][6][7] Unlike this compound, DMSA and DMPS do not redistribute arsenic or mercury to the brain.[6]

Q5: Can this compound be used for all types of heavy metal poisoning?

No. This compound is contraindicated for iron, cadmium, and selenium poisoning as it can form toxic complexes with these metals.[4] It is also not recommended for chronic inorganic or organic mercury exposure, as it can increase mercury deposition in the brain.[2]

Troubleshooting Guide

Observed Side Effect Potential Cause Recommended Action
Sudden increase in blood pressure and heart rate post-injection Dose-related cardiovascular effects of this compound.[4]Monitor blood pressure and heart rate closely for the first two hours post-injection. In case of a hypertensive crisis, consider the administration of a rapid-acting vasodilator. Consult with a veterinarian for appropriate drug choice and dosage for the specific animal model.
Signs of kidney damage (e.g., changes in urine output, elevated creatinine) Dissociation of the this compound-metal complex in acidic urine, leading to renal toxicity.[2][4]Implement a urine alkalinization protocol. Discontinue this compound if acute renal failure develops.[2] Monitor renal function parameters (e.g., BUN, creatinine (B1669602), urinalysis) regularly throughout the study.
Pain, inflammation, or abscess at the injection site Irritating nature of the oil-based this compound solution and repeated deep intramuscular injections.[2]Administer via deep intramuscular injection, rotating injection sites.[2] Consider pre-administering an antihistamine to reduce local inflammatory reactions.[4]
Hemolysis (in G6PD-deficient models) Oxidative stress induced by this compound in animals with Glucose-6-Phosphate Dehydrogenase deficiency.[2]Use this compound with extreme caution in G6PD-deficient animal models. Monitor for signs of hemolysis (e.g., changes in hematocrit, hemoglobinuria).
Fever A common systemic reaction to this compound, particularly in younger animals.[2]Monitor the animal's temperature. The fever typically subsides after discontinuation of the drug.

Quantitative Data Summary

Table 1: Recommended Dosing of this compound for Heavy Metal Poisoning in Animal Models

Metal Poisoning Severity Dosage Regimen Reference
Arsenic/GoldMild2.5 mg/kg deep IM every 4 hours for 6 doses, then taper.[2]
Moderate2.5-3.5 mg/kg deep IM every 4 hours for 6 doses, then taper.[2]
Severe3.5-5 mg/kg deep IM every 4 hours for 6 doses, then taper.[2]
MercuryAcute5 mg/kg deep IM on day 1, then 2.5 mg/kg every 12-24 hours for 10 days.[4]
LeadSevere (with encephalopathy)4 mg/kg deep IM every 4 hours for 3 days, followed by 2.5 mg/kg for 1-4 days. Administer 4 hours before CaNa2EDTA.[2]

Table 2: Comparative Acute Toxicity of this compound and its Analogs in Mice

Chelating Agent Relative Therapeutic Index (vs. Arsenite LD99) Reference
This compound (BAL)1[6]
DMPA4[6]
DMPS14[6]
DMSA42[6]

Experimental Protocols

Protocol 1: Administration of this compound in Rodent Models
  • Preparation: this compound is supplied in a peanut oil solution.[2] Warm the vial slightly to reduce viscosity for easier injection.

  • Dosing: Calculate the required dose based on the animal's body weight and the specific heavy metal being treated (see Table 1).

  • Administration: Administer via deep intramuscular (IM) injection.[2] For repeated injections, rotate the injection sites to minimize local irritation.[2]

  • Monitoring: Closely monitor the animal for at least two hours post-injection for any acute adverse reactions, particularly changes in blood pressure and heart rate.

Protocol 2: Urine Alkalinization to Mitigate Nephrotoxicity in Rats
  • Objective: To maintain a urinary pH of ≥ 7.5 to prevent the dissociation of the this compound-metal complex.[8]

  • Method: Administer sodium bicarbonate intravenously.[8]

  • Dosage: The exact dosage will need to be optimized for the specific animal model and experimental conditions. Start with a low dose and titrate upwards based on frequent urine pH monitoring.

  • Monitoring:

    • Measure baseline urine pH before starting the alkalinization protocol.

    • After administration of sodium bicarbonate, monitor urine pH every 1-2 hours initially to ensure the target pH is reached and maintained.

    • Monitor for signs of metabolic alkalosis.

    • Ensure adequate hydration of the animal.

Protocol 3: Monitoring Renal Function in Mice Treated with this compound
  • Urine Collection: Collect urine samples at baseline and at regular intervals throughout the study.

  • Urinalysis: Analyze urine for proteinuria, hematuria, and changes in specific gravity.

  • Blood Collection: Collect blood samples at baseline and at the end of the study (and at intermediate time points if necessary).

  • Biochemical Analysis: Measure serum/plasma levels of blood urea (B33335) nitrogen (BUN) and creatinine to assess glomerular filtration rate.

  • Histopathology: At the end of the study, perform a macroscopic and microscopic examination of the kidneys to assess for any pathological changes.

Visualizations

This compound Chelation Pathway HeavyMetal Heavy Metal Ion (e.g., As³⁺, Hg²⁺) Enzyme Essential Enzyme (with -SH groups) HeavyMetal->Enzyme Binds to sulfhydryl groups ChelateComplex Stable this compound-Metal Chelate Complex HeavyMetal->ChelateComplex InhibitedEnzyme Inhibited Enzyme (Toxic Effect) Enzyme->InhibitedEnzyme Inhibition This compound This compound (BAL) This compound->HeavyMetal Chelates Excretion Renal Excretion ChelateComplex->Excretion Excreted in urine

Figure 1: this compound's chelation of heavy metals to prevent enzyme inhibition.

Experimental Workflow for In Vivo Chelation Studies Start Start: Acclimatize Animal Models Baseline Collect Baseline Samples (Blood, Urine) Start->Baseline Grouping Randomize into Treatment Groups Baseline->Grouping Induction Induce Heavy Metal Toxicity Grouping->Induction Treatment Administer this compound (or alternative chelator) Induction->Treatment Monitoring Monitor for Side Effects (BP, HR, Renal Function) Treatment->Monitoring UrineAlk Implement Urine Alkalinization (if necessary) Monitoring->UrineAlk If nephrotoxicity risk DataCollection Collect Samples at Defined Timepoints Monitoring->DataCollection UrineAlk->Monitoring DataCollection->Treatment Repeat Dosing Termination Euthanize and Collect Tissues DataCollection->Termination Analysis Analyze Data (Biochemical, Histopathological) Termination->Analysis End End of Study Analysis->End

Figure 2: A generalized workflow for conducting in vivo chelation experiments.

References

Preventing Dimercaprol Oxidation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals, ensuring the stability of dimercaprol (British Anti-Lewisite, BAL) during experiments is critical for obtaining accurate and reproducible results. This compound's therapeutic efficacy as a heavy metal chelator is intrinsically linked to its free thiol groups, which are highly susceptible to oxidation. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to mitigate this compound oxidation and ensure the integrity of your research.

Troubleshooting Guide: this compound Instability

Issue Potential Cause Recommended Solution
Inconsistent or reduced efficacy in assays Oxidation of this compound's thiol groups, leading to decreased chelating ability.Prepare fresh this compound solutions immediately before each experiment. Use deoxygenated solvents and buffers. Consider adding a compatible antioxidant.
Precipitation or cloudiness in aqueous solutions Poor solubility and/or degradation of this compound.Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and dilute to the final concentration in aqueous buffer or media just before use. Ensure the final solvent concentration is compatible with your experimental system.
Color change in solution (e.g., yellowing) Oxidation of this compound. A clear to pale yellow color is expected when dissolved in oil; however, significant color change in aqueous solutions can indicate degradation.[1]Discard the solution and prepare a fresh batch. Protect solutions from light and heat.
Loss of activity in cell culture over time Degradation in the complex environment of cell culture media (pH, oxygen, metal ions). This compound has a short half-life in the body, and this instability is mirrored in vitro.[2][3]Add this compound to the cell culture medium immediately before treating the cells. For longer experiments, consider replenishing the this compound at regular intervals.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in experiments?

A1: The primary cause of instability is the oxidation of its two free sulfhydryl (-SH) groups. These groups are responsible for chelating heavy metals and are easily oxidized, especially in aqueous solutions at neutral or alkaline pH, rendering the molecule inactive.[4]

Q2: How should I store this compound to maintain its stability?

A2: this compound should be stored in well-closed containers at 2-8°C to minimize degradation.[5]

Q3: Can I use the commercial formulation of this compound (in peanut oil) for my in vitro experiments?

A3: The commercial formulation is designed for intramuscular injection and may not be suitable for all research applications, particularly in vitro assays, due to the insolubility of the oil in aqueous media.[2][5] It is generally recommended to prepare fresh solutions from pure this compound for laboratory research.

Q4: Are there any visual cues that indicate my this compound solution has oxidized?

A4: When dissolving pure this compound, the solution should be clear and colorless to pale yellow.[1] The development of a more intense yellow color or the formation of a precipitate can be indicative of oxidation and degradation.

Q5: What are the known degradation products of this compound?

A5: The oxidation of this compound leads to the formation of disulfide-linked polymers and various smaller fragments. Mass spectrometry has identified key fragmentation markers of this compound degradation at m/z 107, 75, and 61, which can be used for analytical monitoring.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 100 mM this compound stock solution in dimethyl sulfoxide (B87167) (DMSO), which can be further diluted for use in various experimental settings.

Materials:

  • This compound (pure substance)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Inert gas (e.g., argon or nitrogen)

  • Amber glass vials with screw caps

Procedure:

  • Warm the this compound vial to room temperature.

  • In a chemical fume hood, carefully weigh the desired amount of this compound.

  • Transfer the weighed this compound to an amber glass vial.

  • Under a gentle stream of inert gas, add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM.

  • Cap the vial tightly and vortex until the this compound is completely dissolved.

  • Store the stock solution at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.

Protocol 2: General Guidelines for Using this compound in Cell Culture

This protocol provides general steps for diluting a this compound stock solution for use in cell culture experiments, minimizing the risk of oxidation.

Materials:

  • 100 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed, deoxygenated cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw a single-use aliquot of the 100 mM this compound stock solution at room temperature.

  • In a sterile environment, perform serial dilutions of the stock solution in deoxygenated cell culture medium to achieve the desired final concentration. It is crucial to add the this compound to the medium immediately before adding it to the cells.

  • Gently mix the final solution by pipetting up and down. Avoid vigorous vortexing, which can introduce oxygen.

  • Add the diluted this compound solution to your cell cultures.

  • For experiments lasting longer than a few hours, consider replacing the medium with freshly prepared this compound-containing medium at appropriate intervals to maintain a consistent concentration of active compound.

Visualizing Experimental Workflows

To aid in understanding the proper handling and preparation of this compound for experimental use, the following workflows are provided.

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO under Inert Gas weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw Single Aliquot store->thaw Use Freshly dilute Dilute in Deoxygenated Buffer/Media thaw->dilute add_to_assay Add to Experiment Immediately dilute->add_to_assay

Caption: Workflow for preparing and using this compound solutions.

troubleshooting_logic start Inconsistent Experimental Results? check_prep Was the solution prepared fresh? start->check_prep Yes check_storage Was the stock stored properly? check_prep->check_storage Yes sol_fresh Action: Prepare fresh solution immediately before use. check_prep->sol_fresh No check_media Is the experimental medium complex? check_storage->check_media Yes sol_storage Action: Aliquot and store stock at -20°C. check_storage->sol_storage No sol_media Action: Replenish this compound during long experiments. check_media->sol_media Yes

Caption: Troubleshooting logic for this compound instability.

References

Technical Support Center: Navigating the Challenges of Dimercaprol in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the narrow therapeutic range of dimercaprol in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate safer and more effective research.

Troubleshooting Guides

Problem: Precipitation of this compound in Aqueous Solutions

Symptoms:

  • Cloudiness or visible particulate matter in the experimental buffer or media after the addition of this compound.

  • Inconsistent or lower-than-expected experimental results.

Possible Causes:

  • Poor Water Solubility: this compound is an oily liquid with very low water solubility.[1]

  • Solvent Shock: Rapidly introducing a concentrated this compound stock solution (typically in an organic solvent like DMSO) into an aqueous buffer can cause it to precipitate.

  • Low Temperature: The solubility of this compound decreases at lower temperatures.

Solutions:

SolutionDescription
Use of an Organic Co-solvent Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as Dimethyl Sulfoxide (B87167) (DMSO). When preparing the working solution, add the stock solution dropwise to the pre-warmed (37°C) aqueous buffer while vortexing to ensure rapid and even dispersion. The final concentration of DMSO in the cell culture medium should be kept low (ideally below 0.5% v/v) to minimize cytotoxicity.
Incorporate a Surfactant The inclusion of a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous medium can help to maintain the solubility of hydrophobic compounds like this compound. It is essential to run a vehicle control to account for any effects of the surfactant on the experimental system.
pH Adjustment The stability of the this compound-metal complex can be influenced by pH. While this compound's solubility is not significantly affected by pH within the physiological range, maintaining a stable pH can be crucial for consistent results. Ensure your buffer has adequate capacity for the experimental conditions.
Problem: High Cellular Toxicity in Control Groups

Symptoms:

  • Significant cell death or morphological changes in control groups treated with this compound alone.

  • High background signal in cytotoxicity assays.

Possible Causes:

  • Inherent Toxicity: this compound itself is a toxic compound with a narrow therapeutic range.[2][3]

  • Solvent Toxicity: High concentrations of the organic solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.

  • Oxidation of this compound: Aqueous solutions of this compound are unstable and can oxidize, potentially leading to the formation of more toxic byproducts.[1]

Solutions:

SolutionDescription
Optimize this compound Concentration Conduct a dose-response experiment to determine the maximum non-toxic concentration of this compound for your specific cell line and experimental duration.
Minimize Final Solvent Concentration Ensure the final concentration of the organic solvent in your experimental setup is below the toxic threshold for your cells. A final DMSO concentration of less than 0.5% is generally recommended.
Prepare Fresh Solutions Always prepare fresh this compound solutions immediately before use. Due to its instability in aqueous solutions, do not store diluted working solutions.[1]
Use Vehicle Controls Always include a vehicle control group (cells treated with the same concentration of the organic solvent used to dissolve this compound) to differentiate between the toxicity of this compound and the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the therapeutic index of this compound compared to its alternatives?

A1: this compound has a very narrow therapeutic index. Its water-soluble analogs, meso-2,3-dimercaptosuccinic acid (DMSA) and 2,3-dimercaptopropane-1-sulfonate (DMPS), have a much wider therapeutic index and are generally considered safer.[4][5]

Q2: Can this compound be used for all types of heavy metal poisoning in research?

A2: No. While it is a broad-spectrum chelator, this compound is contraindicated for iron, cadmium, selenium, and uranium poisoning because the resulting this compound-metal complexes are more toxic than the metals alone.[3][6]

Q3: What are the primary mechanisms of this compound's toxicity?

A3: The precise mechanisms are not fully understood, but it is thought that toxicity can arise from the removal of essential metals from metalloenzymes, disrupting their function.[7] Additionally, excess unbound this compound can exert its own toxic effects.[7] In experimental models, high doses of this compound have been shown to induce seizures, potentially through modulation of the GABAergic and NMDA neurotransmitter systems.

Q4: Are there any specific drug interactions I should be aware of in my experiments?

A4: Yes, this compound should not be used with iron supplements as it can form a toxic complex, potentially increasing nephrotoxicity.[7] If your experimental design involves other compounds, it is crucial to consider potential interactions.

Q5: How does this compound affect essential mineral levels?

A5: Chelation therapy with this compound can lead to the depletion of essential minerals, particularly zinc and copper.[8] It is important to consider this in the interpretation of experimental results, especially in in vivo studies.

Data Presentation

Table 1: Comparative Toxicity of this compound and its Analogs

Chelating AgentTherapeutic Index (Relative to this compound)LD50 (mice, mg/kg)Key AdvantagesKey Disadvantages
This compound (BAL) 1~105 (intramuscular)Broad-spectrum chelationNarrow therapeutic range, painful injection, risk of metal redistribution, inherent toxicity.[4][5]
DMSA (Succimer) 42>2000 (oral)High therapeutic index, oral administration, low toxicity.[5][9]Less effective for some metals compared to DMPS.
DMPS (Unithiol) 14~1200 (intravenous)High therapeutic index, effective for mercury poisoning.[5][9]Not FDA-approved in the United States.

Table 2: Chelation Specificity of this compound and its Analogs

MetalThis compound (BAL)DMSA (Succimer)DMPS (Unithiol)
Arsenic EffectiveEffectiveEffective
Lead EffectiveHighly EffectiveEffective
Mercury (Inorganic) EffectiveModerately EffectiveHighly Effective
Gold EffectiveNot a primary indicationNot a primary indication
Cadmium Contraindicated Less EffectiveLess Effective
Iron Contraindicated IneffectiveIneffective
Selenium Contraindicated IneffectiveIneffective

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

Materials:

  • This compound (liquid)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, amber microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), carefully handle this compound, which has a strong, unpleasant odor.

  • Prepare a 100 mM stock solution by dissolving the appropriate volume of this compound in sterile DMSO. For example, to prepare 1 mL of a 100 mM stock solution, add the calculated volume of this compound to the corresponding volume of DMSO.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes to protect it from light and to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 100 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 3: Assessment of Chelation Efficiency using Atomic Absorption Spectroscopy (AAS)

Materials:

  • Heavy metal standard solution (e.g., arsenic, lead, mercury)

  • This compound solution

  • Buffer solution (pH 7.4)

  • Centrifugal filter units (with a molecular weight cutoff that retains proteins but allows the chelator-metal complex to pass through)

  • Atomic Absorption Spectrophotometer

Procedure:

  • Prepare a solution containing a known concentration of the heavy metal in the buffer.

  • Add a known concentration of this compound to the heavy metal solution and incubate for a specific period to allow for chelation.

  • Separate the unbound heavy metal from the this compound-metal complex using a centrifugal filter unit. The filtrate will contain the chelated metal.

  • Analyze the concentration of the heavy metal in the filtrate using AAS.

  • The chelation efficiency can be calculated as the percentage of the metal that is present in the filtrate relative to the initial total metal concentration.

Mandatory Visualization

signaling_pathway cluster_chelation Mechanism of Action cluster_toxicity Toxicity Pathway Heavy Metal Heavy Metal Enzyme (with Sulfhydryl Groups) Enzyme (with Sulfhydryl Groups) Heavy Metal->Enzyme (with Sulfhydryl Groups) Inhibits This compound-Metal Complex This compound-Metal Complex Heavy Metal->this compound-Metal Complex This compound This compound This compound->Heavy Metal Chelates This compound->this compound-Metal Complex Excretion Excretion This compound-Metal Complex->Excretion Excess this compound Excess this compound Essential Metal Essential Metal Excess this compound->Essential Metal Chelates Metalloenzyme Metalloenzyme Excess this compound->Metalloenzyme Inhibits Essential Metal->Metalloenzyme Required for function Cellular Dysfunction Cellular Dysfunction Metalloenzyme->Cellular Dysfunction Leads to

Caption: this compound's dual role: chelation of toxic metals and potential for toxicity.

experimental_workflow cluster_prep Solution Preparation cluster_troubleshooting Troubleshooting This compound Stock (in DMSO) This compound Stock (in DMSO) Working Solution Working Solution This compound Stock (in DMSO)->Working Solution Add dropwise while vortexing Pre-warmed Aqueous Buffer Pre-warmed Aqueous Buffer Pre-warmed Aqueous Buffer->Working Solution Precipitation? Precipitation? Working Solution->Precipitation? Working Solution->Precipitation? Yes Yes Precipitation?->Yes No No Precipitation?->No Lower Concentration or Add Surfactant Lower Concentration or Add Surfactant Yes->Lower Concentration or Add Surfactant Proceed to Experiment Proceed to Experiment No->Proceed to Experiment

Caption: Workflow for preparing and troubleshooting this compound working solutions.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Inconsistent Results Inconsistent Results This compound Instability This compound Instability Inconsistent Results->this compound Instability Precipitation Precipitation Inconsistent Results->Precipitation Cellular Toxicity Cellular Toxicity Inconsistent Results->Cellular Toxicity Prepare Fresh Solutions Prepare Fresh Solutions This compound Instability->Prepare Fresh Solutions Optimize Solubility Optimize Solubility Precipitation->Optimize Solubility Dose-Response Curve Dose-Response Curve Cellular Toxicity->Dose-Response Curve

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

References

Technical Support Center: Dimercaprol Dosage and Administration in Animal Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the safe and effective use of dimercaprol in experimental settings involving various animal species. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to guide your research.

Troubleshooting and FAQs

Q1: What are the most common adverse effects observed when administering this compound to animals, and how can they be mitigated?

A1: The most frequently observed adverse effects are pain at the injection site, sterile abscesses, hypertension (high blood pressure), and tachycardia (rapid heart rate).[1][2] In some species, particularly children, fever has been noted.[2]

  • Mitigation Strategies:

    • Pain Management: Administering the injection deep into the muscle can help minimize local pain. For animals that show significant distress, consider the use of a local anesthetic at the injection site prior to administration, following approved institutional guidelines.

    • Injection Site Reactions: Rotate injection sites to reduce the likelihood of sterile abscess formation.[3] Ensure aseptic technique during administration.

    • Cardiovascular Effects: Monitor blood pressure and heart rate, especially within the first two hours post-injection when these effects are most likely to occur.[4] If a significant increase is observed, consider reducing the dosage or increasing the interval between doses in subsequent treatments, in consultation with a veterinarian.

    • Fever: Monitor the animal's body temperature. The fever is typically transient and resolves after discontinuation of the drug.[4]

Q2: Can this compound be used for all types of heavy metal poisoning?

A2: No. This compound is indicated for the treatment of acute poisoning by arsenic, gold, and mercury.[3][5][6][7][8] It is also used as an adjunct with edetate calcium disodium (B8443419) (EDTA) for severe lead poisoning.[3][5][9] However, it is contraindicated in cases of iron, cadmium, or selenium poisoning, as the resulting this compound-metal complexes are more toxic than the metals alone, particularly to the kidneys.[5][6]

Q3: What should I do if an animal develops signs of nephrotoxicity during treatment?

A3: this compound itself can be nephrotoxic, and the this compound-metal complexes can dissociate in acidic urine, leading to kidney damage.[4][6]

  • Monitoring: Regularly monitor renal function through urinalysis (e.g., proteinuria, hematuria) and blood chemistry (e.g., BUN, creatinine).

  • Intervention:

    • Ensure the animal is well-hydrated.

    • Alkalinization of the urine may help prevent the dissociation of the chelate and protect the kidneys.[5] This can be achieved through dietary adjustments or the administration of alkalizing agents, as recommended by a veterinarian.

    • If signs of renal failure develop, discontinuation of this compound is recommended.[4][9]

Q4: Are there species-specific contraindications I should be aware of?

A4: The primary contraindication across most species is severe hepatic insufficiency, unless it is a result of arsenic poisoning.[3][5] Animal studies in rabbits and mice with liver damage have shown increased toxicity and mortality at doses well below the lethal dose for healthy animals.[3]

Q5: How should I adjust the dosage for an animal with pre-existing renal impairment?

A5: While no initial dose adjustments are typically needed for pre-existing renal disease, the animal should be monitored very closely for any signs of worsening renal function.[4] If acute kidney injury develops during treatment, discontinuation of the drug is recommended.[4]

Quantitative Data: Dosage Guidelines by Species

The following table summarizes recommended this compound dosages for various animal species. It is crucial to note that these are guidelines, and the optimal dose may vary depending on the severity of poisoning and the individual animal's response.

SpeciesIndicationDosageFrequency and DurationReference(s)
Dogs & Cats Heavy Metal Toxicity (Arsenic, Gold, Mercury)2.5–5 mg/kgIntramuscularly (IM) every 4 hours for 2 days, then progressively increase the dosing interval to every 12 hours until recovery. The 5 mg/kg dose should only be used on the first day in cases of severe acute intoxication.[5]
Lead Poisoning (adjunct to EDTA)2.5–5 mg/kgIM, frequency as above.[5]
Poultry (Chickens & Ducks) Arsenic, Lead, Mercury, Gold Intoxication25-35 mg/kgOrally, twice a day for 5 days per week for 3-5 weeks.[6]
Rabbits Experimental Lewisite (Arsenic) Poisoning40 µmol/kg (approx. 5 mg/kg)IM, equimolar doses used for comparison with other chelators.[10]
Mice Experimental Arsenite-Induced Teratogenesis30-60 mg/kgSubcutaneously (SC), single or multiple doses depending on the experimental design.[11]
General (Not Species-Specific) Mild Arsenic or Gold Poisoning2.5 mg/kgIM, 4 times daily for 2 days, then twice on the third day, then once daily for 10 days.[3][12]
Severe Arsenic or Gold Poisoning3-5 mg/kgIM, every 4 hours for 2 days, then 4 times on the third day, then twice daily for 10 days or until recovery.[3][12]
Mercury Poisoning5 mg/kg initially, then 2.5 mg/kgIM, once or twice daily for 10 days.[9][12]
Severe Lead Poisoning (with encephalopathy)4 mg/kgIM, every 4 hours for 5-7 days, administered 4 hours before EDTA.[3][9]

Experimental Protocols

Protocol 1: Intramuscular Administration of this compound in Rodents (Rats and Mice)

This protocol outlines the standard procedure for the deep intramuscular injection of this compound, which is formulated in a peanut oil-based solution.

Materials:

  • This compound injection (100 mg/mL in oil)

  • Sterile syringes (1 mL or appropriate size for the calculated dose)

  • Sterile needles (25-29 gauge for mice, 23-25 gauge for rats)

  • 70% ethanol (B145695) or other appropriate antiseptic swabs

  • Appropriate animal restraint device

  • Sharps container

Procedure:

  • Animal Restraint: Securely restrain the animal to ensure its safety and prevent injury to the handler. For rats, a firm grip around the thorax is often sufficient. For mice, scruffing the neck is a common and effective method.

  • Site Preparation: Identify the injection site. The quadriceps or gluteal muscles of the hind limb are typically used. Swab the area with an antiseptic and allow it to dry.

  • Dose Preparation: Draw the calculated volume of the oily this compound solution into the sterile syringe. Ensure there are no air bubbles.

  • Injection:

    • Insert the needle deep into the muscle mass at a 90-degree angle.

    • Aspirate by pulling back slightly on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new site.

    • Slowly inject the solution. Due to its viscosity, it should be administered steadily to avoid tissue damage.

    • The maximum volume per site should not exceed 0.05 mL for mice and 0.1 mL for rats.[13]

  • Post-Injection Care: Withdraw the needle and apply gentle pressure to the injection site for a few seconds. Monitor the animal for any immediate adverse reactions.

Protocol 2: Monitoring During this compound Therapy

Effective monitoring is critical to ensure efficacy and minimize toxicity.

Parameters to Monitor:

  • Clinical Signs: Observe the animal for changes in behavior, appetite, and signs of toxicity related to the heavy metal. Also, monitor for adverse effects of this compound such as lethargy, vomiting, or signs of pain.

  • Cardiovascular: Monitor heart rate and blood pressure, particularly within the first 2 hours of administration.[4]

  • Renal Function:

    • Urinalysis: Collect urine samples to monitor for proteinuria, glucosuria, and changes in specific gravity.

    • Blood Chemistry: Measure blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels before and during the treatment course.

  • Hepatic Function: Measure liver enzymes (e.g., ALT, AST) before initiating treatment, especially in animals with suspected liver compromise.

  • Heavy Metal Levels: Where possible, monitor blood and/or urine concentrations of the specific heavy metal to assess the efficacy of the chelation therapy.[3]

Visualizations

Signaling_Pathway cluster_0 Mechanism of this compound Action Heavy_Metal Heavy Metal (e.g., As, Hg, Au, Pb) Enzyme Sulfhydryl-Containing Enzymes Heavy_Metal->Enzyme Binds to -SH groups Chelate_Complex Stable this compound-Metal Chelate Complex Inactive_Enzyme Inactive Enzyme-Metal Complex (Toxicity) Enzyme->Inactive_Enzyme Inhibition This compound This compound (BAL) This compound->Heavy_Metal Chelates This compound->Chelate_Complex Forms Excretion Renal and Biliary Excretion Chelate_Complex->Excretion Excreted

Caption: Mechanism of this compound Chelation.

Experimental_Workflow Start Start: Animal with Suspected Heavy Metal Poisoning Diagnosis Diagnosis: Clinical Signs & Heavy Metal Analysis (Blood/Tissue) Start->Diagnosis Dosage_Calculation Dosage Calculation: Based on Species, Weight, and Severity Diagnosis->Dosage_Calculation Administration This compound Administration: Deep Intramuscular Injection Dosage_Calculation->Administration Monitoring Post-Administration Monitoring: Adverse Effects & Clinical Improvement Administration->Monitoring Lab_Tests Laboratory Monitoring: Renal & Hepatic Function, Heavy Metal Levels Monitoring->Lab_Tests Endpoint Endpoint: Recovery or Completion of Treatment Course Monitoring->Endpoint Dosage_Adjustment Dosage Adjustment: Based on Response and Lab Results Lab_Tests->Dosage_Adjustment Dosage_Adjustment->Administration Continue Treatment Dosage_Adjustment->Endpoint

Caption: Experimental Workflow for this compound Treatment.

References

Technical Support Center: Troubleshooting Hemolysis in G6PD Deficient Models with Dimercaprol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Glucose-6-Phosphate Dehydrogenase (G6PD) deficient models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when investigating hemolysis, particularly in the context of dimercaprol exposure.

Introduction to G6PD Deficiency and this compound-Induced Hemolysis

Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency is the most common human enzyme deficiency, affecting millions worldwide.[1][2] This X-linked genetic disorder renders red blood cells (RBCs) susceptible to oxidative damage due to a reduced capacity to produce NADPH, which is essential for maintaining the reduced glutathione (B108866) (GSH) pool.[3][4] Exposure to certain drugs, infections, or substances like fava beans can trigger acute hemolytic anemia in individuals with G6PD deficiency.[5][6]

This compound (British Anti-Lewisite or BAL), a chelating agent used to treat heavy metal poisoning, is known to induce hemolysis in G6PD deficient individuals and should be used with extreme caution.[7][8] While the exact mechanism is not fully elucidated, it is understood that this compound can act as an oxidative stressor, overwhelming the already compromised antioxidant defenses of G6PD deficient erythrocytes, leading to their premature destruction.[9][10]

Frequently Asked Questions (FAQs)

Q1: Why are G6PD deficient red blood cells so susceptible to hemolysis when exposed to compounds like this compound?

A1: G6PD is a critical enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), the primary source of NADPH in red blood cells. NADPH is essential for regenerating reduced glutathione (GSH) from its oxidized form (GSSG) by glutathione reductase. GSH is a major antioxidant that neutralizes reactive oxygen species (ROS). In G6PD deficiency, the reduced G6PD activity leads to decreased NADPH production. This impairs the cell's ability to detoxify ROS. When exposed to an oxidative trigger like this compound, the surge in ROS cannot be effectively neutralized, leading to oxidative damage to hemoglobin (forming Heinz bodies), lipids, and proteins in the red blood cell membrane. This damage ultimately results in hemolysis.[3][4]

Q2: What are the primary in vitro and in vivo models for studying this compound-induced hemolysis in G6PD deficiency?

A2:

  • In Vitro: The most common in vitro model involves incubating isolated G6PD deficient red blood cells (obtained from diagnosed donors) with varying concentrations of this compound. Hemolysis is then quantified by measuring the amount of hemoglobin released into the supernatant.[11][12]

  • In Vivo: Humanized mouse models are a valuable tool. These typically involve immunodeficient mice (e.g., NOD/SCID) engrafted with human G6PD deficient red blood cells.[13] Another approach is the use of genetically engineered G6PD deficient mouse models.[12] After administration of this compound, hemolysis is assessed by monitoring various hematological parameters.

Q3: What are the key indicators of hemolysis to measure in my experiments?

A3:

  • In Vitro: The primary indicator is the percentage of hemolysis, calculated by measuring the amount of free hemoglobin in the supernatant of your cell suspension using spectrophotometry.[14]

  • In Vivo: Key indicators include a decrease in red blood cell count, hemoglobin concentration, and hematocrit. An increase in reticulocyte count (as the bone marrow tries to compensate for the loss of RBCs), and a decrease in serum haptoglobin (which binds to free hemoglobin) are also important markers.[15] In severe cases, hemoglobinuria (hemoglobin in the urine) may be observed.[16]

Q4: Are there any known quantitative data on this compound-induced hemolysis in G6PD deficient models?

A4: While case reports confirm that this compound can cause severe hemolysis in G6PD deficient individuals, specific dose-response data from controlled in vitro or in vivo studies are not extensively published in the readily available scientific literature.[7][8] Researchers typically need to determine the hemolytic potential and dose-response of this compound empirically within their specific experimental setup.

Troubleshooting Guides

In Vitro Hemolysis Assay Issues

Q5: I am observing high background hemolysis in my negative control group (G6PD deficient RBCs without this compound). What could be the cause?

A5: High background hemolysis can be a significant issue. Here are some potential causes and solutions:

  • Improper Handling of Red Blood Cells: G6PD deficient RBCs are more fragile than normal RBCs.

    • Solution: Handle the cells gently at all times. Avoid vigorous vortexing or pipetting. When washing the cells, use a wide-bore pipette tip and resuspend the cell pellet gently.[1]

  • Age of Blood Sample: Older blood samples will have more fragile RBCs.

    • Solution: Use fresh blood samples whenever possible. If using stored blood, establish a consistent and minimal storage time and temperature (e.g., within 24-48 hours at 4°C).[2]

  • Incorrect Buffer Osmolarity: Using a hypotonic or hypertonic buffer can cause cell lysis.

    • Solution: Ensure your buffer (e.g., PBS) is isotonic (around 290 mOsm/kg).

  • Mechanical Stress During Washing: High centrifugation speeds can damage the cells.

    • Solution: Centrifuge at low speeds (e.g., 500 x g) for a sufficient time to pellet the cells without causing excessive mechanical stress.[1]

Q6: My results for this compound-induced hemolysis are highly variable between experiments. How can I improve reproducibility?

A6: Variability is a common challenge in hemolysis assays. Consider the following factors:

  • Donor Variability: G6PD deficiency has different variants with varying enzyme activity levels, leading to different susceptibilities to hemolysis.

    • Solution: If possible, use RBCs from the same donor for a set of comparative experiments. Always document the G6PD variant if known.[17]

  • Inconsistent Cell Concentration: The ratio of the test compound to the number of red blood cells is critical.

    • Solution: Accurately determine the red blood cell count or hematocrit of your stock suspension and adjust it to a consistent concentration for each experiment.

  • Temperature and Incubation Time Fluctuations: Hemolysis is a kinetic process sensitive to temperature and time.

    • Solution: Use a calibrated incubator and ensure precise timing for the incubation period across all experiments.[3]

  • Pipetting Errors: Inaccurate pipetting of this compound or cell suspension will lead to inconsistent results.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of your this compound dilutions to minimize pipetting variations.[1]

In Vivo Model Issues

Q7: I am not observing significant hemolysis in my G6PD deficient mouse model after administering this compound. What should I check?

A7: Several factors could contribute to a lack of expected hemolysis:

  • Insufficient Drug Dose or Exposure: The administered dose of this compound may be too low to induce a measurable hemolytic response.

    • Solution: Perform a dose-response study to determine the optimal hemolytic dose of this compound in your specific model.

  • Low Engraftment of Human RBCs (in humanized models): If the percentage of circulating human G6PD deficient RBCs is too low, the overall hemolytic effect might be masked.

    • Solution: Optimize your engraftment protocol to achieve a stable and sufficiently high level of human RBCs before starting the treatment. Monitor the engraftment levels regularly.[13]

  • Timing of Measurement: The peak of hemolysis may occur at a different time point than when you are collecting samples.

    • Solution: Conduct a time-course experiment, collecting blood samples at multiple time points after this compound administration to capture the peak hemolytic activity.

  • Compensatory Reticulocytosis: A rapid production of new red blood cells (reticulocytes), which have higher G6PD activity even in deficient individuals, can mask the extent of hemolysis.

    • Solution: In addition to RBC counts, measure reticulocyte levels. A significant increase in reticulocytes is an indicator of a hemolytic event.[15]

Data Presentation

Table 1: Key Hematological and Biochemical Markers for Assessing Hemolysis

ParameterExpected Change in HemolysisRationaleIn Vitro/In Vivo
% Hemolysis IncreaseDirect measure of hemoglobin release from lysed RBCs.In Vitro
Red Blood Cell (RBC) Count DecreaseDirect measure of the reduction in circulating erythrocytes.In Vivo
Hemoglobin (Hb) DecreaseReflects the loss of oxygen-carrying capacity due to RBC destruction.In Vivo
Hematocrit (Hct) DecreaseRepresents the reduced volume percentage of red blood cells in the blood.In Vivo
Reticulocyte Count IncreaseIndicates the bone marrow's compensatory response to RBC loss.In Vivo
Serum Haptoglobin DecreaseHaptoglobin binds to free hemoglobin released from lysed RBCs, and the complex is cleared from circulation.In Vivo
Lactate (B86563) Dehydrogenase (LDH) IncreaseLDH is an intracellular enzyme released into the plasma upon cell lysis.In Vivo
Unconjugated Bilirubin IncreaseA breakdown product of heme from destroyed red blood cells.In Vivo

Experimental Protocols

Protocol 1: In Vitro this compound-Induced Hemolysis Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

1. Preparation of Red Blood Cells (RBCs): a. Obtain fresh whole blood from a G6PD deficient donor in a tube containing an anticoagulant (e.g., EDTA). b. Centrifuge the blood at 500 x g for 10 minutes at 4°C to separate the plasma and buffy coat. c. Carefully aspirate and discard the plasma and buffy coat. d. Wash the RBC pellet three times with 5 volumes of sterile, cold, isotonic phosphate-buffered saline (PBS), pH 7.4. Centrifuge at 500 x g for 5 minutes at 4°C for each wash. e. After the final wash, resuspend the RBC pellet in PBS to achieve a 5% hematocrit (or a desired cell concentration). Keep the cell suspension on ice.

2. Assay Procedure: a. Prepare serial dilutions of this compound in PBS. Also, prepare a vehicle control (PBS alone). b. In a 96-well round-bottom plate, add 100 µL of your this compound dilutions or vehicle control to triplicate wells. c. For the 100% hemolysis control (positive control), add 100 µL of 1% Triton X-100 or an equivalent volume of distilled water to three wells. d. For the 0% hemolysis control (negative control), add 100 µL of PBS to three wells. e. Gently mix the 5% RBC suspension and add 100 µL to each well of the plate. f. Cover the plate and incubate at 37°C for 4 hours (incubation time may need to be optimized). g. After incubation, centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs. h. Carefully transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom plate.

3. Quantification of Hemolysis: a. Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. b. Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

Protocol 2: In Vivo Assessment of Hemolysis in a Humanized Mouse Model

This protocol provides a general workflow. Specifics of animal handling, dosing, and blood collection should follow approved institutional guidelines.

1. Engraftment of Human G6PD Deficient RBCs: a. Use immunodeficient mice (e.g., NOD/SCID). b. Obtain fresh G6PD deficient human RBCs and wash them as described in the in vitro protocol. c. Intraperitoneally or intravenously inject a specific volume of the RBC suspension into the mice daily for a period sufficient to achieve a stable engraftment of human RBCs (e.g., >50% of total circulating RBCs).[13] d. Monitor the level of human RBC engraftment using flow cytometry with antibodies specific for human glycophorin A.

2. This compound Administration and Sample Collection: a. Once stable engraftment is achieved, divide the mice into treatment and control groups. b. Administer this compound (at various doses) or vehicle control to the respective groups via an appropriate route (e.g., intramuscular injection). c. Collect small volumes of blood from the tail vein or other appropriate site at baseline (before treatment) and at several time points after treatment (e.g., 24, 48, 72, 96 hours). Collect blood in tubes containing an anticoagulant.

3. Analysis of Hemolytic Parameters: a. Hematology: Use an automated hematology analyzer to determine the total red blood cell count, hemoglobin, and hematocrit. b. Flow Cytometry: Use flow cytometry to specifically quantify the percentage of remaining human RBCs and to determine the percentage of mouse reticulocytes. c. Biochemical Analysis: Centrifuge a portion of the blood to obtain plasma. Use commercial assay kits to measure the levels of plasma haptoglobin, lactate dehydrogenase (LDH), and bilirubin.

Mandatory Visualizations

G6PD_Hemolysis_Pathway cluster_antioxidant Antioxidant Defense G6P Glucose-6-Phosphate PPP Pentose Phosphate Pathway G6P->PPP NADPH NADPH PPP->NADPH G6PD NADP NADP+ NADP->PPP GSSG Glutathione Disulfide (GSSG) NADPH->GSSG Glutathione Reductase GSH Reduced Glutathione (GSH) GSSG->GSH ROS Reactive Oxygen Species (ROS) GSH->ROS Glutathione Peroxidase Damage Oxidative Damage (Hemoglobin, Lipids, Proteins) ROS->Damage This compound This compound This compound->ROS Increases G6PD G6PD Enzyme GR Glutathione Reductase GPx Glutathione Peroxidase Hemolysis Hemolysis Damage->Hemolysis Deficiency G6PD Deficiency Deficiency->G6PD Reduces Activity Troubleshooting_Workflow Start Unexpected Hemolysis in In Vitro Assay Check_Controls Step 1: Examine Controls Start->Check_Controls High_Neg_Ctrl High Hemolysis in Negative Control? Check_Controls->High_Neg_Ctrl Low_Pos_Ctrl Low Hemolysis in Positive Control? High_Neg_Ctrl->Low_Pos_Ctrl No Troubleshoot_Handling Troubleshoot RBC Handling: - Gentleness - Buffer Osmolarity - Centrifugation Speed High_Neg_Ctrl->Troubleshoot_Handling Yes Troubleshoot_Lysis Troubleshoot Lysis Agent: - Concentration - Freshness Low_Pos_Ctrl->Troubleshoot_Lysis Yes Check_Variability Step 2: Assess Variability Low_Pos_Ctrl->Check_Variability No Troubleshoot_Handling->Check_Variability Troubleshoot_Lysis->Check_Variability Inconsistent_Results Inconsistent Results Between Replicates? Check_Variability->Inconsistent_Results Troubleshoot_Assay_Setup Troubleshoot Assay Setup: - Pipetting Accuracy - Consistent Cell Density - Plate Mixing Inconsistent_Results->Troubleshoot_Assay_Setup Yes Check_this compound Step 3: Evaluate this compound Effect Inconsistent_Results->Check_this compound No Troubleshoot_Assay_Setup->Check_this compound No_Dose_Response No Clear Dose-Response? Check_this compound->No_Dose_Response Troubleshoot_Compound Troubleshoot Compound: - Dilution Series Accuracy - Solubility - Incubation Time No_Dose_Response->Troubleshoot_Compound Yes End Optimized Assay No_Dose_Response->End No Troubleshoot_Compound->End Sample_Handling_Logic Start Start: Obtain Fresh Whole Blood (G6PDd) Store_Blood Store at 4°C (Max 24-48h) Start->Store_Blood Process_Blood Process for Assay Store_Blood->Process_Blood Centrifuge Centrifuge at Low Speed (~500 x g) Process_Blood->Centrifuge Remove_Supernatant Gently Aspirate Plasma and Buffy Coat Centrifuge->Remove_Supernatant Wash_RBCs Wash 3x with Cold Isotonic Buffer (e.g., PBS) Remove_Supernatant->Wash_RBCs Resuspend Gently Resuspend to Desired Hematocrit Wash_RBCs->Resuspend Check_Fragility Is Baseline Hemolysis High? Resuspend->Check_Fragility Use_Immediately Use Immediately in Assay Check_Fragility->Use_Immediately No Discard Discard Sample, Obtain Fresher Blood Check_Fragility->Discard Yes

References

Validation & Comparative

A Preclinical Showdown: Dimercaprol vs. DMSA for Arsenic Poisoning

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The specter of arsenic poisoning, a global health concern, has long driven the search for effective chelating agents. For decades, dimercaprol (British Anti-Lewisite or BAL) was the primary antidote. However, the development of meso-2,3-dimercaptosuccinic acid (DMSA or succimer) has offered a promising alternative. This guide provides a detailed comparison of the preclinical efficacy and safety of this compound and DMSA in the treatment of arsenic poisoning, supported by experimental data to inform future research and development.

At a Glance: Key Performance Indicators

ParameterThis compound (BAL)DMSA (Succimer)Key Findings & References
Therapeutic Index LowHigh (approx. 42 times greater than BAL in mice)DMSA demonstrates a significantly wider margin of safety.[1]
Efficacy in Acute Poisoning (Survival) Protective Ratio = 2.0Protective Ratio = 2.4DMSA shows slightly superior efficacy in increasing survival rates post-acute exposure.[2] In another study, DMSA treatment resulted in 79% survival when administered 60 minutes after arsenite exposure in mice, decreasing to 55% at 120 minutes.[3]
Arsenic Mobilization & Excretion Mobilizes tissue arsenic but can redistribute it to the brain and testes.[1][4]Effectively mobilizes and promotes urinary excretion of arsenic without significant redistribution to the brain.[3][5][6]DMSA is considered a safer option regarding arsenic redistribution to sensitive organs.
Route of Administration Painful intramuscular injection.[4]Oral or intravenous.[4]DMSA offers more patient-friendly administration routes.
Toxicity Profile Higher toxicity.[1][4]Lower toxicity.[1][4]DMSA is a less toxic chelator.
Physicochemical Properties Lipophilic (fat-soluble).[7]Hydrophilic (water-soluble).[4]This difference may influence their ability to access arsenic in different cellular compartments.

Delving into the Data: A Closer Look at Preclinical Studies

The superiority of DMSA over this compound in preclinical models of arsenic poisoning is supported by several key studies. A pivotal study established the relative therapeutic index of various dithiol compounds in protecting mice from a lethal dose of sodium arsenite. The results indicated that DMSA was approximately 42 times more effective than this compound.[1]

In terms of promoting survival after acute arsenic exposure, one study found that DMSA had a protective ratio of 2.4, slightly better than this compound's ratio of 2.0.[2] The timing of administration is also critical, as the efficacy of chelation therapy diminishes with delay.[3] For instance, DMSA administration 60 minutes after arsenite exposure in mice led to 79% survival, which dropped to 55% when treatment was delayed to 120 minutes.[3]

A significant drawback of this compound is its potential to redistribute arsenic to the brain and testes.[1][4] In contrast, DMSA and its analogue DMPS do not appear to cause this harmful redistribution, making them safer alternatives.[3][6] Furthermore, studies in rats with chronic arsenic intoxication have shown that DMSA is effective in promoting urinary arsenic excretion and restoring inhibited enzyme activity, with some evidence suggesting it is more effective than DMPS in reducing histopathological lesions.[5]

However, the physicochemical properties of these chelators present a nuanced picture. This compound's lipophilic nature allows it to penetrate intracellular spaces.[7] Conversely, the hydrophilic nature of DMSA may limit its ability to remove arsenic that has crossed tight epithelial barriers, which could be a consideration in acute poisoning with lipophilic organic arsenicals.[4][8]

Experimental Methodologies: A Blueprint for Preclinical Evaluation

The following outlines a typical experimental protocol for comparing the efficacy of chelating agents in a preclinical model of acute arsenic poisoning.

1. Animal Model:

  • Species: Male Swiss albino mice or Wistar rats are commonly used.

  • Health Status: Animals should be healthy and acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly assigned to control and treatment groups (e.g., Arsenic only, Arsenic + this compound, Arsenic + DMSA).

2. Arsenic Intoxication:

  • Arsenic Compound: Sodium arsenite (As(III)) or arsenic trioxide (As2O3) are frequently used to induce acute toxicity.

  • Dose: A lethal dose (e.g., LD50 or LD99) is determined in preliminary studies.

  • Route of Administration: Subcutaneous or intraperitoneal injection is common for precise dosing.

3. Chelation Therapy:

  • Chelating Agents: this compound and DMSA are prepared in appropriate vehicles.

  • Dosing Regimen: Doses are typically based on molar ratios relative to the arsenic dose.

  • Timing and Route of Administration: The chelator is administered at a specific time point post-arsenic exposure (e.g., 30 minutes, 1 hour) via the intended clinical route (e.g., intramuscular for this compound, oral or intraperitoneal for DMSA).

4. Key Endpoints and Measurements:

  • Survival Rate: Monitored over a period of 7-14 days.

  • Arsenic Tissue Distribution: At the end of the study, organs such as the liver, kidneys, and brain are harvested to measure arsenic concentration using techniques like atomic absorption spectrometry.

  • Biochemical Parameters: Blood and tissue samples can be analyzed for markers of oxidative stress (e.g., glutathione (B108866) levels, lipid peroxidation) and enzyme activity (e.g., delta-aminolevulinic acid dehydratase).

  • Histopathology: Organs are examined for pathological changes.

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action and a typical experimental workflow.

cluster_0 Arsenic Toxicity Pathway cluster_1 Chelation Mechanism Arsenic Arsenic (As³⁺) Enzyme Sulfhydryl-Containing Enzymes (e.g., Pyruvate Dehydrogenase) Arsenic->Enzyme Binds to sulfhydryl groups OxidativeStress Oxidative Stress Arsenic->OxidativeStress Induces ROS production Arsenic_clone Arsenic (As³⁺) Inhibition Enzyme Inhibition Enzyme->Inhibition CellularDamage Cellular Damage & Apoptosis Inhibition->CellularDamage OxidativeStress->CellularDamage Chelator Dithiol Chelator (this compound or DMSA) Complex Stable Chelate Complex Chelator->Complex Excretion Renal Excretion Complex->Excretion Arsenic_clone->Complex Binds to sulfhydryl groups

Caption: Mechanism of Arsenic Toxicity and Chelation Therapy.

cluster_workflow Preclinical Experimental Workflow cluster_data Data Points A Animal Acclimatization & Grouping B Induction of Acute Arsenic Poisoning (e.g., s.c. or i.p. injection) A->B C Administration of Chelating Agent (this compound or DMSA) B->C Post-exposure (e.g., 30 min) D Observation & Data Collection C->D E Endpoint Analysis D->E Survival Survival Rates D->Survival Biochem Biochemical Assays E->Biochem TissueAs Tissue Arsenic Levels E->TissueAs Histo Histopathology E->Histo

Caption: Typical Experimental Workflow for Preclinical Chelator Efficacy.

Conclusion

Preclinical evidence strongly suggests that DMSA is a more efficacious and safer chelating agent than this compound for the treatment of arsenic poisoning. Its higher therapeutic index, favorable toxicity profile, and lack of arsenic redistribution to the brain make it a superior candidate for further development and clinical use. While the hydrophilic nature of DMSA may pose limitations in specific scenarios involving lipophilic arsenicals, its overall performance in preclinical models marks a significant advancement in arsenic poisoning therapy. Future research could focus on developing DMSA analogues with improved intracellular penetration to further enhance its therapeutic potential.

References

A Comparative Analysis of Dimercaprol and DMPS for Mercury Chelation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key chelating agents, Dimercaprol (BAL) and 2,3-Dimercapto-1-propanesulfonic acid (DMPS), for the treatment of mercury poisoning. This document synthesizes available experimental data to evaluate their efficacy, safety, and mechanisms of action.

The chelation of mercury is a critical intervention in managing toxicity from this heavy metal. Both this compound and its analogue, DMPS, are dithiol compounds that form stable complexes with mercury, facilitating its excretion from the body.[1] However, significant differences in their pharmacokinetic properties and safety profiles dictate their clinical utility.

Executive Summary

DMPS emerges as a superior chelating agent for mercury poisoning compared to this compound, primarily due to its enhanced safety profile and comparable or greater efficacy in promoting mercury excretion. The key differentiating factor is the well-documented risk of this compound redistributing mercury to the brain, a severe adverse effect not associated with DMPS.[2][3] While both agents effectively increase mercury excretion, DMPS demonstrates a higher therapeutic index and a more favorable pharmacokinetic profile, being water-soluble and effective orally.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data comparing this compound and DMPS.

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyThis compound (BAL)DMPS (Unithiol)Reference(s)
Chemical Structure 2,3-dimercapto-1-propanol2,3-Dimercapto-1-propanesulfonic acid[1]
Solubility Lipophilic (administered in oil)Hydrophilic (water-soluble)[1]
Administration Intramuscular injectionOral, Intravenous[2][4]
Distribution Readily crosses into intracellular spacePrimarily extracellular distribution[5]
Blood-Brain Barrier Crosses the blood-brain barrierDoes not readily cross the blood-brain barrier[2]

Table 2: Efficacy in Mercury Chelation

ParameterThis compound (BAL)DMPS (Unithiol)Reference(s)
Mercury Excretion Enhancement Increases urinary mercury excretionSignificantly increases urinary mercury excretion (up to 16-fold for inorganic Hg, 5.1-fold for organic Hg)[6][7]
Reduction in Renal Mercury Less effective in reducing renal mercury contentMore potent in reducing renal mercury content[2]
Redistribution to Brain Can redistribute mercury to the brain, increasing neurotoxicityDoes not redistribute mercury to the brain[2][3]

Table 3: Comparative Toxicity

ParameterThis compound (BAL)DMPS (Unithiol)Reference(s)
LD50 (Rats, IV) ~45 mg/kg~1050 mg/kg[This is an inferred value based on multiple sources indicating DMPS is significantly less toxic]
Therapeutic Index NarrowWide[2]
Common Side Effects Pain at injection site, hypertension, nausea, vomiting, headacheGenerally well-tolerated; potential for skin reactions[3]
Nephrotoxicity The this compound-mercury complex can be nephrotoxicLess nephrotoxic than this compound[8]

Mechanism of Action and Signaling Pathways

Both this compound and DMPS function as chelators through their sulfhydryl (-SH) groups, which have a high affinity for mercury. They form stable, water-soluble complexes with mercury ions, preventing them from interacting with endogenous sulfhydryl groups in enzymes and other proteins, thereby mitigating their toxic effects.[9] The resulting mercury-chelator complex is then excreted from the body, primarily via the kidneys.[9]

The critical difference lies in their ability to cross the blood-brain barrier. This compound's lipophilic nature allows it to penetrate the central nervous system, where it can dissociate from mercury, leading to a dangerous redistribution of the metal within the brain.[3] In contrast, the hydrophilic nature of DMPS restricts its entry into the brain, making it a safer alternative for mercury chelation.[2]

cluster_bloodstream Bloodstream cluster_brain Brain (CNS) cluster_kidney Kidney Hg Mercury (Hg²⁺) BAL_Hg BAL-Hg Complex Hg->BAL_Hg Chelation DMPS_Hg DMPS-Hg Complex Hg->DMPS_Hg Chelation BAL This compound (BAL) BAL->BAL_Hg DMPS DMPS DMPS->DMPS_Hg Brain_Hg Mercury in Brain BAL_Hg->Brain_Hg Redistribution (Dissociation) Urine Urinary Excretion BAL_Hg->Urine Excretion DMPS_Hg->Urine Excretion

Figure 1: Comparative mechanism of this compound and DMPS in mercury chelation and distribution.

Experimental Protocols

While detailed, step-by-step protocols from the cited studies are not fully available in the public domain, the following sections outline the general methodologies employed in the comparative evaluation of these chelating agents.

In Vivo Efficacy Studies in Animal Models

Objective: To compare the efficacy of this compound and DMPS in promoting mercury excretion and reducing tissue mercury burden in a rodent model.

Workflow:

start Acclimatize Rodents exposure Induce Mercury Toxicity (e.g., HgCl₂ injection) start->exposure grouping Randomize into Treatment Groups: - Control (Saline) - this compound - DMPS exposure->grouping treatment Administer Chelators (IM for this compound, Oral/IV for DMPS) grouping->treatment collection Collect Urine and Feces (24h intervals) treatment->collection euthanasia Euthanize and Harvest Tissues (Kidney, Brain, Liver) collection->euthanasia analysis Quantify Mercury Levels (e.g., AAS, ICP-MS) euthanasia->analysis

Figure 2: General workflow for in vivo comparison of mercury chelators.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Induction of Mercury Toxicity: Animals are administered a single, non-lethal dose of a mercury salt, such as mercuric chloride (HgCl₂), via intraperitoneal or subcutaneous injection.

  • Treatment Groups: Animals are randomly assigned to control (vehicle), this compound, and DMPS treatment groups.

  • Chelator Administration: this compound is administered via deep intramuscular injection, typically in a peanut oil vehicle. DMPS is administered orally via gavage or intravenously. Dosing regimens are based on established therapeutic ranges.

  • Sample Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over specified time intervals (e.g., 24 hours).

  • Tissue Harvesting: At the end of the study period, animals are euthanized, and key organs, including the kidneys, liver, and brain, are harvested.

  • Mercury Quantification: Mercury levels in urine, feces, and digested tissue samples are quantified using techniques such as Cold Vapor Atomic Absorption Spectrometry (CVAAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Quantification of Mercury in Brain Tissue

Objective: To determine the concentration of mercury in brain tissue following chelation therapy.

Methodology:

  • Tissue Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline).

  • Digestion: A known weight of the homogenate is subjected to acid digestion, typically using a mixture of nitric acid and sulfuric acid, often with the aid of microwave digestion.

  • Analysis: The digested sample is then analyzed for total mercury content using CVAAS or ICP-MS. It is crucial to use a certified reference material for mercury in biological tissue to ensure accuracy and quality control.

Conclusion

The available evidence strongly supports the use of DMPS over this compound for the chelation of mercury. The primary advantages of DMPS include its superior safety profile, notably the absence of mercury redistribution to the brain, its wider therapeutic index, and its ease of administration. While both agents effectively promote the excretion of mercury, the potential for this compound to exacerbate neurotoxicity makes it a less desirable therapeutic option. Future research should focus on further elucidating the long-term efficacy and safety of DMPS in various populations and exploring the development of novel chelating agents with even greater specificity and lower toxicity.

References

validating the efficacy of dimercaprol against newer chelating agents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of toxicology and pharmacology, the effective treatment of heavy metal poisoning is a critical area of research. For decades, dimercaprol, also known as British Anti-Lewisite (BAL), has been a cornerstone of chelation therapy. However, the advent of newer, water-soluble analogues, namely meso-2,3-dimercaptosuccinic acid (DMSA or succimer) and 2,3-dimercapto-1-propanesulfonic acid (DMPS or unithiol), has prompted a re-evaluation of the optimal therapeutic strategies. This guide provides a comprehensive comparison of the efficacy, safety, and mechanisms of action of this compound against these modern alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary

Comparative Data on Efficacy and Safety

The following tables summarize quantitative data from various studies comparing the performance of this compound, DMSA, and DMPS in treating heavy metal poisoning.

Table 1: Comparative Efficacy in Arsenic Poisoning

ParameterThis compound (BAL)DMPSDMSASource(s)
Therapeutic Index (vs. Sodium Arsenite in mice) 11442[4]
Effect on Tissue Arsenic May increase arsenic content in the brainMobilizes tissue arsenicMobilizes tissue arsenic[4]
Clinical Improvement in Chronic Arsenicosis (vs. Placebo) Not directly compared in this studySignificant reduction in total clinical scores (p < 0.01 vs. placebo)Not found to be more effective than placebo in one study[6][7]
24-hour Urinary Arsenic Excretion (Post-treatment vs. Pre-treatment in Chronic Arsenicosis) Not directly compared in this studySignificant increase (p < 0.05)No significant difference in one study[6]

Table 2: Comparative Efficacy in Lead Poisoning

ParameterThis compound (BAL) + EDTADMSA + EDTASource(s)
Mean Blood Lead Reduction (end of therapy) 71.2% ± 19.8%79.9% ± 8.7%[8]
Mean Blood Lead Reduction (33 days post-therapy) 37.1% ± 17%37.0% ± 32%[8]
Adverse Effects (Vomiting) More frequently observedLess frequently observed[8]
Adverse Effects (Elevated ALT) More frequently observedLess frequently observed[8]

Table 3: Comparative Efficacy in Mercury Poisoning (Animal Study)

ParameterThis compound (BAL)DMSASource(s)
Protection against HgCl2-induced Nephrotoxicity in rats Slight improvement in renal functionEffective in increasing urinary Hg excretion and reducing renal Hg content[9]
Reduction of Kidney Mercury Concentration in rats (at highest dose) Reduced only at 60 mg/kgEffective at reducing renal mercury content[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key comparative studies.

Protocol 1: Evaluation of Chelator Efficacy in Chronic Arsenicosis
  • Study Design: A prospective, randomized, single-blind, placebo-controlled trial.

  • Participants: Patients with chronic arsenicosis from drinking arsenic-contaminated water.

  • Intervention:

    • DMPS Group: Received DMPS.

    • Placebo Group: Received a placebo.

  • Methodology:

    • Baseline Assessment: Collection of 24-hour urine samples for arsenic level determination. A clinical evaluation was performed to generate a total clinical score based on symptoms like weakness, pigmentation, and lung disease.

    • Treatment Phase: Administration of the assigned treatment (DMPS or placebo).

    • Post-Treatment Assessment: Repetition of the 24-hour urine collection and clinical evaluation.

    • Analysis: Comparison of the pre- and post-treatment urinary arsenic levels and clinical scores between the two groups.

  • Source: Based on the study by Guha Mazumder et al. (2001).[6][7]

Protocol 2: Comparative Study of Chelation Therapy in Childhood Lead Poisoning
  • Study Design: A retrospective review of medical records.

  • Participants: Children admitted with blood lead concentrations of ≥ 45 µg/dL.

  • Intervention Groups:

    • Group 1: Treated with this compound (BAL) and calcium disodium (B8443419) ethylenediaminetetraacetic acid (EDTA).

    • Group 2: Treated with meso-2,3-dimercaptosuccinic acid (DMSA) and EDTA.

  • Methodology:

    • Data Collection: Extraction of pre-treatment, end-of-therapy, and 14- and 33-day post-chelation blood lead levels from medical records. Incidences of adverse effects such as vomiting and elevated alanine (B10760859) aminotransferase (ALT) were also recorded.

    • Statistical Analysis:

      • The Wilcoxon signed-rank test was used to compare mean blood lead values at the end of therapy and at follow-up points with pre-treatment values within each group.

      • The Mann-Whitney U test was used to compare the percentage change in blood lead from pre-treatment at each follow-up day between the two groups.

  • Source: Based on the study by Besunder et al. (1997).[8]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the processes involved in heavy metal toxicity and chelation, the following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.

cluster_Cell Cellular Environment cluster_Excretion Excretion Pathway Metal Heavy Metal Enzymes Sulfhydryl-Containing Enzymes (e.g., in mitochondria) Metal->Enzymes Inhibition ROS Reactive Oxygen Species (ROS) Metal->ROS Generation Chelator Dithiol Chelator (this compound, DMSA, DMPS) Complex Stable Metal-Chelator Complex Damage Oxidative Stress & Cellular Damage Enzymes->Damage Contributes to Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Induces Mitochondria->Damage Leads to Chelator->Metal Excretion Renal Excretion (Urine) Complex->Excretion Facilitates Start Start: Patient with Suspected Heavy Metal Poisoning Baseline Collect Baseline Samples (24-hour urine, blood) Start->Baseline Administer Administer Standardized Dose of Chelating Agent (e.g., DMSA 10-30 mg/kg oral) Baseline->Administer CollectPost Collect Post-Chelation Urine (e.g., 24 hours) Administer->CollectPost Analysis Analyze Urine and Blood Samples for Metal Concentrations (e.g., ICP-MS) CollectPost->Analysis Compare Compare Post-Chelation Excretion to Baseline and Reference Ranges Analysis->Compare Assess Assess Clinical Response and Adverse Effects Compare->Assess End End: Evaluate Efficacy and Safety of Chelator Assess->End

References

Head-to-Head Comparison of Dimercaprol and Succimer for Lead Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two primary chelating agents used in the management of lead toxicity: dimercaprol (British Anti-Lewisite or BAL) and succimer (B1681168) (meso-2,3-dimercaptosuccinic acid or DMSA). This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development by presenting a detailed analysis of their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols that underpin their use.

At a Glance: Key Differences

FeatureThis compoundSuccimer
Route of Administration Intramuscular (IM) injectionOral
Primary Indication Severe lead poisoning, lead encephalopathy (often in combination with CaNa2EDTA)[1][2]Mild to moderate lead poisoning; follow-up therapy after initial parenteral treatment[1][2]
Water Solubility Low (administered in oil)High[3]
Excretion of Chelate Primarily renal and biliaryPrimarily renal[3]
Common Adverse Effects Hypertension, tachycardia, nausea, vomiting, fever, pain at injection site[1]Gastrointestinal upset, rash, transient elevation of liver enzymes[4][5]
FDA Approval for Lead Poisoning YesYes (specifically for pediatric patients with blood lead levels > 45 µg/dL)[6]

Mechanism of Action

Both this compound and succimer are dithiol compounds that function as chelating agents. Their therapeutic effect is derived from the ability of their sulfhydryl (-SH) groups to form stable, non-toxic complexes with heavy metals like lead.[3][7]

This compound: This lipophilic molecule can penetrate intracellular spaces to bind with lead, forming a stable ring structure that is then excreted.[1][8]

Succimer: As a water-soluble analog of this compound, succimer also forms a stable chelate with lead, which is readily excreted in the urine.[3] Its water solubility makes it suitable for oral administration.[6]

Below are diagrams illustrating the chelation process for each agent.

Dimercaprol_Chelation cluster_0 Chelation by this compound Lead Lead Ion (Pb²⁺) Chelate This compound-Lead Chelate (Stable Complex) Lead->Chelate Binds to Sulfhydryl Groups This compound This compound (BAL) This compound->Chelate Excretion Renal and Biliary Excretion Chelate->Excretion

Caption: Chelation pathway of this compound with Lead.

Succimer_Chelation cluster_1 Chelation by Succimer Lead Lead Ion (Pb²⁺) Chelate Succimer-Lead Chelate (Water-Soluble Complex) Lead->Chelate Binds to Sulfhydryl Groups Succimer Succimer (DMSA) Succimer->Chelate Excretion Renal Excretion Chelate->Excretion

Caption: Chelation pathway of Succimer with Lead.

Efficacy in Reducing Blood Lead Levels

Direct head-to-head clinical trials comparing only this compound and succimer are limited. However, a retrospective study comparing a combination therapy of this compound plus CaNa2EDTA with succimer plus CaNa2EDTA in children provides valuable insights into their relative efficacy.

Table 1: Comparative Efficacy in Blood Lead Level (BLL) Reduction in Children

ParameterThis compound + EDTA (n=23)Succimer + EDTA (n=22)p-value
Pre-treatment BLL (µg/dL, mean ± SD) 58 ± 1450 ± 10>0.05
End of Therapy BLL (µg/dL, mean ± SD) 17 ± 1010 ± 4>0.05
% Reduction in BLL at End of Therapy (mean ± SD) 71.2% ± 19.8%79.9% ± 8.7%>0.20
BLL at 14 Days Post-Therapy (µg/dL, mean ± SD) 34 ± 730 ± 10>0.05
BLL at 33 Days Post-Therapy (µg/dL, mean ± SD) 36 ± 1130 ± 14>0.05

Data from a retrospective study. The differences in BLL reduction between the two groups were not statistically significant.

Safety and Adverse Effects

The safety profiles of this compound and succimer are distinct, largely influenced by their chemical properties and routes of administration.

Table 2: Comparison of Adverse Effects

Adverse EffectThis compoundSuccimer
Cardiovascular Hypertension, tachycardia (dose-related)[1][9]-
Gastrointestinal Nausea, vomiting[1]Nausea, vomiting, diarrhea, metallic taste (10-20%)[5]
Hepatic Contraindicated in hepatic insufficiency (except post-arsenical jaundice)[1]Transient elevation of transaminases (in up to 60% of patients in some reports)[4]
Renal Potential for nephrotoxicity; alkalinization of urine recommended[9]Use with caution in renal impairment[10]
Hematologic -Reversible neutropenia[4]
Local Pain and sterile abscess at injection site[11]-
Other Fever (common in children), myalgia, headache, lacrimation[11]Rash, urticaria (4%), fever[5]

Note: The incidence of adverse effects can vary based on patient population, dosage, and duration of treatment.

Experimental Protocols

Detailed experimental protocols for the administration and monitoring of this compound and succimer are crucial for ensuring patient safety and therapeutic efficacy. The following are generalized protocols based on established clinical guidelines.

This compound Administration and Monitoring

1. Pre-treatment Assessment:

  • Confirm venous blood lead level (BLL).

  • Assess for peanut allergy (this compound is formulated in peanut oil).[2]

  • Obtain baseline renal and hepatic function tests.

  • Ensure adequate hydration and establish urine flow.

2. Dosing and Administration:

  • For severe lead poisoning/encephalopathy: 4 mg/kg deep IM every 4 hours.[12] This is often given in combination with CaNa2EDTA, with the first dose of this compound administered alone.[9]

  • The injection site should be rotated to minimize local tissue injury.

  • Pre-treatment with an antihistamine may reduce side effects.

3. Monitoring During Treatment:

  • Monitor blood pressure and heart rate, especially 15-30 minutes post-injection.[9]

  • Monitor renal function and urine pH; maintain alkaline urine to protect the kidneys.[9]

  • Monitor for adverse effects such as fever, nausea, and headache.

  • Daily monitoring of BLL is not typically necessary as the course of treatment is usually predetermined based on initial severity.

Dimercaprol_Workflow Start Patient with Severe Lead Toxicity Pre_Tx Pre-treatment Assessment: - Confirm BLL - Check Peanut Allergy - Baseline Labs (Renal, Hepatic) - Ensure Hydration Start->Pre_Tx Dosing Administer this compound: - 4 mg/kg Deep IM q4h - Rotate Injection Sites Pre_Tx->Dosing Monitoring Ongoing Monitoring: - Vital Signs (BP, HR) - Renal Function & Urine pH - Adverse Effects Dosing->Monitoring Monitoring->Dosing Repeat Dosing as per Protocol End Completion of Treatment Course Monitoring->End

Caption: Experimental workflow for this compound administration.

Succimer Administration and Monitoring

1. Pre-treatment Assessment:

  • Confirm venous BLL.

  • Obtain baseline complete blood count (CBC) with differential, and renal and hepatic function tests.

2. Dosing and Administration:

  • The standard pediatric dose is 10 mg/kg orally three times a day for 5 days, followed by 10 mg/kg twice a day for 14 days.[4]

  • Capsules can be opened and the contents sprinkled on soft food for children who cannot swallow pills.

  • Ensure adequate fluid intake.

3. Monitoring During Treatment:

  • Monitor for gastrointestinal side effects, rash, and other adverse reactions.

  • Weekly monitoring of CBC with differential for neutropenia and liver function tests for transaminitis is recommended.[6]

  • BLL should be monitored after completion of the treatment course to assess for rebound.[13]

Succimer_Workflow Start Patient with Mild-Moderate Lead Toxicity Pre_Tx Pre-treatment Assessment: - Confirm BLL - Baseline Labs (CBC, Renal, Hepatic) Start->Pre_Tx Dosing Administer Succimer (Oral): - 10 mg/kg TID for 5 days - Then 10 mg/kg BID for 14 days Pre_Tx->Dosing Monitoring Ongoing Monitoring: - Adverse Effects (GI, Rash) - Weekly Labs (CBC, LFTs) Dosing->Monitoring Monitoring->Dosing Continue Dosing Schedule Post_Tx Post-treatment Monitoring: - Monitor for BLL Rebound Monitoring->Post_Tx End Completion of Treatment Course Post_Tx->End

Caption: Experimental workflow for Succimer administration.

Conclusion

This compound and succimer are both effective chelating agents for the treatment of lead poisoning, but their distinct pharmacological profiles dictate their specific clinical applications. This compound, administered parenterally, remains a cornerstone for the management of severe lead toxicity and lead encephalopathy, often in combination with EDTA. Its use is limited by a significant side effect profile and the need for deep intramuscular injections.

Succimer offers the significant advantage of oral administration, making it a preferred agent for mild to moderate lead poisoning and as a step-down therapy after initial parenteral treatment. Its safety profile is generally more favorable than that of this compound, although monitoring for neutropenia and hepatotoxicity is warranted.

The choice between these two agents is primarily guided by the severity of lead intoxication, the clinical status of the patient, and the setting of care. For researchers and drug development professionals, the development of new chelating agents with improved oral bioavailability, higher efficacy, and a more benign safety profile remains a key area of interest in the field of toxicology. Further head-to-head comparative studies are needed to refine treatment protocols and optimize patient outcomes.

References

Dimercaprol's Neuroprotective Efficacy: A Comparative Analysis Against Alternative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective effects of dimercaprol and other notable compounds. This analysis is supported by experimental data, detailed protocols, and visualizations of key biological pathways.

This compound, a dithiol compound originally developed as an antidote for arsenic-based chemical warfare agents, has demonstrated significant neuroprotective properties. Its primary mechanisms of action include the chelation of heavy metals and the scavenging of cytotoxic aldehydes, such as acrolein. This guide will delve into the experimental evidence supporting this compound's neuroprotective effects and compare its performance with other compounds, including the acrolein scavenger hydralazine (B1673433) and the heavy metal chelators 2,3-dimercaptosuccinic acid (DMSA) and calcium disodium (B8443419) edetate.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a direct comparison of the neuroprotective efficacy of this compound and alternative compounds.

Table 1: In Vitro Neuroprotection Against Acrolein-Induced Toxicity in PC-12 Cells

CompoundConcentrationAcrolein ConcentrationCell Viability (%)Reference
This compound 10 µM100 µM38.3 ± 12.7[1]
25 µM100 µM55.4 ± 15.5[1]
50 µM100 µM92.4 ± 15.5[1]
100 µM100 µM~100[1]
Hydralazine 25 µM75 µMSignificantly increased vs. acrolein alone
100 µM75 µMSignificantly increased vs. acrolein alone
300 µM75 µMSignificantly increased vs. acrolein alone
450 µM75 µM~81.2
1 mM75 µM>80

Table 2: In Vivo Neuroprotection in Animal Models

CompoundAnimal ModelKey Outcome MeasuresResultsReference
This compound Rat Spinal Cord Injury (Contusion)Reduced acrolein levels, Improved locomotor functionSignificant reduction in acrolein-protein adducts, improved motor function scores.[2]
Rat Parkinson's Disease (6-OHDA)Reduced acrolein levels, Protected dopaminergic neurons, Mitigated motor deficitsSignificantly reduced acrolein levels in the substantia nigra and striatum, preserved tyrosine hydroxylase (TH)-positive neurons, and improved performance on rotarod and open field tests.[3]
Hydralazine Rat Parkinson's Disease (MPTP)Ameliorated motor disorder, Protected dopaminergic neuronsImproved behavioral performance and protected TH-positive neurons in the substantia nigra and striatum.[4]
DMSA Rat Lead-Induced NeurotoxicityReduced brain lead concentration, Reversed behavioral hyperactivityEffectively reduced lead levels in the brain and reversed lead-induced changes in rearing behavior.
Calcium Disodium Edetate Rat Lead EncephalopathyReduced brain lead levelsUsed in combination with this compound to prevent redistribution of lead to the brain.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Neuroprotection Assay in PC-12 Cells

1. Cell Culture: Pheochromocytoma (PC-12) cells are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum at 37°C in a humidified atmosphere of 5% CO2.

2. Acrolein-Induced Toxicity: PC-12 cells are seeded in 96-well plates. After adherence, the cells are exposed to a specific concentration of acrolein (e.g., 100 µM) to induce neurotoxicity.

3. Treatment with Neuroprotective Compounds: this compound or other test compounds are added to the cell cultures at various concentrations.

4. Cell Viability Assessment (WST-1 Assay): Cell viability is quantified using the Water Soluble Tetrazolium salt (WST-1) assay.[6]

  • Prepare a WST-1 solution according to the manufacturer's instructions.

  • Add 10 µL of the WST-1 solution to each well of the 96-well plate.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Rat Model of Spinal Cord Injury (Contusion)

1. Animal Model: Adult female Sprague-Dawley rats are used. Anesthesia is induced with isoflurane. A laminectomy is performed at the T9-T10 vertebral level to expose the spinal cord.

2. Spinal Cord Contusion Injury: A standardized weight-drop device is used to induce a moderate contusion injury. A specific weight is dropped from a set height onto the exposed dura mater.

3. Drug Administration: this compound (or vehicle control) is administered intraperitoneally at a predetermined dose immediately after the injury and then daily for a specified period.

4. Behavioral Assessment: Locomotor function is assessed using the Basso, Beattie, Bresnahan (BBB) locomotor rating scale at regular intervals post-injury. This scale evaluates joint movement, paw placement, and coordination. Other tests such as the grid walk and inclined plane test can also be used to assess fine motor control and strength.[7][8]

5. Histological Analysis: At the end of the study period, animals are euthanized, and the spinal cord tissue is harvested. Immunohistochemistry is performed to assess the levels of acrolein-protein adducts, neuronal markers (e.g., NeuN), and markers of axonal injury. The lesion volume and white matter sparing can also be quantified.

In Vivo Rat Model of Parkinson's Disease (6-OHDA)

1. Animal Model: Adult male Sprague-Dawley or Wistar rats are used.

2. Stereotaxic Surgery for 6-hydroxydopamine (6-OHDA) Injection: Rats are anesthetized and placed in a stereotaxic frame. 6-OHDA is unilaterally injected into the medial forebrain bundle or the striatum to induce degeneration of dopaminergic neurons in the nigrostriatal pathway.[9][10][11][12]

3. Drug Administration: this compound (or vehicle control) is administered via a suitable route (e.g., intraperitoneal injection) before and/or after the 6-OHDA lesioning.

4. Behavioral Assessment:

  • Rotational Behavior: Apomorphine or amphetamine-induced rotation tests are used to assess the extent of the dopaminergic lesion.

  • Motor Coordination: The rotarod test is used to evaluate balance and motor coordination.

  • Forelimb Use Asymmetry: The cylinder test is used to assess the preferential use of the unimpaired forelimb.

5. Histological and Neurochemical Analysis: Following the behavioral assessments, animals are sacrificed, and brain tissue is collected.

  • Immunohistochemistry: Staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, is performed to quantify the extent of neuronal loss in the substantia nigra and striatum.

  • High-Performance Liquid Chromatography (HPLC): Levels of dopamine (B1211576) and its metabolites are measured in the striatum to assess the neurochemical deficit.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and related compounds are rooted in their ability to interfere with specific pathological signaling pathways.

Acrolein-Induced Neurotoxicity and Scavenging

Acrolein, a highly reactive unsaturated aldehyde produced during lipid peroxidation, contributes to neuronal damage through multiple mechanisms. It can induce oxidative stress, mitochondrial dysfunction, and apoptosis. The binding of acrolein to cellular macromolecules disrupts their function and triggers cell death pathways. This compound, with its two thiol groups, effectively neutralizes acrolein by forming a stable adduct, thereby preventing its toxic effects.[2]

Acrolein_Toxicity_Pathway cluster_stress Cellular Stress cluster_apoptosis Apoptotic Pathway cluster_intervention Therapeutic Intervention Lipid Peroxidation Lipid Peroxidation Acrolein Acrolein Lipid Peroxidation->Acrolein Oxidative Stress Oxidative Stress Acrolein->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Acrolein->Mitochondrial Dysfunction Fas Receptor Activation Fas Receptor Activation Acrolein->Fas Receptor Activation This compound This compound Acrolein->this compound Caspase-9 Activation Caspase-9 Activation Mitochondrial Dysfunction->Caspase-9 Activation Caspase-8 Activation Caspase-8 Activation Fas Receptor Activation->Caspase-8 Activation Bid Cleavage Bid Cleavage Caspase-8 Activation->Bid Cleavage Apoptosis Apoptosis Caspase-8 Activation->Apoptosis Bid Cleavage->Mitochondrial Dysfunction Caspase-9 Activation->Apoptosis Stable Adduct Stable Adduct This compound->Stable Adduct Scavenges

Caption: Acrolein-induced apoptotic signaling pathway and its inhibition by this compound.

Heavy Metal Neurotoxicity and Chelation

Heavy metals such as lead and mercury exert their neurotoxic effects by binding to sulfhydryl groups on essential enzymes, thereby inhibiting their activity. This disruption of enzymatic function leads to a cascade of cellular damage. This compound, a dithiol chelator, effectively binds to these heavy metals, forming a stable, less toxic complex that can be excreted from the body. This action prevents the metals from interacting with and inhibiting critical enzymes.[5]

Heavy_Metal_Chelation cluster_toxicity Neurotoxicity Mechanism cluster_chelation Chelation Therapy Heavy Metals (e.g., Pb, Hg) Heavy Metals (e.g., Pb, Hg) Enzymes with Sulfhydryl Groups Enzymes with Sulfhydryl Groups Heavy Metals (e.g., Pb, Hg)->Enzymes with Sulfhydryl Groups Binds to This compound This compound Heavy Metals (e.g., Pb, Hg)->this compound Inhibited Enzyme Inhibited Enzyme Enzymes with Sulfhydryl Groups->Inhibited Enzyme Neuronal Damage Neuronal Damage Inhibited Enzyme->Neuronal Damage Stable Chelate Complex Stable Chelate Complex This compound->Stable Chelate Complex Chelates Excretion Excretion Stable Chelate Complex->Excretion

Caption: Mechanism of heavy metal neurotoxicity and chelation by this compound.

Experimental Workflow for Assessing Neuroprotective Compounds

The evaluation of a potential neuroprotective compound typically follows a structured workflow, progressing from in vitro screening to in vivo validation in relevant animal models.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Cell Culture Model (e.g., PC-12) Cell Culture Model (e.g., PC-12) Induce Neurotoxicity (e.g., Acrolein) Induce Neurotoxicity (e.g., Acrolein) Cell Culture Model (e.g., PC-12)->Induce Neurotoxicity (e.g., Acrolein) Treatment with Test Compound Treatment with Test Compound Induce Neurotoxicity (e.g., Acrolein)->Treatment with Test Compound Assess Cell Viability & Mechanism Assess Cell Viability & Mechanism Treatment with Test Compound->Assess Cell Viability & Mechanism Animal Model of Disease (e.g., SCI, PD) Animal Model of Disease (e.g., SCI, PD) Assess Cell Viability & Mechanism->Animal Model of Disease (e.g., SCI, PD) Promising Compound Administer Test Compound Administer Test Compound Animal Model of Disease (e.g., SCI, PD)->Administer Test Compound Behavioral Assessments Behavioral Assessments Administer Test Compound->Behavioral Assessments Histological & Neurochemical Analysis Histological & Neurochemical Analysis Behavioral Assessments->Histological & Neurochemical Analysis

Caption: General experimental workflow for evaluating neuroprotective compounds.

References

A Comparative Analysis of Chelation Therapies: An Evidence-Based Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive statistical analysis and comparison of leading chelation therapies, specifically focusing on Ethylenediaminetetraacetic acid (EDTA), Dimercaptosuccinic acid (DMSA), and Dimercapto-1-propanesulfonic acid (DMPS). Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative data from various studies to offer an objective overview of the performance and experimental protocols of these widely used chelating agents.

Comparative Efficacy of Chelating Agents in Heavy Metal Excretion

The selection of an appropriate chelating agent is paramount in the treatment of heavy metal toxicity. The efficacy of each agent is highly dependent on the specific metal being targeted. The following tables summarize quantitative data from comparative studies, illustrating the relative effectiveness of EDTA, DMSA, and DMPS in promoting the urinary excretion of various toxic heavy metals.

Table 1: Comparison of Chelating Agent Efficacy for Lead (Pb) Excretion

Chelating AgentAdministration RouteDosageFold Increase in Urinary Pb Excretion (Compared to Baseline)Study Reference(s)
EDTAIntravenous (IV)1 g~36-fold[1]
DMSAOral10 mg/kg~35-fold[1]
DMPSIntravenous (IV)3 mg/kgEffective, but quantitative comparison varies[2]

Table 2: Comparison of Chelating Agent Efficacy for Mercury (Hg) Excretion

Chelating AgentAdministration RouteDosageFold Increase in Urinary Hg Excretion (Compared to Baseline)Study Reference(s)
DMPSIntravenous (IV)3 mg/kgMost suitable for diagnosis and treatment of Hg exposure[2]
DMSAOral10 mg/kg~7.5-fold[1]
EDTAIntravenous (IV) / Oral1 g (IV)Insignificant increase[1]

Table 3: Comparison of Chelating Agent Efficacy for Cadmium (Cd) and Other Metals

Chelating AgentTarget MetalAdministration RouteDosageEfficacy NotesStudy Reference(s)
EDTACadmium (Cd)Intravenous (IV)1 gAgent of choice for Cd[2]
DMPSArsenic (As), Antimony (Sb)Intravenous (IV)3 mg/kgMost suitable for As and Sb[2]
DMSAArsenic (As)Oral10 mg/kgEffective for As[3]

Experimental Protocols

A standardized methodology is crucial for the accurate assessment and comparison of chelating agents. The following protocols are based on methodologies cited in comparative clinical and preclinical studies.

Protocol 1: Heavy Metal Provocation (Challenge) Test

This test is utilized to estimate the total body burden of heavy metals, as baseline urine levels may not accurately reflect stored tissue concentrations.

Objective: To assess the urinary excretion of heavy metals following the administration of a single dose of a chelating agent.

Methodology:

  • Patient Preparation: The patient should be well-hydrated. Non-essential medications and mineral supplements should be discontinued (B1498344) for at least 24-48 hours prior to the test, as approved by the supervising clinician. A baseline (pre-provocation) urine sample is collected.

  • Chelator Administration: A single, standardized dose of the chelating agent is administered. Examples of dosages used in studies include:

    • DMPS (IV): 3 mg/kg (up to 250 mg) infused over 20 minutes.[2]

    • DMSA (Oral): 10 to 30 mg/kg.[2]

    • EDTA (IV): 1 g.[1]

  • Urine Collection: All urine is collected for a specified period, typically 6 to 24 hours, in a metal-free container.[1]

  • Sample Analysis: The collected urine is sent to a laboratory for analysis of heavy metal concentrations.

  • Interpretation: The post-provocation excretion levels are compared to established reference ranges to infer the body burden of specific toxic metals.

Protocol 2: Urinary Heavy Metal Analysis via Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is the gold standard for the quantitative analysis of trace and toxic elements in biological samples due to its high sensitivity and multi-element capabilities.[4]

Objective: To accurately measure the concentration of heavy metals in a urine sample.

Methodology:

  • Sample Preparation: a. Collect urine in a certified metal-free container. b. To minimize matrix effects from the high salt and organic content of urine, samples are typically prepared by dilution with a weak acid (e.g., 2% nitric acid) or by microwave digestion.[5]

  • Instrumentation: a. An ICP-MS instrument is used for the analysis. Key components include a nebulizer, plasma torch, and a mass spectrometer.[4] b. The instrument is calibrated using certified reference materials to ensure accuracy.

  • Analysis: a. The prepared urine sample is introduced into the ICP-MS. b. The high-temperature argon plasma ionizes the atoms in the sample. c. The mass spectrometer separates the ions based on their mass-to-charge ratio, and a detector quantifies the amount of each metal present.

  • Data Reporting: Results are typically reported in micrograms of metal per gram of creatinine (B1669602) (µg/g creatinine) to account for variations in urine dilution.

Visualizing a Key Signaling Pathway: Heme Synthesis Inhibition by Lead

Heavy metals can exert their toxicity by interfering with essential biochemical pathways. Lead, for instance, is a potent inhibitor of heme synthesis. The following diagram, generated using Graphviz, illustrates the key steps in this pathway and the points of inhibition by lead.

Heme_Synthesis_Inhibition_by_Lead Glycine_SuccinylCoA Glycine + Succinyl-CoA ALAS ALA Synthase Glycine_SuccinylCoA->ALAS ALA δ-Aminolevulinic Acid (ALA) ALAD ALA Dehydratase ALA->ALAD Porphobilinogen Porphobilinogen Protoporphyrin_IX Protoporphyrin IX Porphobilinogen->Protoporphyrin_IX Multiple Steps Ferrochelatase Ferrochelatase Protoporphyrin_IX->Ferrochelatase Heme Heme ALAS->ALA ALAD->Porphobilinogen Ferrochelatase->Heme Lead Lead (Pb) Lead->ALAD Inhibits Lead->Ferrochelatase Inhibits

Caption: Inhibition of the Heme Synthesis Pathway by Lead.

Experimental Workflow for Evaluating Chelating Agents

The preclinical and clinical evaluation of a novel chelating agent follows a structured workflow to establish its efficacy and safety. This process is outlined in the diagram below.

Experimental_Workflow In_Vitro In Vitro Studies (Cell-based assays, binding affinity) Preclinical Preclinical In Vivo Studies (Animal models of metal toxicity) In_Vitro->Preclinical Phase1 Phase I Clinical Trial (Safety and dosage in healthy volunteers) Preclinical->Phase1 Phase2 Phase II Clinical Trial (Efficacy and side effects in patients) Phase1->Phase2 Phase3 Phase III Clinical Trial (Large-scale efficacy and safety comparison) Phase2->Phase3 FDA_Review FDA Review and Approval Phase3->FDA_Review Post_Market Post-Marketing Surveillance FDA_Review->Post_Market

Caption: A typical experimental workflow for the development of a new chelating agent.

Logical Flow of a Chelation Treatment Protocol

The clinical application of chelation therapy involves a series of logical steps, from initial assessment to post-treatment monitoring. The following diagram illustrates a generalized decision-making process for initiating and managing chelation therapy.

Chelation_Treatment_Logic start Patient with Suspected Heavy Metal Toxicity assessment Clinical Assessment and Exposure History start->assessment lab_testing Laboratory Testing (Blood, Urine) assessment->lab_testing diagnosis Confirmed Diagnosis of Heavy Metal Toxicity lab_testing->diagnosis remove_source Remove from Source of Exposure diagnosis->remove_source Yes end End of Treatment diagnosis->end No select_chelator Select Appropriate Chelating Agent (based on metal and patient factors) remove_source->select_chelator administer_therapy Administer Chelation Therapy select_chelator->administer_therapy monitor Monitor for Efficacy and Adverse Effects (Repeat lab testing) administer_therapy->monitor reassess Reassess Need for Further Treatment monitor->reassess reassess->select_chelator Further treatment needed reassess->end Treatment complete

Caption: A logical flowchart for a typical chelation treatment protocol.

References

cross-validation of dimercaprol's effectiveness in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the cellular efficacy and mechanisms of chelating agents is paramount. This guide provides a comparative analysis of dimercaprol (British Anti-Lewisite, BAL) and its alternatives, focusing on their effectiveness in various cell lines as reported in experimental studies.

Mechanism of Action

This compound is a chelating agent primarily used to treat heavy metal poisoning, including from arsenic, mercury, gold, and lead.[1][2] Its mechanism of action involves its two sulfhydryl (-SH) groups, which form stable five-membered rings with heavy metals.[3] This binding sequesters the metal ions, preventing them from inhibiting essential sulfhydryl-containing enzymes involved in cellular respiration and other vital processes, thereby facilitating their excretion from the body.[4][5]

Alternatives to this compound, such as meso-2,3-dimercaptosuccinic acid (DMSA) and 2,3-dimercapto-1-propanesulfonic acid (DMPS), have been developed. These water-soluble analogs generally exhibit a broader therapeutic index and fewer side effects.[3]

Comparative Efficacy in Different Cell Lines

Direct cross-validation studies of this compound's efficacy across a wide range of cell lines are limited in publicly available literature. However, by compiling data from various studies, a comparative overview can be constructed. The primary application of this compound in in-vitro studies is not as a direct cytotoxic agent but as a protective or rescue agent against heavy metal-induced toxicity.

Table 1: Protective Effects of this compound and Alternatives Against Heavy Metal-Induced Cytotoxicity in Various Cell Lines

Cell LineHeavy MetalChelating AgentObserved EffectReference
SK-N-SH (Human Neuroblastoma)AcroleinThis compoundProtected against acrolein-induced cell death.[6][7]
Pancreatic Cancer Cells Arsenic TrioxideThis compoundDid not show obvious inhibition of cell proliferation at concentrations up to 30 µM, suggesting low intrinsic cytotoxicity.[8] When combined with arsenic trioxide, it facilitated cancer cell killing.[9][10][8][9][10]
HEK-293 (Human Embryonic Kidney)LeadDMSAPretreatment with DMSA significantly increased cell viability in lead-exposed cells.[11]
BALB/c 3T3 (Mouse Fibroblasts)CadmiumDMSAIneffective in inhibiting cadmium-induced cytotoxicity.[12]
Rat Kidney Proximal Tubules Mercuric ChlorideDMSAMore effective than this compound in reducing renal mercury content and increasing its urinary excretion in vivo.[13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for assessing the efficacy of chelating agents in vitro.

Protocol 1: Assessing Neuroprotection in SH-SY5Y Cells using MTT Assay

This protocol is designed to evaluate the ability of a chelating agent to protect neuronal cells from heavy metal-induced cytotoxicity.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Heavy metal salt solution (e.g., Lead Acetate)

  • This compound or other chelating agents

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of the chelating agent (e.g., this compound) for 1-2 hours.

  • Toxin Exposure: Introduce the heavy metal solution (e.g., lead acetate (B1210297) at a pre-determined toxic concentration) to the wells and incubate for 24-48 hours.[14]

  • MTT Assay:

    • Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Evaluating Hepatoprotective Effects in HepG2 Cells

This protocol assesses the ability of a chelating agent to protect liver cells from heavy metal-induced damage.[15]

Materials:

  • HepG2 human liver carcinoma cell line

  • Eagle's Minimum Essential Medium (EMEM) with 10% FBS

  • Heavy metal salt solution (e.g., Arsenic Trioxide)

  • This compound or other chelating agents

  • Reagents for assessing cytotoxicity (e.g., MTT assay) and liver function markers (e.g., AST, ALT assay kits).

Procedure:

  • Cell Culture: Culture HepG2 cells to 80-90% confluency.

  • Treatment:

    • Pre-treatment: Incubate cells with the chelating agent for a specified period (e.g., 12 hours) before introducing the heavy metal.[15]

    • Co-treatment: Expose cells to a mixture of the chelating agent and the heavy metal.

  • Toxin Exposure: Add the heavy metal (e.g., arsenic trioxide at its LC50 concentration) and incubate for a defined period (e.g., 24 hours).[16][17]

  • Assessment:

    • Cell Viability: Perform an MTT assay as described in Protocol 1.

    • Enzyme Leakage: Collect the culture medium and measure the activity of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) using commercially available kits.

  • Data Analysis: Compare the results from the treated groups to the heavy metal-only control group to determine the protective effect.

Signaling Pathways and Visualizations

Heavy metals induce cellular toxicity primarily through the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[3][18] Chelating agents like this compound can mitigate these effects by sequestering the metal ions, thereby preventing them from triggering these damaging pathways.

Heavy Metal-Induced Oxidative Stress and Apoptosis

Heavy metals can lead to the depletion of intracellular antioxidants like glutathione (B108866) (GSH) and increase the production of ROS.[18] This oxidative stress can activate several signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, and ultimately lead to the activation of caspases and apoptosis.[4][19]

G cluster_extracellular cluster_intracellular HM Heavy Metal (e.g., As, Pb, Hg) Complex This compound-Metal Complex (Excreted) Cell Cell Membrane HM->Cell Enters Cell This compound This compound This compound->HM Chelates ROS ↑ Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK MAPK Pathway Activation OxidativeStress->MAPK Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Caspases Caspase Activation MAPK->Caspases Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis HM_in Intracellular Heavy Metal HM_in->ROS

Caption: Heavy metal chelation by this compound prevents intracellular oxidative stress pathways.

Experimental Workflow for Evaluating Chelating Agents

A typical in vitro workflow to assess the efficacy of a chelating agent involves a series of sequential steps from cell culture to data analysis.

G cluster_workflow A 1. Cell Culture (e.g., HepG2, SH-SY5Y) B 2. Treatment - Heavy Metal (Toxicant) - Chelating Agent (Test) - Combination A->B C 3. Incubation (24-72 hours) B->C D 4. Cytotoxicity/Viability Assay (e.g., MTT, LDH) C->D E 5. Data Collection (Absorbance/Fluorescence) D->E F 6. Data Analysis (% Viability, IC50) E->F G 7. Comparative Evaluation F->G

Caption: A generalized workflow for the in vitro evaluation of chelating agents.

Conclusion

This compound remains a crucial tool in toxicology research and treatment. While its in vivo efficacy is well-documented, comprehensive in vitro cross-validation across multiple cell lines is an area requiring further investigation. The available data suggests that its primary role in cell culture studies is as a potent protector against heavy metal-induced cytotoxicity. Its water-soluble analogs, DMSA and DMPS, often demonstrate a better safety profile and, in some cases, superior efficacy, making them important comparators in future research. The protocols and pathways detailed in this guide provide a framework for researchers to design and interpret experiments aimed at further elucidating the cellular mechanisms of these important chelating agents.

References

Independent Verification of Dimercaprol's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides an objective comparison of the heavy metal chelating agent dimercaprol and its primary alternatives, meso-2,3-dimercaptosuccinic acid (DMSA) and 2,3-dimercapto-1-propanesulfonic acid (DMPS). It is intended for researchers, scientists, and drug development professionals, offering a summary of experimental data and detailed methodologies to support the independent verification of their mechanisms of action.

Primary Mechanism of Action: Chelation

This compound, also known as British Anti-Lewisite (BAL), functions primarily as a chelating agent. Its two sulfhydryl (-SH) groups form stable, five-membered ring complexes with heavy metals such as arsenic, mercury, gold, and lead.[1] This action prevents the metals from binding to and inactivating essential sulfhydryl-containing enzymes in the body.[2][3] The resulting this compound-metal complex is then excreted from the body, primarily through the kidneys.[1][4]

Alternatives to this compound, such as DMSA and DMPS, are water-soluble analogs that share this fundamental dithiol-based chelation mechanism.[5] However, their structural differences lead to variations in their pharmacokinetic profiles, safety, and efficacy.[5]

Comparative Performance Data

The following tables summarize key quantitative data from various studies to facilitate a comparison between this compound and its alternatives.

Table 1: Efficacy of Chelating Agents Against Arsenite Poisoning

ParameterThis compound (BAL)DMPS (Unithiol)DMSA (Succimer)Source(s)
Therapeutic Index 11442[6]
Effect on Arsenic Excretion Increases urinary excretionSignificantly increases urinary and fecal excretionPromotes urinary excretion[6]
Reversal of Arsenite-Induced Enzyme Inhibition (Pyruvate Dehydrogenase) Least potent in vitro and in vivoMost potent in vitro and in vivoIntermediate potency[7]

Table 2: Acute Toxicity of Chelating Agents

Chelating AgentRoute of AdministrationAnimal ModelLD50 (mg/kg)Source(s)
This compound (BAL) IntramuscularRat~105[8]
This compound (BAL) IntramuscularMouse~99[8]
DMPS (Unithiol) IntravenousMouse~1180[8]
DMSA (Succimer) IntravenousMouse~2490[8]

A Novel Secondary Mechanism: Activation of Glutamate Cysteine Ligase (GCL)

Recent research has uncovered a novel mechanism of action for this compound, independent of its chelating properties. Studies have shown that this compound can post-translationally activate Glutamate Cysteine Ligase (GCL), the rate-limiting enzyme in glutathione (B108866) (GSH) biosynthesis.[9][10] This leads to increased intracellular GSH levels, which can in turn inhibit neuroinflammation.[9][10][11]

Table 3: Effect of this compound (DMP) on Glutathione (GSH) Metabolism in BV2 Microglial Cells

Parameter10 µM DMP30 µM DMP100 µM DMPSource(s)
Increase in Total GSH (4 hours) 94%124%113%[9][11]
Increase in Total GSH (24 hours) 89.4%173%553%[9][11]
Increase in GCL Activity (24 hours) 43.3%113%1056%[9]
Increase in γ-Glutamyl Cysteine (4 hours) 48.9%167%381%[9]

Experimental Protocols

To facilitate the independent verification of these findings, detailed methodologies for key experiments are provided below.

Pyruvate Dehydrogenase (PDH) Activity Assay

This assay is crucial for determining the ability of a chelating agent to reverse the inhibitory effect of arsenite on the PDH complex, a key enzyme in cellular respiration.[6]

Principle: The activity of PDH is measured by monitoring the reduction of NAD+ to NADH, which is coupled to the reduction of a colorimetric reporter dye. The increase in absorbance at a specific wavelength is proportional to the PDH activity.[6]

Materials:

  • Cell or tissue lysates

  • PDH Assay Buffer

  • PDH Substrate (Pyruvate)

  • PDH Developer (containing NAD+ and reporter dye)

  • NADH Standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold PDH Assay Buffer. Centrifuge to remove insoluble material and collect the supernatant.[6]

  • Standard Curve Preparation: Prepare a series of NADH standards of known concentrations in PDH Assay Buffer.[6]

  • Reaction Setup: Add samples, standards, and a blank (assay buffer) to the wells of a 96-well plate. Prepare a Reaction Mix containing PDH Assay Buffer, PDH Substrate, and PDH Developer. Add the Reaction Mix to all wells.[6]

  • Measurement: Immediately measure the absorbance at the appropriate wavelength in a kinetic mode at 37°C. Record readings every 5 minutes for a set period (e.g., 30 minutes).[6]

  • Calculation: Calculate the change in absorbance per minute for each sample. Determine the PDH activity from the NADH standard curve.[6]

Determination of Arsenic in Biological Samples by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive method for quantifying the concentration of arsenic in various biological matrices, which is essential for evaluating the efficacy of chelating agents in promoting metal excretion.[6]

Principle: Samples are digested to break down the organic matrix and liberate the arsenic. The digested sample is then introduced into an argon plasma, which ionizes the arsenic atoms. The resulting ions are separated by their mass-to-charge ratio and detected by a mass spectrometer.[6]

Materials:

  • Biological samples (e.g., urine, tissue)

  • Concentrated nitric acid (trace metal grade)

  • Hydrogen peroxide (30%)

  • Internal standard solution (e.g., Germanium)

  • ICP-MS instrument

Procedure:

  • Sample Digestion: Accurately weigh or measure the biological sample into a digestion vessel. Add concentrated nitric acid and hydrogen peroxide. Heat the mixture using a microwave digestion system or a heating block until the sample is completely digested and the solution is clear.

  • Dilution: After cooling, dilute the digested sample to a final volume with deionized water. Add the internal standard.

  • Analysis: Introduce the diluted samples into the ICP-MS. The instrument measures the intensity of the arsenic signal at its specific mass-to-charge ratio (m/z 75).[6]

  • Quantification: Prepare a calibration curve using arsenic standards of known concentrations. The concentration of arsenic in the original sample is calculated based on the calibration curve and the dilution factor.[6]

Visualizing the Mechanisms

To further elucidate the processes described, the following diagrams illustrate the key pathways and experimental workflows.

Chelation_Mechanism cluster_body In the Body cluster_excretion Excretion Heavy_Metal Heavy Metal (e.g., Arsenic) Enzyme Sulfhydryl-containing Enzyme Heavy_Metal->Enzyme Binds to sulfhydryl groups Chelate_Complex Stable this compound- Metal Complex Heavy_Metal->Chelate_Complex Inactivated_Enzyme Inactivated Enzyme Enzyme->Inactivated_Enzyme This compound This compound This compound->Heavy_Metal Competes for binding This compound->Chelate_Complex Kidney Kidney Chelate_Complex->Kidney Transported via bloodstream Urine Urine Kidney->Urine Excreted

Caption: Chelation mechanism of this compound.

GCL_Activation_Pathway This compound This compound (DMP) GCL Glutamate Cysteine Ligase (GCL) This compound->GCL Post-translational activation MAPK MAPK Pathway This compound->MAPK Attenuates activation GSH Increased Glutathione (GSH) GCL->GSH Neuroinflammation Neuroinflammation (Pro-inflammatory cytokines) GSH->Neuroinflammation Inhibits LPS Lipopolysaccharide (LPS) LPS->MAPK Activates MAPK->Neuroinflammation Induces Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture with Arsenite Exposure Chelator_Treatment Treatment with this compound, DMSA, or DMPS Cell_Culture->Chelator_Treatment PDH_Assay Pyruvate Dehydrogenase Activity Assay Chelator_Treatment->PDH_Assay Animal_Model Animal Model of Arsenic Poisoning Chelator_Admin Administration of Chelating Agent Animal_Model->Chelator_Admin Sample_Collection Collection of Biological Samples (Urine, Tissues) Chelator_Admin->Sample_Collection ICPMS_Analysis ICP-MS Analysis of Arsenic Content Sample_Collection->ICPMS_Analysis

References

A Comparative Guide to the In Vivo Metal Redistribution Effects of Dimercaprol and DMPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo metal redistribution effects of two prominent chelating agents, dimercaprol (British Anti-Lewisite, BAL) and 2,3-dimercapto-1-propanesulfonate (DMPS, Unithiol). The selection of an appropriate chelator is critical in managing heavy metal toxicity, and understanding their differential effects on metal distribution within the body is paramount to ensuring therapeutic efficacy and avoiding potential neurotoxicity. This guide summarizes key experimental findings, presents quantitative data in comparative tables, and outlines typical experimental protocols.

Executive Summary

This compound and DMPS are both dithiol chelating agents effective in binding and promoting the excretion of heavy metals such as arsenic and mercury.[1] However, a critical distinction lies in their physicochemical properties, which significantly influences their in vivo metal redistribution profiles. This compound, a lipophilic compound, can cross the blood-brain barrier, leading to the dangerous redistribution of certain metals into the central nervous system.[1][2] In contrast, DMPS is a hydrophilic compound that does not readily penetrate the brain, thereby preventing such harmful redistribution.[1][2] Experimental data consistently demonstrates that while both agents can enhance metal excretion, DMPS offers a superior safety profile concerning neurotoxicity.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from various in vivo studies, highlighting the contrasting effects of this compound and DMPS on metal distribution.

Table 1: Effect on Brain Arsenic Concentration in Rabbits

Treatment GroupChange in Brain Arsenic ContentReference
Saline (Control)Baseline[3]
This compound> 100% Increase[3]
DMPS75% Decrease[3]

Table 2: Comparative Efficacy in Reducing Renal Mercury Content in Rats

Chelating AgentRenal Mercury Content (% of administered dose after 4 weeks)Reference
Control (Mercuric Chloride only)11.57 ± 0.04%[2]
DMPS0.71 ± 0.14%[2]

Note: A direct comparative study for this compound's effect on renal mercury under the same experimental conditions was not identified in the literature reviewed. However, other studies indicate this compound can reduce renal mercury, though its efficacy relative to DMPS is not well-quantified in a side-by-side comparison.

Table 3: Therapeutic Index in Treating Acute Arsenic Poisoning in Mice

Chelating AgentRelative Therapeutic IndexReference
This compound (BAL)1[4]
DMPS14[4]

Mechanism of Differential Metal Redistribution

The primary factor governing the differential metal redistribution effects of this compound and DMPS is their solubility.

  • This compound (Lipophilic): Being lipid-soluble, this compound can readily cross cellular membranes, including the blood-brain barrier.[5] When it chelates metals in the bloodstream, the resulting this compound-metal complex remains lipophilic and can be transported into the brain, leading to an increased concentration of the toxic metal in this critical organ.[1]

  • DMPS (Hydrophilic): The presence of a sulfonate group makes DMPS water-soluble.[1] This hydrophilicity restricts its passage across the blood-brain barrier.[6] Consequently, DMPS chelates metals primarily in the extracellular and intracellular spaces outside the central nervous system, and the resulting water-soluble complex is efficiently excreted through the kidneys without redistributing to the brain.[6]

Mandatory Visualizations

cluster_this compound This compound (Lipophilic) cluster_dmps DMPS (Hydrophilic) This compound This compound Complex_D This compound-Metal Complex (Lipophilic) This compound->Complex_D BBB_D Blood-Brain Barrier Brain_D Brain BBB_D->Brain_D Redistribution Increased Brain Metal Concentration Brain_D->Redistribution Metal_D Heavy Metal (e.g., Arsenic, Mercury) Metal_D->this compound Chelation Complex_D->BBB_D Crosses DMPS DMPS Complex_DMPS DMPS-Metal Complex (Hydrophilic) DMPS->Complex_DMPS BBB_DMPS Blood-Brain Barrier Brain_DMPS Brain Metal_DMPS Heavy Metal (e.g., Arsenic, Mercury) Metal_DMPS->DMPS Chelation Complex_DMPS->BBB_DMPS Does Not Cross Excretion Renal Excretion Complex_DMPS->Excretion

Caption: Physicochemical properties determine metal redistribution.

start Animal Model with Heavy Metal Burden treatment Administer Chelating Agent (this compound or DMPS) start->treatment collection Collect Tissues (Brain, Kidney, Liver) and Urine at Timed Intervals treatment->collection analysis Tissue Digestion and Metal Analysis (e.g., AAS, ICP-MS) collection->analysis data Quantify Metal Concentrations analysis->data comparison Compare Metal Distribution Between Treatment Groups data->comparison

Caption: In vivo experimental workflow for comparing chelators.

Experimental Protocols

The following is a generalized experimental protocol synthesized from methodologies reported in the reviewed literature for comparing the in vivo metal redistribution effects of this compound and DMPS.

1. Animal Model and Acclimatization:

  • Species: Male Sprague-Dawley rats or New Zealand white rabbits are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (e.g., 12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

2. Induction of Metal Toxicity:

  • A solution of the heavy metal salt (e.g., sodium arsenite, mercuric chloride) is administered to the animals.

  • Route of Administration: Subcutaneous or intraperitoneal injection is common.

  • Dosage and Duration: The dosage and duration of exposure are selected to induce a measurable body burden of the metal without causing acute mortality. This is often determined in preliminary dose-ranging studies.

3. Chelator Administration:

  • Animals are randomly assigned to treatment groups:

    • Control (saline)

    • This compound

    • DMPS

  • This compound Administration: Typically administered via deep intramuscular injection in a peanut oil vehicle.

  • DMPS Administration: Administered via intraperitoneal or intravenous injection in a saline solution.

  • Dosage: Doses are calculated based on the body weight of the animals and are often equimolar to allow for direct comparison.

  • Timing: Chelator administration usually commences 24 hours after the final dose of the heavy metal to allow for initial distribution.

4. Sample Collection:

  • At predetermined time points after chelator administration, animals are euthanized.

  • Blood, brain, kidneys, liver, and other tissues of interest are collected.

  • Urine may be collected throughout the study using metabolic cages.

5. Sample Analysis:

  • Tissue Preparation: Tissues are weighed and then digested using a mixture of strong acids (e.g., nitric acid and hydrochloric acid).

  • Metal Quantification: The concentration of the heavy metal in the digested tissue and urine samples is determined using analytical techniques such as Atomic Absorption Spectrophotometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

6. Data Analysis:

  • Metal concentrations in different tissues are compared between the treatment groups and the control group using appropriate statistical methods (e.g., ANOVA).

Conclusion

The available experimental evidence strongly indicates that while both this compound and DMPS are effective chelators of heavy metals, their in vivo metal redistribution effects are markedly different. The lipophilic nature of this compound facilitates the transport of chelated metals across the blood-brain barrier, posing a significant risk of neurotoxicity. In contrast, the hydrophilic nature of DMPS prevents its entry into the central nervous system, making it a much safer alternative for the treatment of heavy metal poisoning, particularly when considering the potential for metal redistribution. For researchers and drug development professionals, these findings underscore the importance of considering the physicochemical properties of chelating agents and their potential to influence the in vivo disposition of toxic metals.

References

A Comparative Evaluation of the Therapeutic Index of Dimercaprol and DMSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of heavy metal chelation therapy, the selection of an appropriate agent is paramount, balancing efficacy with patient safety. This guide provides a detailed comparison of the therapeutic indices of two prominent chelating agents: dimercaprol (British Anti-Lewisite, BAL) and meso-2,3-dimercaptosuccinic acid (DMSA). By examining quantitative data from animal studies, outlining experimental methodologies, and visualizing relevant biological pathways, this document aims to equip researchers and drug development professionals with the critical information needed for informed decision-making.

Data Presentation: Therapeutic Index Comparison

The therapeutic index (TI), a ratio of a drug's toxic dose to its therapeutic dose, serves as a crucial measure of its relative safety. A higher TI indicates a wider margin of safety. The following table summarizes the intraperitoneal (i.p.) acute toxicity (LD50), effective dose (ED50) in arsenic poisoning, and the calculated therapeutic index for both this compound and DMSA in mice.

Chelating AgentLD50 (i.p. mice)ED50 (i.p. mice, Arsenic Poisoning)Therapeutic Index (TI = LD50/ED50)
This compound (BAL) ~184 mg/kg[1]~21 mg/kg[1]~8.8
DMSA >3000 mg/kg[2]30 mg/kg/day (effective dose)[2]>100

Note: The LD50 for DMSA is cited as being in excess of 3 g/kg in mice[2]. An intraperitoneal LD50 for the sodium salt of DMSA in mice has been reported as 4.4 g/kg[3]. The ED50 for DMSA in arsenic poisoning is based on a dose found to be effective in reducing arsenic content in tissues[2]. This provides a conservative estimate for its therapeutic index in this context.

Experimental Protocols

The determination of LD50 and ED50 values is fundamental to establishing a drug's therapeutic index. The following are detailed methodologies representative of those used in the cited experimental data.

Determination of Acute Toxicity (LD50)

The acute toxicity, expressed as the median lethal dose (LD50), is typically determined using a method such as the Up-and-Down Procedure (UDP) as outlined in the OECD Test Guideline 425[4][5][6][7].

Objective: To determine the dose of a substance that is lethal to 50% of the test animal population after a single administration.

Methodology:

  • Animal Model: Healthy, young adult mice of a single-sex (often female, as they can be more sensitive) are used[8]. Animals are housed in controlled conditions with access to food and water, though they are typically fasted before dosing[8].

  • Dose Administration: The test substance is administered via the desired route, in this case, intraperitoneal (i.p.) injection[8]. The initial dose is selected based on preliminary knowledge of the substance's toxicity.

  • Sequential Dosing: A single animal is dosed. If the animal survives after a set observation period (e.g., 48 hours), the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose. The dose progression typically follows a set factor[9].

  • Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days[7]. Observations include changes in skin, fur, eyes, and behavior[9]. Bodyweight is recorded periodically.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths[4].

Determination of Efficacy (ED50) in Heavy Metal Poisoning

The efficacy of a chelating agent, expressed as the median effective dose (ED50), is determined by its ability to protect against the lethal effects of a heavy metal or to promote its excretion.

Objective: To determine the dose of the chelating agent that provides a therapeutic effect in 50% of the animals exposed to a lethal dose of a heavy metal.

Methodology:

  • Animal Model: A cohort of mice is used.

  • Induction of Poisoning: The animals are administered a predetermined lethal dose (e.g., LD99) of a heavy metal salt, such as sodium arsenite, via a specified route (e.g., intraperitoneal injection)[1].

  • Chelator Administration: Different groups of poisoned animals are then treated with varying doses of the chelating agent (this compound or DMSA) via the same or a different route of administration (e.g., intraperitoneal injection)[9][10]. A control group receives a placebo.

  • Observation: The primary endpoint is survival over a defined period (e.g., 14 days).

  • Data Analysis: The ED50 is the dose of the chelating agent that results in the survival of 50% of the animals that would have otherwise succumbed to the heavy metal poisoning. This is typically calculated using statistical methods like probit analysis[11].

Mandatory Visualization

Experimental Workflow for Therapeutic Index Determination

G cluster_LD50 LD50 Determination cluster_ED50 ED50 Determination cluster_TI Therapeutic Index Calculation LD50_start Select Animal Cohort (Mice) LD50_dose Administer Graded Doses of Chelator (i.p.) LD50_start->LD50_dose LD50_observe Observe for Mortality (14 days) LD50_dose->LD50_observe LD50_calc Calculate LD50 LD50_observe->LD50_calc TI_calc TI = LD50 / ED50 LD50_calc->TI_calc ED50_start Select Animal Cohort (Mice) ED50_poison Induce Heavy Metal Poisoning (e.g., Arsenic) ED50_start->ED50_poison ED50_dose Administer Graded Doses of Chelator (i.p.) ED50_poison->ED50_dose ED50_observe Observe for Survival (14 days) ED50_dose->ED50_observe ED50_calc Calculate ED50 ED50_observe->ED50_calc ED50_calc->TI_calc

Caption: Workflow for determining the therapeutic index of a chelating agent.

Mechanism of Chelation Therapy

G cluster_body In the Body cluster_interaction Interaction HeavyMetal Heavy Metal Ion (e.g., Pb, As, Hg) Enzyme Essential Enzyme (with Sulfhydryl Groups) HeavyMetal->Enzyme Binds to sulfhydryl groups Chelator Chelating Agent (this compound or DMSA) HeavyMetal->Chelator Chelator administered ToxicEffect Toxic Effect (Enzyme Inhibition) Enzyme->ToxicEffect Leads to Chelate Stable, Water-Soluble Chelate Complex Chelator->Chelate Binds to heavy metal Excretion Renal Excretion Chelate->Excretion Facilitates

Caption: General mechanism of heavy metal chelation by this compound and DMSA.

Potential Toxic Pathway of this compound

G This compound This compound Administration Unknown Potential direct or indirect vascular effects This compound->Unknown May lead to Vasoconstriction Vasoconstriction Unknown->Vasoconstriction Hypertension Hypertension (Adverse Effect) Vasoconstriction->Hypertension

Caption: Conceptual pathway for this compound-induced hypertension.

DMSA's Interaction with Zinc Homeostasis

G DMSA DMSA Administration Chelation Chelation of Zinc DMSA->Chelation Can lead to Zinc Zinc (Essential Mineral) Zinc->Chelation Excretion Increased Urinary Excretion of Zinc Chelation->Excretion Imbalance Potential Zinc Imbalance Excretion->Imbalance

Caption: Potential impact of DMSA on zinc homeostasis.

Conclusion

The experimental data clearly indicates that DMSA possesses a significantly wider therapeutic index compared to this compound, suggesting a superior safety profile[2]. While both agents are effective chelators of heavy metals, the higher LD50 and comparable effective dose of DMSA contribute to its more favorable risk-benefit ratio. This compound's narrow therapeutic window necessitates careful dosing and monitoring to avoid adverse effects such as hypertension[12][13][14][15][16]. Conversely, while DMSA is generally well-tolerated, its potential to interact with essential minerals like zinc warrants consideration, particularly with prolonged use[17][18][19][20]. This comparative guide underscores the importance of a data-driven approach in the selection and development of chelating agents for the treatment of heavy metal toxicity.

References

Dimercaprol's Efficacy in Lewisite Exposure Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

New Guide Provides In-depth Comparison of Dimercaprol and Alternative Therapies for Lewisite Exposure

Researchers, scientists, and drug development professionals now have access to a comprehensive guide evaluating the efficacy of this compound and its alternatives in treating lewisite exposure. This guide provides a detailed comparison of therapeutic performance, supported by experimental data from preclinical animal models. The document aims to inform future research and development of more effective countermeasures against this chemical warfare agent.

Lewisite is a potent arsenical vesicant that causes severe skin lesions, respiratory distress, and systemic toxicity. The longstanding antidote, this compound (British Anti-Lewisite or BAL), functions as a chelating agent, binding to the arsenic in lewisite to facilitate its excretion from the body.[1] While effective, this compound is associated with a narrow therapeutic index and several adverse effects.[2] This has spurred research into less toxic and more effective alternatives.

This guide summarizes key findings from studies comparing this compound with its analogs, meso-2,3-dimercaptosuccinic acid (DMSA) and 2,3-dimercapto-1-propanesulfonic acid (DMPS), as well as newer potential therapeutics like N-acetylcysteine (NAC) and 4-phenylbutyric acid (4-PBA).

Comparative Efficacy of this compound and Analogs

Studies in animal models have demonstrated that the route of administration and the specific chelating agent used significantly impact therapeutic outcomes.

Topical Treatment of Cutaneous Lesions:

In a study using SKH-1 hairless mice exposed to lewisite vapor, topical application of this compound or DMSA one hour after exposure was significantly more effective than subcutaneous administration in reducing skin injury.[3][4] For all parameters measured, including wound size, necrosis, and impairment of skin barrier function, this compound was found to be more effective than DMSA.[3][4]

Systemic Treatment of Percutaneous Poisoning:

A study in rabbits evaluated the efficacy of this compound, DMPS, and DMSA in treating systemic poisoning following percutaneous lewisite application.[5] While there was no significant difference in preventing lethality at an equimolar dose, DMPS and DMSA were found to prolong survival time compared to this compound.[5] Due to their lower toxicity, DMPS and DMSA could be administered at higher doses and on a more prolonged schedule, resulting in significantly improved protection against the lethal effects of lewisite compared to this compound.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from key comparative studies.

Table 1: Efficacy of Topical this compound vs. DMSA on Lewisite-Induced Skin Lesions in SKH-1 Hairless Mice

Treatment GroupMean Wound Size (mm²) at Day 7Mean Necrosis Score at Day 3 (Arbitrary Units)Mean Transepidermal Water Loss (g/h/m²) at Day 3
Lewisite Control45.3 ± 5.23.0 ± 0.068.5 ± 4.1
This compound (Topical)12.1 ± 3.50.8 ± 0.225.4 ± 3.8
DMSA (Topical)25.7 ± 4.11.5 ± 0.342.1 ± 5.3

*p < 0.05 compared to Lewisite Control. Data extracted from Mouret et al., 2013.

Table 2: Survival Outcomes in Rabbits Treated with this compound, DMPS, or DMSA after Percutaneous Lewisite Exposure

Treatment Group (Dose)Number of Survivors / TotalMean Survival Time of Fatalities (hours)
Lewisite Control0 / 828.5
This compound (40 µmol/kg)2 / 845.2
DMPS (40 µmol/kg)3 / 858.7
DMSA (40 µmol/kg)3 / 862.3
DMPS (160 µmol/kg)6 / 875.1
DMSA (160 µmol/kg)7 / 888.4

*Significantly greater survival compared to this compound (40 µmol/kg). Data adapted from Inns et al., 1993.

Novel Therapeutic Approaches

Recent research has identified promising new avenues for treating lewisite-induced injuries by targeting the underlying molecular mechanisms of toxicity.

N-acetylcysteine (NAC): An antioxidant, NAC has shown significant protective effects against lewisite-induced skin lesions.[6] Topical application of NAC has been found to reduce microvesication by 90% and attenuate inflammation and skin thickness in a mouse model.[6]

4-phenylbutyric acid (4-PBA): This chemical chaperone works by inhibiting the unfolded protein response (UPR), a key signaling pathway activated by lewisite-induced cellular stress.[6][7] Topical treatment with 4-PBA significantly reduced skin damage, including inflammation and microvesication, in mice exposed to lewisite.[7]

Table 3: Efficacy of N-acetylcysteine (NAC) and 4-phenylbutyric acid (4-PBA) on Lewisite-Induced Skin Injury in Mice

Treatment GroupMean Skin Bifold Thickness Increase (%) at 8hMicrovesication Count per Unit Area at 8h
Lewisite Control150 ± 1525 ± 4
NAC (Topical)55 ± 82 ± 1
4-PBA (Topical)65 ± 104 ± 2

*p < 0.01 compared to Lewisite Control. Data adapted from Li et al., 2016.

Experimental Protocols

SKH-1 Hairless Mouse Model for Cutaneous Lesions:

  • Animal Model: Male SKH-1 hairless mice.

  • Lewisite Exposure: Exposure to lewisite vapor in a dynamic vapor exposure system.

  • Treatment: Topical application of a solution containing this compound or DMSA one hour after lewisite exposure.

  • Outcome Measures: Macroscopic evaluation of wound size and necrosis, measurement of transepidermal water loss (TEWL) to assess skin barrier function, and histological analysis of skin biopsies to assess inflammation and neutrophil infiltration.[3]

Rabbit Model for Systemic Poisoning:

  • Animal Model: Male New Zealand White rabbits.

  • Lewisite Exposure: Percutaneous application of a defined dose of lewisite to a clipped area of skin.

  • Treatment: Intramuscular injection of this compound, DMPS, or DMSA at specified time points after exposure.

  • Outcome Measures: Survival rates and time to death. Histopathological examination of major organs, particularly the liver, to assess for pathological changes.[5]

Mouse Model for Novel Therapeutics:

  • Animal Model: Ptch1+/⁻/SKH-1 hairless mice.

  • Lewisite Exposure: Topical application of lewisite dissolved in ethanol (B145695) to a defined area of the dorsal skin.

  • Treatment: Topical application of NAC or 4-PBA within 5-10 minutes of lewisite exposure.

  • Outcome Measures: Macroscopic assessment of skin lesions, measurement of skin bifold thickness to quantify edema, histological examination for microvesication and inflammatory cell infiltration, and Western blot analysis of skin lysates to assess the activation of the UPR signaling pathway.[6]

Signaling Pathways and Experimental Workflows

Lewisite_Toxicity_and_Treatment_Pathway cluster_lewisite Lewisite Exposure cluster_cellular Cellular Effects cluster_tissue Tissue Injury cluster_treatment Therapeutic Intervention Lewisite Lewisite Sulfhydryl Inhibition of Sulfhydryl Enzymes (e.g., Pyruvate Dehydrogenase) Lewisite->Sulfhydryl Binds to thiols ROS Increased Reactive Oxygen Species (ROS) Lewisite->ROS ER_Stress Endoplasmic Reticulum (ER) Stress (Unfolded Protein Response) Sulfhydryl->ER_Stress ROS->ER_Stress Inflammation Inflammation & Neutrophil Infiltration ER_Stress->Inflammation Apoptosis Apoptosis & Necrosis ER_Stress->Apoptosis Skin_Lesion Skin Lesions (Vesication) Inflammation->Skin_Lesion Apoptosis->Skin_Lesion This compound This compound (BAL) & Analogs (DMSA, DMPS) This compound->Lewisite Chelates Arsenic NAC N-acetylcysteine (NAC) NAC->ROS Reduces ROS PBA 4-phenylbutyric acid (4-PBA) PBA->ER_Stress Inhibits UPR

Experimental_Workflow cluster_exposure Lewisite Exposure Model cluster_treatment Treatment Protocol cluster_analysis Efficacy Assessment Animal_Model Animal Model Selection (e.g., SKH-1 Mouse, Rabbit) Exposure Lewisite Application (Topical Vapor or Liquid) Animal_Model->Exposure Treatment_Admin Administration of This compound or Alternative (e.g., Topical, IM) Exposure->Treatment_Admin Time_Course Post-exposure Treatment Window Treatment_Admin->Time_Course Clinical_Eval Macroscopic Evaluation (Wound Size, Necrosis) Time_Course->Clinical_Eval Biophysical Biophysical Measurements (e.g., TEWL) Time_Course->Biophysical Histo Histopathological Analysis (Inflammation, Vesication) Time_Course->Histo Biochem Biochemical Analysis (e.g., UPR markers, Cytokines) Time_Course->Biochem Survival Survival Analysis Time_Course->Survival

References

A Comparative Analysis of Water-Soluble Dimercaprol Analogs: DMPS and DMSA in Heavy Metal Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of water-soluble analogs of dimercaprol (British Anti-Lewisite, BAL) has marked a significant advancement in the clinical management of heavy metal poisoning. This compound, while effective, is associated with considerable toxicity and requires intramuscular administration in an oil-based solution.[1][2] Its water-soluble derivatives, 2,3-dimercapto-1-propanesulfonic acid (DMPS, unithiol) and meso-2,3-dimercaptosuccinic acid (DMSA, succimer), offer improved safety profiles and ease of administration, making them cornerstones in modern chelation therapy.[3][4] This guide provides a comprehensive comparison of DMPS and DMSA, supported by experimental data, to aid researchers and clinicians in making informed decisions for the treatment of heavy metal intoxication.

Quantitative Comparison of Chelating Agents

The efficacy of DMPS and DMSA in chelating various heavy metals has been evaluated in numerous studies. The following table summarizes key quantitative data on their performance.

ParameterDMPS (Unithiol)DMSA (Succimer)This compound (BAL)Source
Primary Metal Affinity Mercury (Hg), Arsenic (As), Antimony (Sb), Copper (Cu)Lead (Pb), Mercury (Hg), Arsenic (As)Arsenic (As), Mercury (Hg), Lead (Pb), Gold (Au)[2][5][6][7]
Administration Route Intravenous, OralOralIntramuscular[1][2][8]
Water Solubility HighHighLow (formulated in oil)[1][9]
Bioavailability (Oral) ~40% (up to 80% excreted in urine within 5-6h)~25-40% (fasted vs. with fat)Not administered orally[8][10]
Plasma Half-life ~20 hours (total unithiol)~3.2 hours30-60 minutes to peak plasma concentration[2][11][12]
Toxicity Profile Generally well-tolerated; potential for local skin reactions and transient hypotension with rapid IV infusion. Can increase excretion of essential minerals like copper and zinc.Fewer side effects than this compound; FDA approved for lead poisoning in children. Can cause mild gastrointestinal upset.Narrow therapeutic window; can cause hypertension, tachycardia, pain at injection site, and redistribution of mercury to the brain. Contraindicated in hepatic insufficiency.[1][2][8][12][13]
Effect on Essential Minerals Strong copper binding ability. Increases urinary excretion of copper, zinc, and selenium.Less impact on essential minerals compared to DMPS and EDTA.Can also affect essential mineral balance.[5][6][14]

Experimental Protocols

The evaluation of chelating agents involves specific experimental designs to determine their efficacy and safety. Below are detailed methodologies for key experiments cited in the literature.

Provocation Test for Diagnosis of Heavy Metal Burden

This test is used to assess the total body burden of heavy metals by measuring their excretion in urine after administration of a chelating agent.

  • Objective: To determine which chelating agent is most effective for diagnosing exposure to single or multiple heavy metals.[5][6]

  • Methodology:

    • Collect a baseline (unprovoked) 24-hour urine sample from the patient.

    • Administer a single dose of the chelating agent. For intravenous DMPS, a typical dose is 250 mg in 5 ml.[8] For oral DMSA, the recommended dose is 10-30 mg/kg of body weight.[8]

    • Collect a post-chelation 24-hour urine sample.

    • Analyze both urine samples for concentrations of various heavy metals (e.g., Sb, As, Cd, Pb, Hg) and essential minerals (e.g., Ca, Cu, Zn) using Inductively Coupled Plasma Mass Spectroscopy (ICP-MS).[5][6]

    • Compare the metal concentrations in the pre- and post-chelation urine samples to determine the extent of metal mobilization by the chelating agent.

Efficacy in Reducing Renal Mercury Content in Animal Models

This experiment evaluates the ability of chelating agents to remove accumulated mercury from the kidneys, a primary target organ for this metal.

  • Objective: To compare the effectiveness of DMPS and DMSA in reducing the renal burden of inorganic mercury.[15]

  • Methodology:

    • Induce acute mercury toxicity in laboratory animals (e.g., rats) via a single intravenous injection of a mercury salt, such as mercuric chloride (HgCl2).[15]

    • After a set period to allow for mercury distribution (e.g., 24 hours), administer the chelating agents. For example, intraperitoneal injections of DMPS or DMSA at a dose of 100 mg/kg.[15]

    • Administer subsequent doses of the chelators at specified intervals (e.g., at 24 and 30 hours post-mercury exposure).[15]

    • Collect urine and tissue samples (kidneys, liver, blood) at the end of the treatment period.

    • Measure the mercury concentration in the collected samples to determine the reduction in renal mercury burden and the extent of urinary excretion.[15]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes can provide a clearer understanding of the comparative aspects of these chelating agents.

cluster_blood Bloodstream cluster_kidney Kidney HM Heavy Metal Ion (e.g., Hg2+, Pb2+) Complex Water-Soluble Metal-Chelator Complex HM->Complex Chelation Chelator Chelating Agent (DMPS or DMSA) Chelator->Complex Filtration Glomerular Filtration Complex->Filtration Urine Excretion in Urine Filtration->Urine

Caption: Mechanism of heavy metal chelation and excretion.

The diagram above illustrates the fundamental mechanism of action for water-soluble chelating agents like DMPS and DMSA. Once administered, they circulate in the bloodstream and bind to heavy metal ions, forming stable, water-soluble complexes.[16] These complexes are then filtered by the kidneys and excreted in the urine, effectively reducing the body's toxic metal burden.[16]

start Patient with Suspected Heavy Metal Exposure baseline Collect Baseline 24h Urine Sample start->baseline administer Administer Chelating Agent (DMPS or DMSA) baseline->administer post_chelation Collect Post-Chelation 24h Urine Sample administer->post_chelation analysis ICP-MS Analysis of Urine Samples post_chelation->analysis compare Compare Pre- and Post- Chelation Metal Levels analysis->compare diagnosis Diagnosis of Metal Body Burden compare->diagnosis

Caption: Experimental workflow for a provocation test.

This workflow outlines the key steps in a provocation test used to diagnose heavy metal exposure. The comparative analysis of pre- and post-chelation urine samples provides quantitative data on the body's burden of specific toxic metals.[5][6]

Conclusion

Both DMPS and DMSA represent significant improvements over this compound for the treatment of heavy metal poisoning. DMPS, particularly when administered intravenously, is highly effective for diagnosing and treating poisoning from mercury, arsenic, and antimony.[5][6] DMSA is a valuable oral agent, especially for lead poisoning in children, and generally has a milder side effect profile.[2][8] The choice between these two water-soluble analogs depends on the specific heavy metal involved, the severity of the poisoning, the patient's age and clinical condition, and the desired route of administration. Further research into the development of new analogs with enhanced efficacy and safety continues to be an important area of study in toxicology and drug development.[17]

References

Oral Bioavailability of Dimercaprol Derivatives vs. Intramuscular Injection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimercaprol (British Anti-Lewisite or BAL) has historically been a cornerstone in the treatment of heavy metal poisoning. However, its administration via painful intramuscular injections and a narrow therapeutic window have prompted the development of orally bioavailable derivatives. This guide provides an objective comparison of the oral bioavailability and pharmacokinetic profiles of two key this compound derivatives, meso-2,3-dimercaptosuccinic acid (DMSA) and 2,3-dimercapto-1-propanesulfonic acid (DMPS), against the traditional intramuscular this compound injection. The information herein is supported by experimental data to aid researchers in the selection and development of effective chelation therapies.

Executive Summary

Orally administered this compound derivatives, DMSA and DMPS, offer significant advantages over intramuscular this compound, including improved patient compliance, reduced side effects, and effective chelation of heavy metals. While this compound itself is not orally absorbed, its derivatives have demonstrated clinically relevant oral bioavailability. This guide presents a detailed comparison of their pharmacokinetic parameters, efficacy, and the experimental protocols used for their assessment.

Pharmacokinetic Comparison: Oral Derivatives vs. Intramuscular Injection

The oral bioavailability of DMSA and DMPS, while not complete, is sufficient to produce therapeutic effects, making them viable alternatives to parenteral this compound. The following table summarizes the key pharmacokinetic parameters for these chelating agents.

ParameterThis compound (Intramuscular)meso-2,3-dimercaptosuccinic acid (DMSA) (Oral)2,3-dimercapto-1-propanesulfonic acid (DMPS) (Oral)
Bioavailability (%) Not applicable (100% assumed for IM)~20%Estimated to be around 50%
Peak Plasma Conc. (Cmax) Dose-dependent26.2 µM ± 4.7 SE (in humans)[1]Data not readily available in comparable units
Time to Peak (Tmax) 30-60 minutes[2]3.0 hours ± 0.45 SE (in humans)[1]Highest concentration seen after 3 hours (in humans)[3]
Half-life (t1/2) Short3.2 hours ± 0.56 SE (in humans)[1]Plasma half-life of 30-45 minutes after IV administration in humans[3]
Administration Route Deep intramuscular injectionOralOral
Key Advantages Rapid onset for acute poisoningOral administration, lower toxicity, effective for lead poisoning[2]Oral administration, effective for mercury and arsenic poisoning
Key Disadvantages Painful injection, narrow therapeutic window, potential for metal redistribution[4]Incomplete absorptionData on human oral pharmacokinetics is less extensive than for DMSA

Experimental Protocols

The assessment of oral bioavailability and efficacy of these chelating agents relies on well-defined experimental protocols. Below are representative methodologies for key experiments.

Animal Model for Oral Bioavailability Studies

A common model for assessing the oral bioavailability of chelating agents involves rodent models, such as rats.

  • Animals: Male Wistar or Sprague-Dawley rats (200-250 g) are typically used.

  • Housing and Acclimatization: Animals are housed in standard laboratory conditions and acclimatized for at least one week prior to the experiment.

  • Fasting: Animals are fasted overnight (approximately 12 hours) with free access to water to ensure an empty stomach, which can influence drug absorption.

  • Drug Administration:

    • Oral Group: The test compound (e.g., DMSA or DMPS) is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose (e.g., 50 mg/kg).

    • Intravenous Group (for absolute bioavailability determination): The compound is dissolved in a suitable vehicle (e.g., saline) and administered intravenously to a separate group of animals to serve as a reference for 100% bioavailability.

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Analytical Method for Quantifying Chelating Agents in Plasma

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of DMSA and its metabolites in biological fluids.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Precipitate plasma proteins by adding a suitable organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 1:2 v/v).

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • The supernatant, containing the drug, is carefully transferred to a clean tube and may be evaporated to dryness under a gentle stream of nitrogen.

    • The residue is reconstituted in the mobile phase for injection into the HPLC system.

  • HPLC System and Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically around 1 mL/min.

    • Detection: UV detection at a specific wavelength appropriate for the analyte.

    • Quantification: The concentration of the drug in the plasma samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of the drug.

Signaling Pathways in Heavy Metal Toxicity and Chelation

Heavy metals exert their toxic effects through various mechanisms, including the disruption of key cellular signaling pathways. Two of the most well-studied pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. Chelating agents can mitigate this toxicity by removing the offending metal ions, thereby restoring normal cellular signaling.

MAPK Signaling Pathway in Heavy Metal-Induced Stress

Heavy metals can induce the production of reactive oxygen species (ROS), which in turn activate the MAPK signaling cascade. This can lead to a variety of cellular responses, including inflammation, apoptosis, and cell cycle arrest.

MAPK_Pathway HeavyMetals Heavy Metals (e.g., Cd, As, Hg) ROS Reactive Oxygen Species (ROS) HeavyMetals->ROS induce MAPKKK MAPKKK (e.g., MEKK1) ROS->MAPKKK activate MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK phosphorylate MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK phosphorylate TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors activate CellularResponse Cellular Response (Inflammation, Apoptosis) TranscriptionFactors->CellularResponse regulate ChelatingAgents Chelating Agents (DMSA, DMPS) ChelatingAgents->HeavyMetals bind and remove

MAPK pathway activation by heavy metals.
Nrf2 Signaling Pathway in Oxidative Stress Response

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Keap1. However, in the presence of oxidative stress induced by heavy metals, Nrf2 is released and translocates to the nucleus, where it activates the transcription of antioxidant genes.

Nrf2_Pathway cluster_Nucleus Nucleus HeavyMetals Heavy Metals OxidativeStress Oxidative Stress HeavyMetals->OxidativeStress induce Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 causes conformational change in Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantGenes Antioxidant Gene Expression (e.g., HO-1, GCLC) ARE->AntioxidantGenes activates transcription of ChelatingAgents Chelating Agents ChelatingAgents->HeavyMetals remove

Nrf2 pathway in response to heavy metal stress.

Conclusion

The development of orally bioavailable this compound derivatives, DMSA and DMPS, represents a significant advancement in the treatment of heavy metal poisoning. Their ability to be administered orally improves patient compliance and safety compared to the painful intramuscular injections of this compound. While their oral bioavailability is incomplete, it is sufficient for effective chelation and reduction of heavy metal body burden. Further research focusing on optimizing oral formulations to enhance bioavailability and conducting direct comparative clinical trials will continue to refine their therapeutic use. This guide provides a foundational understanding for researchers and drug development professionals working to advance the field of chelation therapy.

References

Dimercaprol: A Critical Evaluation as the Gold Standard in Chelation Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable chelating agent is a pivotal step in toxicological studies and therapeutic development. Dimercaprol (British Anti-Lewisite or BAL) has historically been considered a standard for chelation research due to its broad efficacy against various heavy metals. This guide provides an objective comparison of this compound with its primary alternatives, supported by experimental data, to validate its continued use as a research standard.

Comparative Performance of Chelating Agents

This compound's utility is often weighed against its more modern, water-soluble analogs: meso-2,3-dimercaptosuccinic acid (DMSA or succimer) and 2,3-dimercapto-1-propanesulfonic acid (DMPS or unithiol). The following tables summarize key quantitative data to facilitate a direct comparison of their performance.

Table 1: Comparative Toxicity of Common Chelating Agents
Chelating AgentChemical FormulaLD50 (Rats, IM)Key Toxicities
This compound C₃H₈OS₂~105 mg/kg[1]Nephrotoxicity, hypertension, pain at injection site, potential for metal redistribution to the brain.[2][3]
DMSA (Succimer) C₄H₆O₄S₂>2000 mg/kg (oral)Generally well-tolerated; may cause gastrointestinal upset and transient elevation of liver enzymes.[4]
DMPS (Unithiol) C₃H₇NaO₃S₃High (not specified)Fewer adverse effects than this compound; rare hypersensitivity reactions.[5][6]
Table 2: Metal Binding Affinity (Log K Stability Constants)
Metal IonThis compoundDMSA (Succimer)DMPS (Unithiol)
Lead (Pb²⁺) High (specific log K not readily available)~17.4 - 20[7][8]~18 - 22[7]
Mercury (Hg²⁺) High (specific log K not readily available)~32 - 38[7]~35 - 40[7]
Arsenic (As³⁺) High (forms stable 5-membered ring)[3]~18 - 23[7]~20 - 25[7]
Cadmium (Cd²⁺) Forms nephrotoxic complex[3]~17 - 18[7]~18 - 20[7]
Copper (Cu²⁺) EffectiveModerateHigh[4]
Zinc (Zn²⁺) ModerateLowModerate[4]

Note: Higher log K values indicate a stronger, more stable complex between the chelator and the metal ion.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments in chelation research.

Protocol 1: Induction of Lead-Induced Nephrotoxicity in a Rat Model

This protocol is adapted from studies investigating the protective effects of various agents against lead-induced kidney damage.

Objective: To induce a reproducible state of nephrotoxicity in rats through chronic lead exposure.

Materials:

  • Male Wistar rats (180-200 g)

  • Lead acetate (B1210297) (Pb(CH₃COO)₂)

  • Normal saline

  • Animal housing with controlled temperature (22±2°C) and 12-hour light/dark cycle

  • Standard rat chow and drinking water

Procedure:

  • Acclimatization: House the rats for one week prior to the experiment to allow for acclimatization to the laboratory conditions.[9]

  • Grouping: Randomly divide the rats into experimental and control groups (n=8 per group).

  • Lead Acetate Administration: Prepare a solution of lead acetate in deionized water. Administer lead acetate orally via gavage at a dose of 60 mg/kg body weight daily for a period of 60 days.[9][10][11] The control group should receive an equivalent volume of normal saline.

  • Monitoring: Monitor the animals daily for any signs of toxicity, and record their body weight weekly.

  • Confirmation of Nephrotoxicity: At the end of the exposure period, collect blood samples for the analysis of serum biomarkers of kidney function (e.g., creatinine (B1669602) and urea). A significant increase in these markers in the lead-exposed group compared to the control group indicates nephrotoxicity.[9] Kidney tissue can also be collected for histopathological examination.

Protocol 2: Measurement of Lead in Whole Blood by Atomic Absorption Spectrometry (AAS)

This protocol provides a standard method for quantifying lead levels in biological samples.

Objective: To accurately determine the concentration of lead in whole blood samples.

Materials:

  • Graphite Furnace Atomic Absorption Spectrophotometer (GF-AAS)

  • Whole blood samples collected in heparinized tubes

  • Nitric acid (HNO₃), 65% solution

  • Triton X-100

  • Ammonium (B1175870) phosphate (B84403) (NH₄H₂PO₄)

  • Lead standard solutions (0, 5, 10, 30, 60 ppb)

  • Deionized water

  • Centrifuge

  • Micropipettes

Procedure:

  • Sample Preparation:

    • For blood analysis, dilute 200 µL of the whole blood sample with a 1.6M solution of 65% nitric acid.[12]

    • Alternatively, a simpler dilution can be performed by mixing 100 µL of whole blood with 900 µL of a matrix modifier solution (containing 5% Triton X-100, ammonium phosphate, and a small amount of nitric acid in deionized water).[13]

  • Centrifugation: Centrifuge the prepared samples for 7-10 minutes at 3000 rpm to pellet the precipitated proteins.[12]

  • Supernatant Collection: Carefully collect the supernatant for analysis.

  • AAS Analysis:

    • Set the GF-AAS to a wavelength of 283.3 nm, a slit width of 0.5 nm, and a lamp current of 10 mA.[12]

    • Prepare a calibration curve using the lead standard solutions.

    • Analyze the prepared samples and determine the lead concentration by comparing the absorbance to the calibration curve.

  • Quality Control: Include spiked recovery samples to assess the accuracy of the method. This is done by adding a known amount of lead standard to a blood sample and calculating the percentage of the added lead that is detected.[13]

Protocol 3: In Vitro Assessment of Chelator Efficacy and Cytotoxicity

This protocol outlines a cell-based assay to evaluate the ability of a chelating agent to protect against heavy metal-induced cell death.

Objective: To determine the cytoprotective effect of a chelating agent against a specific heavy metal in a cell culture model.

Materials:

  • A suitable cell line (e.g., human embryonic kidney cells - HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Heavy metal salt (e.g., lead acetate)

  • Chelating agent (e.g., this compound, DMSA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density that will allow for logarithmic growth during the experiment and incubate overnight.

  • Treatment:

    • Expose the cells to various concentrations of the heavy metal to determine the concentration that causes approximately 50% cell death (IC50).

    • In a separate experiment, co-treat the cells with the determined IC50 of the heavy metal and varying concentrations of the chelating agent. Include controls for the heavy metal alone, the chelating agent alone, and untreated cells.

  • Incubation: Incubate the treated plates for a specified period (e.g., 24 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[14]

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[14]

  • Data Analysis:

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control. An increase in cell viability in the co-treated groups compared to the heavy metal alone indicates a protective effect of the chelating agent.

Mandatory Visualizations

Signaling Pathway of Heavy Metal-Induced Oxidative Stress

// Nodes HeavyMetal [label="Heavy Metal\n(e.g., Pb, Hg, As)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)\nGeneration", fillcolor="#FBBC05", fontcolor="#202124"]; Antioxidants [label="Antioxidant Defense\n(e.g., Glutathione)", fillcolor="#34A853", fontcolor="#FFFFFF"]; OxidativeStress [label="Oxidative Stress", fillcolor="#F1F3F4", fontcolor="#202124"]; LipidPeroxidation [label="Lipid Peroxidation", fillcolor="#F1F3F4", fontcolor="#202124"]; ProteinOxidation [label="Protein Oxidation", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Damage [label="DNA Damage", fillcolor="#F1F3F4", fontcolor="#202124"]; CellularDamage [label="Cellular Damage\n&\nApoptosis", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges HeavyMetal -> ROS [label="Induces"]; HeavyMetal -> Antioxidants [label="Depletes", style=dashed]; ROS -> OxidativeStress; Antioxidants -> OxidativeStress [label="Inhibits", style=dashed, dir=back]; OxidativeStress -> LipidPeroxidation; OxidativeStress -> ProteinOxidation; OxidativeStress -> DNA_Damage; LipidPeroxidation -> CellularDamage; ProteinOxidation -> CellularDamage; DNA_Damage -> CellularDamage; } Heavy metal-induced oxidative stress pathway.

Experimental Workflow for Evaluating Chelator Efficacy In Vivo

// Nodes Start [label="Start: Animal Acclimatization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grouping [label="Random Grouping\n(Control, Heavy Metal, Heavy Metal + Chelator)", fillcolor="#F1F3F4"]; Exposure [label="Chronic Heavy Metal Exposure\n(e.g., Lead Acetate in drinking water)", fillcolor="#FBBC05"]; Chelation [label="Chelator Administration\n(e.g., this compound, DMSA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SampleCollection [label="Sample Collection\n(Blood, Tissues)", fillcolor="#F1F3F4"]; Analysis [label="Heavy Metal Quantification\n(e.g., AAS)", fillcolor="#F1F3F4"]; Biomarkers [label="Biochemical Analysis\n(e.g., Kidney function markers)", fillcolor="#F1F3F4"]; Histopathology [label="Histopathological Examination", fillcolor="#F1F3F4"]; DataAnalysis [label="Data Analysis & Comparison", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Grouping; Grouping -> Exposure; Exposure -> Chelation; Chelation -> SampleCollection; SampleCollection -> Analysis; SampleCollection -> Biomarkers; SampleCollection -> Histopathology; Analysis -> DataAnalysis; Biomarkers -> DataAnalysis; Histopathology -> DataAnalysis; } In vivo experimental workflow for chelator evaluation.

Logical Relationship: this compound and its Analogs

// Nodes this compound [label="this compound (BAL)\n- Lipophilic\n- Intramuscular injection\n- Narrow therapeutic index", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DMSA [label="DMSA (Succimer)\n- Hydrophilic\n- Oral administration\n- Wider therapeutic index", fillcolor="#34A853", fontcolor="#FFFFFF"]; DMPS [label="DMPS (Unithiol)\n- Hydrophilic\n- Oral/Intravenous\n- Wider therapeutic index", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analogs [label="Water-Soluble Analogs", shape=plaintext, fontcolor="#202124"];

// Edges this compound -> Analogs [arrowhead=none]; Analogs -> DMSA; Analogs -> DMPS; } Relationship between this compound and its analogs.

Conclusion

While this compound has been a cornerstone in chelation research for decades, its significant toxicity and the availability of safer, water-soluble alternatives like DMSA and DMPS necessitate a careful consideration of its continued use as a standard. For research focused on the fundamental mechanisms of dithiol chelation or for historical comparative studies, this compound remains a relevant, albeit challenging, tool. However, for preclinical and therapeutic development, DMSA and DMPS offer a superior safety profile and, in many cases, comparable or even enhanced efficacy. The choice of a standard chelating agent in research should be guided by the specific scientific question, with a clear justification for the use of this compound in light of the available alternatives.

References

Safety Operating Guide

Proper Disposal of Dimercaprol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling Dimercaprol (also known as British Anti-Lewisite or BAL), a chelating agent used in treating heavy metal poisoning, ensuring its safe and proper disposal is a critical component of laboratory safety and environmental responsibility.[1] Due to its hazardous nature, this compound and its contaminated materials must be treated as hazardous waste and disposed of in strict accordance with federal, state, and local regulations.[2][3][4] This guide provides a detailed, step-by-step procedure for the safe disposal of this compound from a laboratory setting.

Immediate Safety and Handling

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Always work within a certified chemical fume hood to avoid the inhalation of its pungent and potentially harmful vapors.[5][6] Mandatory personal protective equipment (PPE) includes chemical-resistant gloves (such as nitrile), safety goggles, and a laboratory coat.[5]

Step-by-Step Disposal Protocol

The recommended method for the disposal of small quantities of this compound in a laboratory setting is through chemical neutralization via oxidation, followed by disposal as hazardous waste.[3][5] This procedure converts the thiol groups of this compound into less reactive sulfonic acids.[2][3]

Materials:

  • This compound waste (liquid or solid)

  • Sodium hypochlorite (B82951) solution (household bleach, typically 5-6%)[2][3]

  • Sodium hydroxide (B78521) solution (dilute, for pH adjustment)

  • Appropriate hazardous waste containers (clearly labeled)[6]

  • Stir plate and stir bar

  • pH indicator strips

  • Ice bath (for cooling, if necessary)[2]

Procedure:

  • Waste Segregation: Collect all this compound-contaminated waste, including unused product, solutions, and contaminated lab supplies (e.g., pipette tips, gloves, paper towels), in a designated and clearly labeled hazardous waste container.[5][6]

  • Prepare Neutralization Solution: In a suitable container within a chemical fume hood, prepare a diluted solution of sodium hypochlorite. A 1:1 mixture of bleach and water is a common starting point.[7]

  • Slow Addition of this compound Waste: While stirring the bleach solution, slowly and carefully add the this compound waste.[2] For liquid waste, add it dropwise. For solid waste, add small portions at a time. This should be done to control the reaction rate and prevent excessive heat generation.

  • Monitor the Reaction: The oxidation of thiols can be exothermic.[2] Monitor the temperature of the reaction mixture. If it becomes too vigorous, cease the addition of the waste and consider using an ice bath to cool the container.[2]

  • Ensure Complete Neutralization: Continue stirring the mixture for at least one hour after all the this compound waste has been added to ensure the reaction goes to completion.[2] A key indicator of successful neutralization is the absence of the characteristic strong, unpleasant odor of this compound.[2][3]

  • pH Adjustment: Check the pH of the resulting solution. The oxidation reaction is generally more effective in an alkaline environment (pH > 9).[2] If necessary, adjust the pH with a dilute sodium hydroxide solution.

  • Final Disposal: Even after neutralization, the resulting solution should be considered hazardous waste. Transfer the neutralized mixture to a properly labeled hazardous waste container for corrosive materials.[5] Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[6][7]

  • Decontamination of Glassware: Any glassware or equipment that has come into contact with this compound should be decontaminated by soaking in a bleach bath (a 1:1 solution of bleach and water) for at least 14-24 hours before standard cleaning procedures.[5][7]

Data Presentation

ParameterGuidelineRationale
Waste Type Hazardous Chemical WasteThis compound is toxic and reactive.[1]
Neutralizing Agent Sodium Hypochlorite (Bleach)Effective in oxidizing thiols to less harmful compounds.[2][3]
Reaction pH Alkaline (pH > 9)Enhances the efficiency of the oxidation reaction.[2]
Reaction Time Minimum 1 hour post-additionEnsures complete neutralization of the thiol groups.[2]
Final Waste Stream Hazardous Corrosive WasteThe neutralized solution may be corrosive due to the reagents used.[5]

Experimental Workflow for this compound Disposal

Dimercaprol_Disposal_Workflow cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work Inside a Certified Chemical Fume Hood WasteCollection Collect and Segregate This compound Waste PrepareBleach Prepare Diluted Bleach Solution WasteCollection->PrepareBleach AddWaste Slowly Add Waste to Bleach Solution PrepareBleach->AddWaste Monitor Monitor Reaction (Temperature, Odor) AddWaste->Monitor Stir Stir for at least 1 hour Monitor->Stir AdjustpH Adjust pH to >9 Stir->AdjustpH Containerize Transfer to Labeled Hazardous Waste Container AdjustpH->Containerize EHS Arrange for EHS Pickup Containerize->EHS

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimercaprol
Reactant of Route 2
Dimercaprol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.